Entadamide A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-N-(2-hydroxyethyl)-3-methylsulfanylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S/c1-10-5-2-6(9)7-3-4-8/h2,5,8H,3-4H2,1H3,(H,7,9)/b5-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRCIHAGNJRRRI-GORDUTHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC=CC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS/C=C/C(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100477-88-1 | |
| Record name | Entadamide A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100477881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
What is the chemical structure of Entadamide A?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Entadamide A, a naturally occurring sulfur-containing amide, has garnered significant interest within the scientific community due to its diverse biological activities. Isolated from the seeds of Entada phaseoloides, this compound has demonstrated potential as an anti-inflammatory, antioxidant, and immunomodulatory agent. This technical guide provides a detailed overview of the chemical structure, spectroscopic data, and experimental protocols related to this compound. Furthermore, it elucidates the signaling pathways associated with its key biological functions, offering valuable insights for researchers and professionals in the field of drug discovery and development.
Chemical Structure and Properties
This compound is chemically identified as (E)-N-(2-hydroxyethyl)-3-methylsulfanylprop-2-enamide. Its structure is characterized by a trans-configured double bond, a methylthio group, and an N-acylethanolamine moiety.
Chemical Structure:
Molecular Formula: C₆H₁₁NO₂S
Molecular Weight: 161.22 g/mol [1]
IUPAC Name: (E)-N-(2-hydroxyethyl)-3-methylsulfanylprop-2-enamide[1]
CAS Number: 100477-88-1[1]
Spectroscopic Data
| Data Type | Values |
| ¹H NMR (Predicted) | δ (ppm): ~7.0-7.5 (d, 1H, vinyl H), ~5.8-6.2 (d, 1H, vinyl H), ~3.6 (t, 2H, -CH₂-OH), ~3.4 (q, 2H, -NH-CH₂-), ~2.3 (s, 3H, -S-CH₃). The coupling constant for the vinyl protons is expected to be in the range of 15-18 Hz, characteristic of a trans configuration. |
| ¹³C NMR (Predicted) | δ (ppm): ~165 (C=O), ~140 (vinyl CH), ~120 (vinyl CH), ~60 (-CH₂-OH), ~42 (-NH-CH₂-), ~15 (-S-CH₃). |
| Mass Spectrometry | Monoisotopic Mass: 161.0510 g/mol .[1] The ESI-MS spectrum would be expected to show a prominent peak at m/z 162.0583 [M+H]⁺ in positive ion mode and m/z 160.0438 [M-H]⁻ in negative ion mode. Fragmentation patterns would likely involve the loss of the hydroxyethyl group and cleavage of the amide bond. |
Experimental Protocols
Isolation and Purification of this compound
A detailed protocol for the preparative separation and purification of this compound from the crude extract of Entada phaseoloides has been established using High-Speed Counter-Current Chromatography (HSCCC).
3.1.1. Extraction
-
Sample Preparation: Coarsely powder the dried seeds of Entada phaseoloides.
-
Extraction Solvent: Utilize a 40% ethanol-water solution.
-
Extraction Conditions:
-
Solid-to-liquid ratio: 1:15 (g/mL).
-
Extraction temperature: 65°C.
-
Extraction time: 2.5 hours.
-
-
Post-extraction: Filter the extract and concentrate under reduced pressure to obtain the crude extract.
3.1.2. High-Speed Counter-Current Chromatography (HSCCC) Purification
-
Two-Phase Solvent System: Prepare a mixture of n-butanol-acetic acid-water in a volume ratio of 4:1:5 (v/v/v).
-
HSCCC Operation:
-
Mode: Head-to-tail elution.
-
Stationary Phase: The upper phase of the solvent system.
-
Mobile Phase: The lower phase of the solvent system.
-
-
Sample Loading: Dissolve the crude extract in a suitable amount of the biphasic solvent system.
-
Elution and Fraction Collection: Monitor the effluent and collect fractions based on the elution profile.
-
Purity Analysis: Analyze the purity of the fractions containing this compound using High-Performance Liquid Chromatography (HPLC).
This method has been shown to yield this compound with a purity of 96.4% and a recovery of 98.5%.
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, primarily attributed to its anti-inflammatory, antioxidant, and immunomodulatory properties.
Anti-inflammatory Activity: Inhibition of 5-Lipoxygenase
This compound has been identified as an inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation.
Signaling Pathway of 5-Lipoxygenase Inhibition:
Caption: Inhibition of the 5-Lipoxygenase pathway by this compound.
By inhibiting 5-LOX, this compound effectively reduces the production of pro-inflammatory leukotrienes, thereby mitigating the inflammatory response. This mechanism suggests its potential therapeutic application in inflammatory disorders.
Immunomodulatory Activity: Inhibition of Indoleamine 2,3-Dioxygenase (IDO1)
This compound has been reported to inhibit indoleamine 2,3-dioxygenase (IDO1), an enzyme that plays a critical role in immune tolerance. IDO1 catalyzes the degradation of the essential amino acid tryptophan, leading to immunosuppression.
Signaling Pathway of IDO1 Inhibition:
Caption: Inhibition of the IDO1 pathway by this compound.
By inhibiting IDO1, this compound can prevent tryptophan depletion in the local microenvironment, thereby restoring T-cell function and enhancing anti-tumor or anti-viral immunity. This makes it a promising candidate for investigation in cancer immunotherapy and infectious diseases.
Antioxidant Activity: Free Radical Scavenging
This compound demonstrates antioxidant properties by scavenging free radicals. The sulfur atom in its structure is believed to play a key role in this activity.
Mechanism of Free Radical Scavenging:
Caption: Free radical scavenging mechanism of this compound.
The ability of this compound to neutralize reactive oxygen species (ROS) and other free radicals helps to protect cells from oxidative damage, which is implicated in a variety of chronic diseases.
Conclusion
This compound is a promising natural product with a well-defined chemical structure and significant therapeutic potential. Its multifaceted biological activities, including anti-inflammatory, immunomodulatory, and antioxidant effects, are mediated through distinct signaling pathways. The detailed experimental protocols for its isolation and the elucidation of its mechanisms of action provide a solid foundation for further research and development. This technical guide serves as a comprehensive resource for scientists and researchers aiming to explore the full therapeutic potential of this compound in various disease models. Further investigation into its pharmacokinetic and pharmacodynamic properties is warranted to advance this compound towards clinical applications.
References
Entadamide A: A Technical Guide to its Discovery, Natural Source, and Biological Evaluation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Entadamide A, a sulfur-containing amide, has emerged as a noteworthy natural product with potential therapeutic applications. First isolated from the seeds of Entada phaseoloides, this compound has been the subject of phytochemical and biological investigations. This technical guide provides a comprehensive overview of the discovery, natural source, isolation, characterization, and synthesis of this compound. It further details the experimental protocols for evaluating its biological activities, including its inhibitory effects on 5-lipoxygenase and its antioxidant properties. Quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Discovery and Natural Source
This compound was first discovered as a new sulfur-containing amide isolated from the seeds of Entada phaseoloides (L.) Merr., a large woody climber belonging to the Fabaceae family.[1] This plant is widely distributed in tropical and subtropical regions and has a history of use in traditional medicine.[2][3] The discovery of this compound was part of broader phytochemical investigations into the constituents of Entada species, which are known to produce a variety of bioactive compounds, including triterpenoid saponins, flavonoids, and other nitrogen- and sulfur-containing molecules.[3][4]
Physicochemical Properties and Characterization
This compound is chemically known as (E)-N-(2-hydroxyethyl)-3-(methylthio)prop-2-enamide.[5] Its structure has been elucidated using various spectroscopic techniques.
| Property | Value | Reference |
| Molecular Formula | C6H11NO2S | [5] |
| Molecular Weight | 161.22 g/mol | [5] |
| IUPAC Name | (E)-N-(2-hydroxyethyl)-3-(methylthio)prop-2-enamide | [5] |
| Appearance | White amorphous powder |
Table 1: Physicochemical Properties of this compound
The structural characterization of this compound is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
| ¹H-NMR (500 MHz, CDCl₃) δ (ppm) | ¹³C-NMR (75 MHz, CDCl₃) δ (ppm) |
| 7.62 (1H, d, J = 14.5 Hz) | 165.80 |
| 6.44 (1H, br s) | 143.67 |
| 5.69 (1H, d, J = 14.6 Hz) | 115.31 |
| 3.71 (2H, m) | 62.46 |
| 3.46 (2H, m) | 42.49 |
| 2.32 (3H, s) | 14.60 |
Table 2: NMR Spectroscopic Data for this compound
Experimental Protocols
Isolation and Purification of this compound
A robust method for the preparative separation and purification of this compound from the crude extract of Entada phaseoloides seeds is high-speed countercurrent chromatography (HSCCC).[6]
3.1.1. Extraction
-
Sample Preparation: Air-dried and powdered seeds of Entada phaseoloides.
-
Extraction Conditions:
-
Temperature: 65°C
-
Solid-to-Liquid Ratio: 1:15 (g/mL)
-
Ethanol Concentration: 40%
-
Extraction Time: 2.5 hours
-
-
Procedure: The powdered seeds are extracted under the optimized conditions. The resulting extract is then filtered and concentrated under reduced pressure to yield the crude extract.
3.1.2. High-Speed Countercurrent Chromatography (HSCCC) Purification
-
Two-Phase Solvent System: n-butanol-acetic acid-water (4:1:5, v/v/v).
-
Apparatus: A preparative HSCCC instrument.
-
Procedure:
-
The crude extract is dissolved in a suitable amount of the lower phase of the solvent system.
-
The HSCCC column is filled with the stationary phase (upper phase).
-
The apparatus is rotated at an optimal speed, and the mobile phase (lower phase) is pumped through the column.
-
The sample solution is then injected into the column.
-
The elution is monitored by UV detection, and fractions are collected.
-
-
Analysis: The collected fractions containing this compound are identified by HPLC, and the purity is determined.
| Parameter | Value | Reference |
| Starting Material | 500 mg crude extract | [6] |
| Yield of this compound | 34.85 mg | [6] |
| Purity | 96.4% | [6] |
| Recovery | 98.5% | [6] |
Table 3: Quantitative Data for this compound Purification by HSCCC
Caption: Workflow for the isolation and purification of this compound.
Synthesis of this compound
This compound can be synthesized through a two-step process involving the addition of methanethiol to propiolic acid followed by condensation with ethanolamine.[1]
-
Step 1: Synthesis of 3-(methylthio)acrylic acid:
-
Methanethiol is added to propiolic acid. This reaction proceeds via a nucleophilic addition of the thiol to the activated alkyne.
-
-
Step 2: Condensation with Ethanolamine:
-
The resulting 3-(methylthio)acrylic acid is then condensed with ethanolamine using a coupling agent such as dicyclohexylcarbodiimide (DCC).
-
The reaction is typically carried out in an appropriate organic solvent at room temperature.
-
The final product, this compound, is purified by chromatography.
-
Caption: Synthetic pathway of this compound.
Biological Activity Assays
3.3.1. 5-Lipoxygenase (5-LOX) Inhibition Assay
This compound has been shown to inhibit the activity of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators.[1] A common method to determine this inhibition is through a spectrophotometric assay.
-
Principle: The assay measures the formation of hydroperoxides from a fatty acid substrate (e.g., linoleic or arachidonic acid) by 5-LOX. The formation of conjugated dienes is monitored by the increase in absorbance at 234 nm.
-
Reagents:
-
5-Lipoxygenase enzyme solution
-
Substrate solution (e.g., sodium linoleate)
-
Buffer (e.g., phosphate buffer, pH 7.4)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Zileuton)
-
-
Procedure:
-
The enzyme solution is pre-incubated with the test compound or vehicle control for a specified time at a controlled temperature.
-
The reaction is initiated by the addition of the substrate solution.
-
The change in absorbance at 234 nm is recorded over time using a spectrophotometer.
-
-
Data Analysis: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against different concentrations of this compound.
| Concentration | % Inhibition |
| 10⁻⁴ g/ml | Inhibited |
Table 4: 5-Lipoxygenase Inhibitory Activity of this compound[1]
3.3.2. Antioxidant Activity Assay (DPPH Radical Scavenging)
This compound exhibits antioxidant properties, which can be quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[6]
-
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.
-
Reagents:
-
DPPH solution in methanol or ethanol
-
Test compound (this compound) at various concentrations
-
Positive control (e.g., Ascorbic acid or Trolox)
-
-
Procedure:
-
A solution of the test compound is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at 517 nm.
-
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated as follows: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC₅₀ value is determined from a plot of scavenging percentage against the concentration of this compound.
Potential Signaling Pathway Involvement
While direct studies on the signaling pathways modulated by this compound are limited, research on the total saponins from Entada phaseoloides (TSEP) provides valuable insights. TSEP has been shown to exert an antidiabetic effect by suppressing hepatic gluconeogenesis via the AMP-activated protein kinase (AMPK) signaling pathway.[7]
AMPK Signaling Pathway:
-
Activation: TSEP treatment leads to the phosphorylation and activation of AMPK.
-
Downstream Effects:
-
Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, thereby reducing lipid accumulation.
-
AMPK activation can also influence the expression of key gluconeogenic genes, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), leading to reduced glucose production in the liver.
-
Given that this compound is a constituent of Entada phaseoloides, it is plausible that it may contribute to the overall biological effects of the plant's extracts, potentially through interaction with the AMPK pathway or other related cellular signaling cascades. Further research is warranted to elucidate the specific molecular targets and signaling pathways of this compound.
Caption: Proposed involvement in the AMPK signaling pathway.
Conclusion and Future Directions
This compound, a sulfur-containing amide from Entada phaseoloides, represents a promising natural product with demonstrated anti-inflammatory and antioxidant potential. This guide has provided a detailed overview of its discovery, isolation, characterization, and synthesis, along with standardized protocols for the evaluation of its biological activities. The elucidation of the potential involvement of the AMPK signaling pathway opens new avenues for research into its therapeutic applications, particularly in the context of metabolic diseases.
Future research should focus on:
-
Determining the specific IC₅₀ values of this compound for 5-lipoxygenase inhibition and various antioxidant assays.
-
Elucidating the precise molecular targets and signaling pathways directly modulated by pure this compound.
-
Conducting in vivo studies to evaluate the efficacy and safety of this compound in relevant disease models.
-
Exploring the structure-activity relationships of this compound derivatives to optimize its therapeutic potential.
By providing this comprehensive technical resource, we hope to stimulate further investigation into this intriguing natural compound and accelerate its potential translation into novel therapeutic agents.
References
- 1. ijpp.com [ijpp.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of seeds of Entada phaseoloides on chronic restrain stress in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Lipoxygenase (5-LOX) Inhibition Assay [bio-protocol.org]
- 5. academicjournals.org [academicjournals.org]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. Entada phaseoloides extract suppresses hepatic gluconeogenesis via activation of the AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Putative Biosynthesis Pathway of Entadamide A in Entada phaseoloides
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Affiliation: Google Research
Disclaimer
The biosynthetic pathway of Entadamide A in Entada phaseoloides has not been fully elucidated in published scientific literature. The following technical guide presents a putative pathway based on established principles of plant biochemistry, including the biosynthesis of N-acylethanolamines and sulfur-containing compounds. The experimental protocols and quantitative data are provided as representative examples of methodologies that could be employed to investigate this proposed pathway and are not based on experimentally verified results for this compound.
Introduction
Entada phaseoloides, a large woody climber found in tropical and subtropical regions, is a plant of significant interest in traditional medicine. Its seeds are known to contain a variety of secondary metabolites, including the sulfur-containing amide, this compound. This compound, or (E)-N-(2-hydroxyethyl)-3-(methylthio)propenamide, has garnered attention for its potential anti-inflammatory properties. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the development of novel therapeutic agents. This document outlines a hypothetical biosynthetic pathway for this compound, provides detailed experimental protocols for its investigation, and presents a framework for quantitative analysis.
Proposed Biosynthetic Pathway of this compound
The proposed biosynthesis of this compound can be divided into three main stages:
-
Formation of the 3-Methylthiopropenoic Acid Moiety: This stage involves the synthesis of the C3 acid backbone and the incorporation of the methylthio group.
-
Activation of 3-Methylthiopropenoic Acid: The carboxylic acid is activated to facilitate amide bond formation.
-
Amide Bond Formation with Ethanolamine: The activated acid is condensed with ethanolamine to yield this compound.
A key precursor for the sulfur component is likely L-cysteine, which serves as the primary sulfur donor in plant metabolism[1][2]. The C3 backbone could potentially be derived from central metabolism, possibly from intermediates of amino acid or fatty acid metabolism. Ethanolamine is a common metabolite involved in phospholipid synthesis.
Putative Precursors
-
L-Cysteine: Donor of the methylthio group.
-
A C3 Precursor (e.g., Pyruvate, Malonyl-CoA, or Propiolyl-CoA): The carbon backbone for the propenoic acid moiety.
-
Ethanolamine: The amine component for the final amide.
-
S-Adenosyl Methionine (SAM): A likely methyl donor.
-
ATP: For the activation of the carboxylic acid.
Proposed Enzymatic Steps
The following is a hypothetical sequence of enzymatic reactions leading to this compound:
-
Formation of 3-Mercaptopropenoic Acid: A putative synthase could catalyze the reaction between a C3 precursor and the thiol group of L-cysteine, followed by a lyase reaction to release the 3-mercaptopropenoic acid.
-
Methylation: A methyltransferase, likely using S-Adenosyl Methionine (SAM) as a methyl donor, would methylate the thiol group of 3-mercaptopropenoic acid to form 3-methylthiopropenoic acid.
-
Activation of 3-Methylthiopropenoic Acid: An acyl-CoA synthetase or a similar ligase would activate 3-methylthiopropenoic acid to its CoA-thioester or adenylate form, at the expense of ATP[3][4].
-
Amide Synthesis: An N-acyltransferase would then catalyze the transfer of the 3-methylthiopropenoyl group from its activated form to ethanolamine, forming this compound. This is analogous to the biosynthesis of other N-acylethanolamines in plants, which often proceeds via an activated acyl donor[5][6][7].
Data Presentation
As the pathway is putative, no experimental quantitative data exists. The following tables are templates for organizing data once experiments are conducted.
Table 1: Putative Enzyme Activity and Kinetic Parameters
| Enzyme (Putative) | Substrate(s) | Product(s) | Apparent K_m (µM) | Apparent V_max (µmol/mg protein/min) | Optimal pH | Optimal Temperature (°C) |
| 3-Mercaptopropenoate Synthase | Pyruvate, L-Cysteine | 3-Mercaptopropenoate | TBD | TBD | TBD | TBD |
| 3-Mercaptopropenoate S-Methyltransferase | 3-Mercaptopropenoate, SAM | 3-Methylthiopropenoate | TBD | TBD | TBD | TBD |
| 3-Methylthiopropenoate-CoA Ligase | 3-Methylthiopropenoate, ATP, CoA | 3-Methylthiopropenoyl-CoA | TBD | TBD | TBD | TBD |
| This compound Synthase (N-acyltransferase) | 3-Methylthiopropenoyl-CoA, Ethanolamine | This compound | TBD | TBD | TBD | TBD |
TBD: To Be Determined
Table 2: Metabolite Concentrations in Entada phaseoloides Tissues
| Metabolite | Seed (µg/g FW) | Leaf (µg/g FW) | Stem (µg/g FW) | Root (µg/g FW) |
| This compound | TBD | TBD | TBD | TBD |
| 3-Methylthiopropenoic Acid | TBD | TBD | TBD | TBD |
| Ethanolamine | TBD | TBD | TBD | TBD |
| L-Cysteine | TBD | TBD | TBD | TBD |
FW: Fresh Weight; TBD: To Be Determined
Experimental Protocols
The following are detailed methodologies for key experiments to elucidate the proposed biosynthetic pathway of this compound.
Protocol 1: Isotopic Labeling Studies to Identify Precursors
Objective: To identify the primary metabolic precursors of this compound.
Methodology:
-
Plant Material: Germinate and grow Entada phaseoloides seedlings under controlled conditions.
-
Precursor Administration: Feed the seedlings with stable isotope-labeled precursors. Potential precursors to test include:
-
[U-¹³C₆]-L-Cysteine
-
[¹⁵N]-L-Cysteine
-
[U-¹³C₃]-Pyruvate
-
[¹³C₃, ¹⁵N]-L-Serine (as a precursor to cysteine)
-
[¹³CH₃]-L-Methionine (as a proxy for SAM)
-
[¹⁵N]-Ethanolamine
-
-
Incubation: Incubate the seedlings for various time points (e.g., 24, 48, 72 hours).
-
Metabolite Extraction: Harvest the plant tissues (seeds, leaves), freeze in liquid nitrogen, and lyophilize. Extract metabolites using a suitable solvent system (e.g., 80% methanol).
-
Analysis by LC-MS/MS: Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Monitor the mass shift in the this compound peak corresponding to the incorporation of the labeled atoms.
-
Data Interpretation: Determine the degree of isotope incorporation to confirm the precursor-product relationship.
Protocol 2: Enzyme Assays from Entada phaseoloides Protein Extracts
Objective: To detect and characterize the activity of putative enzymes in the this compound biosynthetic pathway.
Methodology:
-
Protein Extraction: Homogenize fresh Entada phaseoloides seed tissue in an extraction buffer (e.g., Tris-HCl pH 7.5, with protease inhibitors and PVPP). Centrifuge to obtain a crude protein extract.
-
Enzyme Assays (Example: 3-Mercaptopropenoate S-Methyltransferase):
-
Reaction Mixture: Prepare a reaction mixture containing the crude protein extract, 3-mercaptopropenoic acid, and ¹⁴C-labeled S-Adenosyl Methionine in a suitable buffer.
-
Incubation: Incubate the reaction at the optimal temperature (to be determined, e.g., 30°C) for a defined period.
-
Reaction Quenching: Stop the reaction by adding an acid (e.g., HCl).
-
Product Separation: Extract the product, 3-methylthiopropenoic acid, with an organic solvent (e.g., ethyl acetate).
-
Quantification: Quantify the radiolabeled product using scintillation counting or HPLC with a radioactivity detector.
-
-
Kinetic Analysis: Perform the assay with varying substrate concentrations to determine the K_m and V_max values.
Protocol 3: Gene Identification through Transcriptome Analysis
Objective: To identify candidate genes encoding the enzymes of the this compound pathway.
Methodology:
-
RNA Extraction: Extract total RNA from tissues with high and low this compound accumulation (e.g., seeds vs. leaves).
-
Transcriptome Sequencing (RNA-Seq): Perform high-throughput sequencing of the extracted RNA to obtain the transcriptome profiles.
-
Differential Gene Expression Analysis: Compare the transcriptomes of high- and low-producing tissues to identify differentially expressed genes.
-
Candidate Gene Selection: Annotate the differentially expressed genes and select candidates based on their putative function (e.g., methyltransferases, acyl-CoA synthetases, N-acyltransferases).
-
Gene Cloning and Functional Characterization: Clone the full-length cDNA of candidate genes and express the recombinant proteins in a heterologous host (e.g., E. coli or yeast). Purify the recombinant proteins and perform enzyme assays as described in Protocol 2 to confirm their function.
Mandatory Visualization
The following diagrams illustrate the proposed biosynthetic pathway and a general experimental workflow for its elucidation.
Caption: Proposed biosynthetic pathway of this compound.
Caption: Experimental workflow for elucidating the this compound pathway.
Conclusion
The biosynthesis of this compound in Entada phaseoloides represents an intriguing area of plant biochemistry with potential applications in drug development. While the pathway remains to be experimentally validated, the proposed route provides a logical and testable framework for future research. The methodologies outlined in this guide, combining metabolomics, enzymology, and molecular biology, offer a robust strategy for dissecting this novel biosynthetic pathway. Successful elucidation will not only advance our fundamental understanding of plant secondary metabolism but also pave the way for the biotechnological production of this compound and its derivatives.
References
- 1. Sulfur nutrition and its role in plant growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Sulfur-Containing Small Biomolecules in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. communities.springernature.com [communities.springernature.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. aocs.org [aocs.org]
An In-depth Technical Guide to Entadamide A: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Entadamide A, a naturally occurring sulfur-containing amide, has garnered significant interest within the scientific community for its diverse biological activities, including anti-inflammatory, antioxidant, and anti-HIV properties. Isolated from the seeds of Entada phaseoloides, this compound presents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and synthesis, and an exploration of its known biological mechanisms of action. All quantitative data are summarized in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.
Physicochemical Properties
This compound is a white powder with the IUPAC name (E)-N-(2-hydroxyethyl)-3-(methylthio)propenamide. Its fundamental physicochemical properties are summarized in the tables below. While some experimental data are available, many physical constants are currently derived from computational models and await experimental verification.
Identification and General Properties
| Property | Value | Source |
| IUPAC Name | (E)-N-(2-hydroxyethyl)-3-(methylthio)propenamide | PubChem[1] |
| CAS Number | 100477-88-1 | PubChem[1] |
| Molecular Formula | C₆H₁₁NO₂S | PubChem[1] |
| Molecular Weight | 161.22 g/mol | PubChem[1] |
| Physical Description | Powder | ChemFaces |
| Natural Source | Seeds of Entada phaseoloides | ChemFaces |
Tabulated Physical and Chemical Data
Table 1: Physical Properties of this compound
| Property | Value | Method |
| Melting Point | Data not available | - |
| Boiling Point | 379.7 °C at 760 mmHg | Predicted |
| Flash Point | 183.4 °C | Predicted |
| Solubility | Soluble in DMSO. Formulations can be prepared as suspensions in 0.5% carboxymethyl cellulose. | InvivoChem[2] |
| XLogP3 | -0.4 | Computed by XLogP3 3.0 |
| Topological Polar Surface Area | 74.6 Ų | Computed by Cactvs 3.4.8.18 |
| Rotatable Bond Count | 4 | Computed by Cactvs 3.4.8.18 |
| Hydrogen Bond Donor Count | 2 | Computed by Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs 3.4.8.18 |
Table 2: Spectroscopic Data for this compound
| Spectroscopy Type | Data |
| ¹H NMR | Specific chemical shifts (δ) and coupling constants (J) are not yet fully reported in publicly available literature. |
| ¹³C NMR | Specific chemical shifts (δ) are not yet fully reported in publicly available literature. |
| Infrared (IR) | Characteristic absorption bands are expected for N-H, O-H, C=O (amide I), and C=C functional groups. A detailed peak list is not yet available. |
| Mass Spectrometry (MS) | The fragmentation pattern of amides typically involves cleavage of the N-CO bond. Specific m/z values for this compound fragments from ESI-MS/MS are not yet fully detailed in the literature. |
Experimental Protocols
Isolation of this compound from Entada phaseoloides
This compound can be isolated from the seeds of Entada phaseoloides through a multi-step extraction and purification process. The general workflow is outlined below.
Figure 1: Workflow for the isolation of this compound.
Detailed Methodology:
-
Extraction: The powdered seeds of Entada phaseoloides are extracted with 40% ethanol at a solid-to-liquid ratio of 1:15 (g/mL). The extraction is carried out at 65°C for 2.5 hours.[2]
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure to yield the crude extract.
-
Purification by High-Speed Countercurrent Chromatography (HSCCC): The crude extract is subjected to HSCCC for purification.
-
Two-phase solvent system: A mixture of n-butanol, acetic acid, and water in a 4:1:5 (v/v/v) ratio is used.
-
Elution Mode: Head-to-tail elution is employed.
-
This process yields this compound with a purity of 96.4% and a recovery of 98.5%.[2]
-
Alternative purification methods involving silica gel and reversed-phase silica gel column chromatography followed by semi-preparative HPLC have also been reported.[3]
Total Synthesis of this compound
The total synthesis of this compound has been achieved through a two-step chemical process.[4]
Figure 2: Synthetic pathway for this compound.
Detailed Methodology:
-
Step 1: Addition Reaction: Methanethiol is added to propiolic acid to form the intermediate, 3-(methylthio)propiolic acid. Specific reaction conditions such as solvent, temperature, and reaction time are not detailed in the available literature.
-
Step 2: Condensation: The intermediate from Step 1 is then condensed with ethanolamine using dicyclohexylcarbodiimide (DCC) as a coupling agent to yield this compound.[4] Again, detailed reaction parameters are not fully described in the current literature.
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, with its anti-inflammatory, antioxidant, and anti-HIV properties being the most notable.
Anti-inflammatory Activity: 5-Lipoxygenase Inhibition
This compound has been shown to inhibit the activity of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation.[4]
Figure 3: Inhibition of the 5-Lipoxygenase pathway by this compound.
The inhibition of 5-LOX by this compound reduces the production of leukotrienes from arachidonic acid, thereby mitigating the inflammatory response. This suggests its potential as a novel anti-inflammatory agent.
Antioxidant Activity: Free Radical Scavenging
This compound demonstrates antioxidant properties by scavenging free radicals, including 1,1-diphenyl-2-picrylhydrazyl (DPPH) and hydroxyl radicals.[2]
Figure 4: Free radical scavenging mechanism of this compound.
By neutralizing these reactive oxygen species, this compound can help protect cells from oxidative damage, a process implicated in various chronic diseases.
Anti-HIV Activity: Inhibition of Indoleamine 2,3-Dioxygenase (IDO1)
A proposed mechanism for the anti-HIV activity of this compound involves the inhibition of indoleamine 2,3-dioxygenase (IDO1). IDO1 is the rate-limiting enzyme in the kynurenine pathway, which catabolizes the essential amino acid tryptophan. In the context of HIV infection, increased IDO1 activity leads to tryptophan depletion, which can impair T-cell function and promote viral replication.
Figure 5: Inhibition of the IDO1 pathway by this compound.
By inhibiting IDO1, this compound is thought to prevent the depletion of tryptophan, thereby supporting T-cell function and hindering HIV replication.[2]
Conclusion
This compound is a promising natural product with a unique chemical structure and a compelling profile of biological activities. This guide has consolidated the available information on its physical and chemical properties, providing a foundation for further research and development. While significant progress has been made in understanding its synthesis, isolation, and mechanisms of action, further studies are warranted to fully elucidate its therapeutic potential. Specifically, the acquisition of detailed experimental data for its physical constants and spectroscopic characteristics, as well as more in-depth investigations into its signaling pathways, will be crucial for advancing this compound from a promising lead compound to a potential clinical candidate.
References
Unraveling the In Vitro Mechanism of Action of Entadamide A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Entadamide A, a sulfur-containing amide isolated from the seeds of Entada phaseoloides, has demonstrated promising anti-inflammatory and potential anti-cancer properties in preliminary in vitro studies. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action at the cellular and molecular level. Drawing from available literature, this document outlines its known inhibitory effects on key inflammatory enzymes, its putative role in modulating apoptosis, and its potential involvement in the AMP-activated protein kinase (AMPK) signaling pathway. Detailed experimental protocols for the key assays are provided to facilitate further research and validation. All quantitative data from cited studies are summarized, and key signaling pathways and experimental workflows are visualized to offer a clear and in-depth resource for the scientific community.
Introduction
This compound is a natural product with a unique chemical structure that has garnered interest for its potential therapeutic applications. Early in vitro research has pointed towards its ability to interfere with inflammatory cascades and cellular proliferation. This guide aims to consolidate the existing, albeit limited, data on its in vitro mechanism of action to serve as a foundational resource for further investigation and drug development efforts.
Anti-inflammatory Mechanism of Action
The primary characterized in vitro anti-inflammatory activity of this compound is its ability to inhibit key enzymes involved in the inflammatory response.
Inhibition of 5-Lipoxygenase (5-LOX)
This compound has been shown to inhibit the activity of 5-lipoxygenase (5-LOX), a crucial enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.
Quantitative Data:
| Compound | Assay System | Concentration | Percent Inhibition | IC50 | Reference |
| This compound | RBL-1 cells | 10⁻⁴ g/mL | Not specified | Not specified | [1] |
Experimental Protocol: In Vitro 5-Lipoxygenase Inhibition Assay
This protocol is a generalized procedure for determining 5-LOX inhibitory activity.
-
Reagents and Materials:
-
5-Lipoxygenase enzyme (from potato or human recombinant)
-
Linoleic acid (substrate)
-
Phosphate buffer (e.g., 50 mM, pH 6.3)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer capable of measuring absorbance at 234 nm
-
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and the 5-lipoxygenase enzyme solution.
-
Add various concentrations of this compound or vehicle control to the reaction mixture.
-
Pre-incubate the mixture at room temperature for a specified time (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the substrate, linoleic acid.
-
Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the vehicle control and calculate the IC50 value.
-
Logical Workflow for 5-LOX Inhibition Assay:
Potential Inhibition of Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS)
While direct studies on this compound are lacking, compounds isolated from Entada phaseoloides have been reported to reduce the expression of COX-2 and iNOS, two key inducible enzymes in the inflammatory cascade[2]. Further investigation is required to confirm if this compound is responsible for this activity.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This is a representative protocol for assessing COX-2 inhibitory activity.
-
Reagents and Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Test compound (this compound)
-
EIA (Enzyme Immunoassay) reagents for prostaglandin E2 (PGE2) detection
-
-
Procedure:
-
In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme.
-
Add various concentrations of this compound or a vehicle control.
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a defined time to allow for prostaglandin production.
-
Stop the reaction (e.g., by adding a strong acid).
-
Quantify the amount of PGE2 produced using a competitive EIA.
-
Calculate the percent inhibition of PGE2 production for each inhibitor concentration and determine the IC50 value.
-
Regulation of Apoptosis
Preliminary evidence suggests that extracts from Entada phaseoloides containing this compound can induce apoptosis in cancer cells, potentially through the modulation of the Bcl-2 family of proteins[3]. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.
Experimental Protocol: In Vitro Apoptosis Assay (Western Blot for Bax and Bcl-2)
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., HT-29) in appropriate media.
-
Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24-48 hours).
-
-
Protein Extraction:
-
Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the expression of Bax and Bcl-2 to the loading control. Calculate the Bax/Bcl-2 ratio.
-
Signaling Pathway: Intrinsic Apoptosis Pathway
Potential Role in AMPK Signaling Pathway
An extract from Entada phaseoloides has been shown to suppress hepatic gluconeogenesis through the activation of the AMP-activated protein kinase (AMPK) signaling pathway[4]. AMPK is a key cellular energy sensor, and its activation can have multiple metabolic benefits. The specific contribution of this compound to this effect remains to be elucidated.
Experimental Protocol: In Vitro AMPK Activation Assay (Western Blot for Phospho-AMPK)
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HepG2 hepatocytes) in appropriate media.
-
Treat cells with various concentrations of this compound or a positive control (e.g., AICAR) for a defined period.
-
-
Protein Extraction and Western Blotting:
-
Follow the same procedure for protein extraction and western blotting as described for the apoptosis assay.
-
Use primary antibodies specific for the phosphorylated form of AMPKα at Threonine 172 (p-AMPKα) and total AMPKα.
-
Quantify the band intensities and determine the ratio of p-AMPKα to total AMPKα to assess the level of AMPK activation.
-
Signaling Pathway: AMPK Activation
Summary and Future Directions
The in vitro mechanism of action of this compound is beginning to be unveiled, with current evidence pointing towards its role as an anti-inflammatory agent through the inhibition of 5-lipoxygenase and potentially COX-2 and iNOS. Furthermore, it may induce apoptosis in cancer cells by modulating the Bax/Bcl-2 ratio. A potential link to the activation of the master metabolic regulator, AMPK, warrants further investigation.
To advance the development of this compound as a potential therapeutic agent, future in vitro studies should focus on:
-
Quantitative Analysis: Determining the IC50 values of this compound for 5-LOX, COX-1, and COX-2 to establish its potency and selectivity.
-
Direct AMPK Activation: Investigating the direct effect of purified this compound on AMPK activation and its downstream targets in various cell types.
-
Comprehensive Apoptosis Studies: Expanding the investigation of its pro-apoptotic effects using a wider range of cancer cell lines and employing multiple apoptosis assays (e.g., caspase activity, Annexin V staining).
-
Target Identification: Utilizing techniques such as affinity chromatography and mass spectrometry to identify the direct molecular targets of this compound within the cell.
This technical guide provides a solid foundation for these future research endeavors, which will be crucial in fully elucidating the therapeutic potential of this compound.
References
The Biological Activity of Entadamide A: A Technical Overview for Researchers
An In-depth Examination of the Pharmacological Potential of a Novel Sulfur-Containing Amide
Entadamide A, a sulfur-containing amide first isolated from the seeds of Entada phaseoloides, has emerged as a compound of significant interest within the scientific community.[1] Its diverse biological activities, ranging from anti-inflammatory to potential anti-cancer effects, position it as a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the current state of knowledge regarding the biological activities of this compound, with a focus on quantitative data, experimental methodologies, and implicated signaling pathways.
Key Biological Activities of this compound
This compound has demonstrated a spectrum of biological effects in preclinical studies. The primary activities of interest include its anti-inflammatory, antioxidant, and melanogenesis inhibitory properties. Furthermore, preliminary evidence suggests potential roles in cancer and protozoal disease intervention.
Quantitative Data Summary
The following tables summarize the available quantitative and qualitative data on the biological activities of this compound and related extracts. It is important to note that specific IC50 values for pure this compound are not widely available in the current literature for all tested activities.
| Biological Activity | Assay | Target | Test System | Result | Reference |
| Anti-inflammatory | 5-Lipoxygenase Inhibition | 5-Lipoxygenase | RBL-1 cells | Inhibition at 10⁻⁴ g/ml | [1][2][3] |
| Antioxidant | DPPH Radical Scavenging | DPPH radicals | in vitro | "Certain scavenging abilities" | [4] |
| Melanogenesis Inhibition | Tyrosinase Inhibition | Tyrosinase | in vitro | Potential inhibitory activity (based on Entada phaseoloides extract) | [5] |
| Anti-cancer | Cytotoxicity | Various cancer cell lines | in vitro | Derivatives of this compound show activity against breast cancer cells. | [6] |
| Anti-protozoal | Anti-protozoal assay | Trypanosoma cruzi, Leishmania infantum | in vitro | Promising effects against these protozoa. |
Note: The majority of quantitative data for activities such as antioxidant and anti-cancer effects are derived from studies on crude extracts of Entada phaseoloides, the plant source of this compound, and not on the isolated compound itself.
Detailed Experimental Protocols
To facilitate further research and replication of findings, this section details the methodologies for key experiments cited in the study of this compound and its associated biological activities.
5-Lipoxygenase (5-LOX) Inhibition Assay
This assay is crucial for determining the anti-inflammatory potential of compounds by measuring the inhibition of the 5-LOX enzyme, which is involved in the biosynthesis of leukotrienes.
Principle: The assay measures the production of leukotrienes from arachidonic acid by 5-lipoxygenase. The inhibitory effect of a test compound is determined by quantifying the reduction in leukotriene synthesis.
Protocol:
-
Cell Culture: Rat basophilic leukemia (RBL-1) cells are cultured in an appropriate medium, such as Eagle's Minimum Essential Medium (MEM), supplemented with fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Enzyme Preparation: The cultured RBL-1 cells are harvested, washed, and resuspended in a suitable buffer. The cells are then lysed to release the cytosolic 5-lipoxygenase.
-
Assay Reaction: The reaction mixture contains the cell lysate (enzyme source), arachidonic acid (substrate), and the test compound (this compound) at various concentrations. The reaction is initiated by the addition of the substrate.
-
Incubation: The reaction mixture is incubated at 37°C for a specified period, typically 10-20 minutes.
-
Termination and Analysis: The reaction is terminated, and the products (leukotrienes) are extracted. The amount of leukotrienes produced is quantified using methods such as High-Performance Liquid Chromatography (HPLC) or Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The percentage of inhibition is calculated by comparing the amount of leukotrienes produced in the presence of the test compound to that of the control (without the inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can then be determined.
DPPH Radical Scavenging Assay
This assay is a common and straightforward method to evaluate the antioxidant activity of a compound.
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, diamagnetic molecule, and the solution turns yellow. The decrease in absorbance is proportional to the radical scavenging activity of the antioxidant.
Protocol:
-
Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration (e.g., 0.1 mM).
-
Reaction Mixture: The test compound (this compound) is dissolved in the same solvent and added to the DPPH solution at various concentrations.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Tyrosinase Inhibition Assay
This assay is used to assess the potential of a compound to inhibit melanogenesis, making it relevant for applications in cosmetics and dermatology.
Principle: Tyrosinase is a key enzyme in melanin biosynthesis. This assay measures the ability of a compound to inhibit the enzymatic oxidation of a substrate, such as L-DOPA, to dopachrome, which is a colored product.
Protocol:
-
Reagents: Mushroom tyrosinase is commonly used as the enzyme source. L-DOPA is used as the substrate. A suitable buffer, such as phosphate buffer (pH 6.8), is required.
-
Reaction Mixture: The reaction is typically performed in a 96-well plate. The test compound (this compound) at various concentrations is pre-incubated with the tyrosinase solution.
-
Reaction Initiation: The reaction is initiated by adding the L-DOPA substrate to the enzyme-inhibitor mixture.
-
Measurement: The formation of dopachrome is monitored by measuring the increase in absorbance at a specific wavelength (around 475-490 nm) over time using a microplate reader.
-
Data Analysis: The initial rate of the reaction is calculated from the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to that of the control.
-
IC50 Determination: The IC50 value is calculated from the dose-response curve.
Signaling Pathways and Mechanism of Action
While the precise molecular mechanisms of pure this compound are still under investigation, studies on the extracts of Entada phaseoloides, from which this compound is isolated, provide insights into potential signaling pathways.
Putative Signaling Pathway for Anti-inflammatory Action
The anti-inflammatory effects of this compound are likely mediated through the inhibition of the 5-lipoxygenase pathway, which leads to a reduction in the production of pro-inflammatory leukotrienes.
Caption: Inhibition of the 5-Lipoxygenase Pathway by this compound.
Experimental Workflow for Biological Activity Screening
The general workflow for screening the biological activities of a natural product like this compound involves a series of in vitro assays.
Caption: General Experimental Workflow for this compound.
Conclusion and Future Directions
This compound stands out as a natural compound with multifaceted biological activities. Its demonstrated inhibition of 5-lipoxygenase underscores its potential as an anti-inflammatory agent. While its antioxidant and melanogenesis inhibitory properties are promising, further studies with the purified compound are necessary to quantify these effects and establish clear IC50 values. The preliminary data on its anti-cancer and anti-protozoal activities warrant more in-depth investigation to determine the specific cell lines and organisms it targets and its potency.
Future research should focus on:
-
Quantitative Analysis: Determining the IC50 values of pure this compound in a wider range of biological assays.
-
Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by this compound.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of inflammation, oxidative stress-related diseases, and cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to optimize its biological activity and pharmacokinetic properties.
The continued exploration of this compound holds significant promise for the development of new therapeutic agents from natural sources.
References
Entadamide A: A Technical Whitepaper on the Sulfur-Containing Amide
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This document provides a detailed technical overview of Entadamide A, a naturally occurring sulfur-containing amide. While sometimes associated with tryptophan derivatives due to its co-isolation from natural sources, it is important to clarify from the outset that This compound is structurally classified as an N-acylethanolamine and not a derivative of the amino acid tryptophan. [1][2] This guide synthesizes the available scientific literature to present its chemical properties, synthesis, biological activities, and proposed mechanism of action, adhering to the specified requirements for data presentation, experimental protocols, and visualizations.
Physicochemical and Spectroscopic Data
This compound is a small molecule first isolated from the seeds of Entada phaseoloides.[2][3][4] Its core structure is an acrylamide backbone with a methylthio group and an N-hydroxyethyl substituent.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, based on data from the PubChem database.[5]
| Property | Value |
| IUPAC Name | (E)-N-(2-hydroxyethyl)-3-methylsulfanylprop-2-enamide |
| Molecular Formula | C₆H₁₁NO₂S |
| Molecular Weight | 161.22 g/mol |
| CAS Number | 100477-88-1 |
| Canonical SMILES | CS/C=C/C(=O)NCCO |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
Spectroscopic Data
The structure of this compound was elucidated using various spectroscopic methods. While comprehensive spectral data is available in dedicated databases, key identification metrics are presented here. A study on this compound-β-D-glucopyranoside, a closely related derivative, showed a key fragment ion at m/z 160 in its MS/MS spectrum, corresponding to the this compound moiety.[6]
Table of Spectroscopic Data for this compound
| Technique | Data Type | Observed Values | Reference |
| ¹³C NMR | Chemical Shifts (δ) | Data available in PubChem database | [5] |
| ¹H NMR | Chemical Shifts (δ) | Data available in PubChem database | [5] |
| Mass Spectrometry | Fragment Ion (m/z) | Key fragment observed at 160 (in derivative) | [6] |
Synthesis of this compound
This compound has been successfully synthesized in a straightforward two-step process.[7] The synthesis provides a reliable method for obtaining the compound for research and development purposes, bypassing the need for natural product extraction and purification.
Synthesis Workflow Diagram
The logical flow of the synthesis is depicted below.
Experimental Protocol for Synthesis
The following protocol is based on the published synthesis method.[7]
Objective: To synthesize (E)-N-(2-hydroxyethyl)-3-(methylthio)acrylamide (this compound).
Materials:
-
Propiolic acid
-
Methanethiol
-
Ethanolamine
-
Dicyclohexylcarbodiimide (DCC)
-
Appropriate organic solvents (e.g., Dichloromethane, Diethyl ether)
-
Standard laboratory glassware and magnetic stirrer
-
Purification apparatus (e.g., Silica gel for column chromatography)
Procedure:
Step 1: Synthesis of (E)-3-(methylthio)acrylic acid
-
Dissolve propiolic acid in a suitable solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Bubble methanethiol gas through the solution or add a solution of methanethiol.
-
Allow the reaction to stir at room temperature until completion, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to yield the crude intermediate, (E)-3-(methylthio)acrylic acid.
-
Purify the intermediate if necessary, via recrystallization or column chromatography.
Step 2: Condensation to form this compound
-
Dissolve the (E)-3-(methylthio)acrylic acid intermediate and ethanolamine in an anhydrous polar aprotic solvent (e.g., Dichloromethane) in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Add a solution of dicyclohexylcarbodiimide (DCC) in the same solvent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction for the formation of the product by TLC.
-
Once complete, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with dilute acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound using silica gel column chromatography to obtain the final product.
-
Characterize the final product using NMR and Mass Spectrometry to confirm its identity and purity.
Biological Activity and Proposed Mechanism of Action
The primary biological activity reported for this compound is its anti-inflammatory potential, specifically through the inhibition of 5-lipoxygenase.[7] Extracts of Entada species containing this compound have also shown broader anti-inflammatory and analgesic effects.[3][8][9]
Quantitative Biological Data
The inhibitory effect of this compound on 5-lipoxygenase has been quantified, providing a basis for its anti-inflammatory claims.
| Activity | Assay System | Result | Reference |
| 5-Lipoxygenase Inhibition | RBL-1 Cells | Inhibition observed at 10⁻⁴ g/ml | [7] |
Experimental Protocol: 5-Lipoxygenase Inhibition Assay
This protocol describes a general method for assessing the 5-lipoxygenase inhibitory activity of a test compound like this compound.
Objective: To determine the inhibitory effect of this compound on 5-lipoxygenase activity.
Materials:
-
5-Lipoxygenase enzyme (from soybean or human recombinant)
-
Linoleic acid or arachidonic acid (substrate)
-
Borate buffer (pH 9.0) or Phosphate buffer
-
Spectrophotometer capable of reading at 234 nm
-
This compound (test compound)
-
Positive control inhibitor (e.g., Quercetin, Zileuton)
-
Solvent for compound dissolution (e.g., DMSO, Ethanol)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions of the this compound stock solution to test a range of concentrations.
-
In a quartz cuvette, add the buffer solution.
-
Add a specific volume of the 5-lipoxygenase enzyme solution to the buffer and mix gently.
-
Add a small volume of the this compound dilution (or positive control/vehicle control) to the cuvette.
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 3-5 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the substrate (linoleic acid or arachidonic acid).
-
Immediately begin monitoring the change in absorbance at 234 nm over time (e.g., for 5 minutes). The increase in absorbance corresponds to the formation of hydroperoxides.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
If sufficient data points are collected, calculate the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the enzyme's activity.
Proposed Mechanism of Action: NF-κB Pathway Inhibition
While the direct molecular targets of this compound have not been extensively reported, its structural class as an N-acylethanolamine provides clues to its potential mechanism of action. Other N-acylethanolamines, such as anandamide, have been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappaB (NF-κB) signaling pathway.[10] This inhibition occurs at the level of the IκB kinase (IKK) complex, preventing the degradation of the IκBα inhibitor and subsequent nuclear translocation of the p65/p50 NF-κB dimer. It is plausible that this compound shares this mechanism.
References
- 1. [PDF] Sulfur-containing amides from Entada phaseoloides. | Semantic Scholar [semanticscholar.org]
- 2. Sulfur-containing amides from Entada phaseoloides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phytojournal.com [phytojournal.com]
- 4. davidpublisher.com [davidpublisher.com]
- 5. This compound | C6H11NO2S | CID 6439215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of this compound and entadamide B isolated from Entada phaseoloides and their inhibitory effects on 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Anandamide inhibits nuclear factor-kappaB activation through a cannabinoid receptor-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Sulfur-Containing Amides from Medicinal Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfur-containing amides are a class of natural products that have garnered significant interest in the scientific community due to their diverse and potent biological activities. Found in a variety of medicinal plants, these compounds exhibit a range of pharmacological effects, including anti-inflammatory, antiparasitic, and anticancer properties. This technical guide provides a comprehensive overview of the current knowledge on sulfur-containing amides from medicinal plants, with a focus on their sources, bioactivities, experimental protocols for their study, and the signaling pathways they modulate.
Prominent Sulfur-Containing Amides and Their Botanical Sources
A number of medicinal plants have been identified as rich sources of bioactive sulfur-containing amides. Notably, species from the Glycosmis and Entada genera have been extensively studied.
Table 1: Selected Sulfur-Containing Amides from Medicinal Plants and their Reported Bioactivities
| Compound Name | Plant Source | Bioactivity | Quantitative Data (IC₅₀/EC₅₀) |
| From Glycosmis species (Glycosmis lucida, Glycosmis pentaphylla) | |||
| Glylucidamide C & D | Glycosmis lucida | Anti-inflammatory (inhibition of NO production) | Data not yet fully quantified in publicly available literature. |
| Prenylated sulfur-containing amides | Glycosmis pentaphylla | Anti-inflammatory (inhibition of NO production) | IC₅₀ values ranging from 0.16 ± 0.10 to 16.74 ± 2.81 μM[1][2][3][4] |
| Antiproliferative (against HepG2 cell line) | IC₅₀ values ranging from 7.47 ± 0.91 to 16.23 ± 0.80 μM[1][2] | ||
| Antiproliferative (against MGC-803 cell line) | IC₅₀ values ranging from 13.12 ± 0.10 to 20.03 ± 0.13 μM[3][5] | ||
| Methyldambullin | Glycosmis sp. | Antitrypanosomal (against Trypanosoma cruzi) | EC₅₀: 1.7 μM[6][7][8] |
| Methylgerambullin | Glycosmis sp. | Antitrypanosomal (against Trypanosoma cruzi) | EC₅₀: 1.23 μM[6][7][8] |
| Sakambullin | Glycosmis sp. | Antitrypanosomal (against Trypanosoma cruzi) | EC₅₀: 5.18 μM[6][7][8] |
| From Entada species (Entada phaseoloides) | |||
| Entadamide A | Entada phaseoloides | Anti-inflammatory (5-lipoxygenase inhibition) | Inhibited at 10⁻⁴ g/ml[9] |
| Entadamide B | Entada phaseoloides | Anti-inflammatory (5-lipoxygenase inhibition) | Inhibited at 10⁻⁴ g/ml[9] |
Experimental Protocols
This section details the methodologies for the extraction, isolation, and biological evaluation of sulfur-containing amides from medicinal plants.
Extraction and Isolation of Sulfur-Containing Amides
a) From Entada phaseoloides seeds (for this compound):
A detailed protocol for the extraction and purification of this compound involves the following steps[6][10][11][12][13]:
-
Extraction:
-
Coarsely powder the dried seeds of Entada phaseoloides.
-
Perform a preliminary defatting step by maceration with petroleum ether.
-
Extract the defatted powder with a hydroalcoholic solution (e.g., 80:20 v/v ethanol:water) using maceration for 48 hours.
-
Alternatively, an optimized extraction can be performed with 40% ethanol at 65°C for 2.5 hours with a solid-to-liquid ratio of 1:15 (g/mL)[6][10].
-
Filter the extract and concentrate it under vacuum using a rotary evaporator at 40°C.
-
-
Isolation:
-
The crude extract can be subjected to high-speed countercurrent chromatography (HSCCC) for purification[6][10].
-
A two-phase solvent system of n-butanol-acetic acid-water (4:1:5, v/v/v) is effective for separating this compound[6][10].
-
Alternatively, conventional column chromatography using silica gel and reversed-phase silica gel, followed by semi-preparative HPLC, can be employed for isolation[6].
-
b) From Glycosmis lucida and Glycosmis pentaphylla leaves (for Glylucidamides and other amides):
General procedures for isolating sulfur-containing amides from Glycosmis species are as follows[1][3][4][14]:
-
Extraction:
-
Air-dry and powder the leaves of the plant.
-
Extract the powdered material with methanol or ethanol.
-
Concentrate the extract under reduced pressure.
-
-
Fractionation and Isolation:
-
Subject the crude extract to various chromatographic techniques, including silica gel column chromatography, Sephadex LH-20, and preparative thin-layer chromatography (TLC).
-
Further purification can be achieved using high-performance liquid chromatography (HPLC), often with a C18 column[15].
-
The structures of the isolated compounds are typically elucidated using spectroscopic methods such as 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).
-
In Vitro Bioactivity Assays
a) Anti-inflammatory Activity: Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages
This assay is widely used to screen for anti-inflammatory potential by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells[7][8][16][17][18].
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ humidified atmosphere.
-
Assay Procedure:
-
Seed the cells in 96-well plates at a density of 1.5 x 10⁵ cells/mL and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
-
NO Measurement:
-
Determine the nitrite concentration in the supernatant, which is a stable product of NO, using the Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)[7][16].
-
Mix equal volumes of the supernatant and Griess reagent and measure the absorbance at 540-595 nm after a short incubation period.
-
Calculate the percentage of NO production inhibition compared to the LPS-treated control.
-
-
Cell Viability Assay: Concurrently, perform a cell viability assay (e.g., MTT or CCK-8) to ensure that the observed inhibition of NO production is not due to cytotoxicity of the tested compounds[8][16].
b) Antitrypanosomal Activity Assay (against Trypanosoma cruzi)
This assay evaluates the ability of compounds to inhibit the growth of the parasite Trypanosoma cruzi, the causative agent of Chagas disease[2][19][20][21][22].
-
Parasite Culture: Culture epimastigote forms of T. cruzi in a suitable medium such as Liver Infusion Tryptose (LIT) medium supplemented with 10% FBS at 28°C.
-
In Vitro Susceptibility Assay:
-
Seed the epimastigotes in 96-well plates at a specific density.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plates for a defined period (e.g., 48 or 72 hours).
-
-
Growth Inhibition Assessment:
-
Determine the parasite viability using methods such as direct counting with a hemocytometer, or by using colorimetric or fluorometric assays with reporter gene-expressing parasite strains (e.g., β-galactosidase or luciferase).
-
Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits parasite growth by 50% compared to the untreated control.
-
Signaling Pathways Modulated by Sulfur-Containing Compounds
While the precise mechanisms of action for many plant-derived sulfur-containing amides are still under investigation, evidence suggests their involvement in key cellular signaling pathways related to inflammation and oxidative stress. Organosulfur compounds, in general, are known to interact with the Keap1-Nrf2 and NF-κB signaling pathways.
The Keap1-Nrf2 Pathway
The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Natural organosulfur compounds are known activators of this pathway[10][16][17][18][19].
-
Mechanism of Activation: Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. Electrophilic compounds, including many organosulfur molecules, can react with specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction. As a result, Nrf2 is stabilized and translocates to the nucleus.
-
Downstream Effects: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes, upregulating the expression of a battery of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).
The NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central mediator of inflammatory responses. Many plant-derived compounds, including some amides, have been shown to inhibit this pathway[4][13][14][22][23].
-
Mechanism of Inhibition: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitory proteins called IκBs. Pro-inflammatory stimuli, such as LPS, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus. Sulfur-containing amides may inhibit this pathway at various points, such as by preventing the degradation of IκB.
-
Downstream Effects: In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including those encoding cytokines (e.g., TNF-α, IL-6), chemokines, and inducible nitric oxide synthase (iNOS). Inhibition of NF-κB activation by sulfur-containing amides would therefore lead to a reduction in the expression of these inflammatory mediators.
Conclusion and Future Directions
Sulfur-containing amides from medicinal plants represent a promising class of natural products with significant therapeutic potential. The data summarized in this guide highlight their potent anti-inflammatory and antiparasitic activities. The provided experimental protocols offer a foundation for researchers to further investigate these compounds.
Future research should focus on:
-
Elucidating Detailed Mechanisms of Action: While the involvement of the Nrf2 and NF-κB pathways is suggested, further studies are needed to pinpoint the precise molecular targets and mechanisms of action for specific sulfur-containing amides.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of these natural products can help in identifying the key structural features responsible for their bioactivity, paving the way for the development of more potent and selective drug candidates.
-
In Vivo Efficacy and Safety Profiling: Comprehensive in vivo studies are essential to validate the therapeutic potential of these compounds and to assess their safety profiles before they can be considered for clinical development.
The continued exploration of sulfur-containing amides from medicinal plants holds great promise for the discovery of novel therapeutic agents to address a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Trypanosoma cruzi: A new system for primary culture and isolation of the parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Pharmacological evaluation of ethnomedicinal Glycosmis pentaphylla Lour. as antidiabetic, antioxidant and cytotoxic agent | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Optimization, extraction, and purification of three bioactive compounds from Entada phaseoloides by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ajper.com [ajper.com]
- 12. ijpp.com [ijpp.com]
- 13. Effect of seeds of Entada phaseoloides on chronic restrain stress in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Glycosmis pentaphylla (Rutaceae): A Natural Candidate for the Isolation of Potential Bioactive Arborine and Skimmianine Compounds for Controlling Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 20. academic.oup.com [academic.oup.com]
- 21. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vitro characterization of Trypanosoma cruzi infection dynamics in skeletal and cardiac myotubes models suggests a potential cell-to-cell transmission in mediating cardiac pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Guide: Isolation and Characterization of Entadamide A
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Entadamide A, a sulfur-containing amide, has been identified as a bioactive compound with potential therapeutic applications, including anti-inflammatory and antioxidant effects. Isolated from the seeds of plants in the Entada genus, such as Entada phaseoloides and Entada rheedii, its proper isolation and characterization are crucial for further research and drug development. This document provides a comprehensive technical guide on the methodologies for isolating this compound, detailing its structural and biological characterization based on current scientific literature.
Isolation of this compound
The isolation of this compound from its natural sources, primarily the seeds of Entada species, involves extraction followed by sophisticated purification techniques. Two primary methodologies have been successfully employed: traditional column chromatography and advanced high-speed countercurrent chromatography (HSCCC).
General Isolation Workflow
The overall process begins with the preparation of plant material, followed by extraction to obtain a crude mixture, which is then subjected to purification to yield the pure compound.
Caption: General workflow for the isolation of this compound.
Experimental Protocol 1: Percolation and Column Chromatography
This traditional method involves solvent extraction followed by separation using column chromatography.
Plant Material and Extraction:
-
Air-dried, powdered seeds of Entada rheedii are subjected to percolation with 70% ethanol to create the crude extract (EE)[1].
Fractionation and Isolation:
-
The concentrated ethanolic extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
-
The relevant fractions are concentrated in vacuo.
-
The target fractions are subjected to silica gel column chromatography.
-
Elution is performed using a solvent gradient system (e.g., chloroform-methanol) to separate the constituents.
-
Fractions containing this compound are identified by Thin Layer Chromatography (TLC), combined, and further purified using Sephadex LH-20 column chromatography if necessary to yield the pure compound[2][3].
Experimental Protocol 2: Optimized HSCCC Purification
High-Speed Countercurrent Chromatography (HSCCC) offers an efficient preparative method for purifying this compound from a crude extract[4][5].
Optimized Extraction:
HSCCC Protocol:
-
Two-Phase Solvent System: A mixture of n-butanol-acetic acid-water at a volume ratio of 4:1:5 is prepared, shaken, and separated into two phases (upper and lower)[4][5].
-
Stationary Phase: The upper phase is used as the stationary phase.
-
Mobile Phase: The lower phase is used as the mobile phase.
-
Procedure: The multilayer coil column is filled with the stationary phase. The apparatus is rotated, and the mobile phase is pumped through the column. Once hydrodynamic equilibrium is reached, the crude extract sample (dissolved in a mixture of the upper and lower phases) is injected[4].
-
Elution Mode: The separation is performed in head-to-tail elution mode[4][5].
-
Detection: The effluent is monitored with a UV detector, and fractions are collected.
-
Purity and Recovery: This method has been shown to yield this compound with a purity of 96.4% and a recovery of 98.5% from the crude extract[4][5].
Characterization of this compound
Once isolated, the compound is characterized using spectroscopic methods to confirm its structure and bioassays to determine its functional properties.
Logical Flow of Characterization
The characterization process follows a logical progression from structural elucidation using various analytical techniques to the evaluation of its biological functions.
Caption: Logical workflow for the characterization of this compound.
Physicochemical and Spectroscopic Data
The structure of this compound is confirmed through a combination of spectroscopic analyses.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₁₁NO₂S | [6] |
| Molecular Weight | 161.22 g/mol | [6] |
| Appearance | Light brown syrup | [2] |
| IUPAC Name | (E)-N-(2-hydroxyethyl)-3-methylsulfanylprop-2-enamide | [6] |
| Mass Spectrometry | EI/MS at m/z 160.21 (M-H)⁻ |[2] |
Table 2: ¹³C-NMR Spectral Data of this compound (in CD₃OD)
| Carbon Atom | Chemical Shift (δ) in ppm | Reference |
|---|---|---|
| C-1 | 164.12 | [2] |
| C-2 | 116.38 | [2] |
| C-3 | 143.29 | [2] |
| NHC H₂ | 42.7 | [2] |
| C H₂OH | 61.45 | [2] |
| SC H₃ | 14.4 |[2] |
Table 3: ¹H-NMR Spectral Data of this compound
| Proton | Chemical Shift (δ) in ppm (Coupling Constant J in Hz) | Reference |
|---|---|---|
| H-2 | 5.86 (1H, d, J = 14.7 Hz) | [2] |
| H-3 | 7.58 (1H, d, J = 14.7 Hz) | [2] |
| SC H₃ | 2.32 (3H, s) |[2] |
Note: The structures of isolates are typically established using a combination of IR, MS, and 1D/2D NMR spectroscopic techniques, and by comparing the data with those reported in the literature[7][8][9].
Biological Characterization
This compound has been evaluated for several biological activities, highlighting its therapeutic potential.
Table 4: Summary of Biological Activities of this compound
| Activity | Finding | Reference |
|---|---|---|
| Anti-inflammatory | Inhibited 5-lipoxygenase activity in RBL-1 cells at 10⁻⁴ g/ml. | [10] |
| Antioxidant | Demonstrated scavenging abilities on 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radicals and hydroxyl free radicals. | [4][5] |
| Anti-ulcerogenic | Evidenced significant (p < 0.05) anti-ulcerogenic activity in an ethanol-induced ulcer model. | [1] |
| Antiprotozoal | Showed promising effects against Trypanosoma cruzi and Leishmania infantum. |[11] |
Conclusion
This compound is a natural product with significant and varied biological activities. The methodologies outlined in this guide, particularly the optimized HSCCC protocol, provide an efficient pathway for obtaining high-purity this compound for research purposes[4][5]. Its characterization through comprehensive spectroscopic analysis and a range of bioassays confirms its structure and establishes its potential as a lead compound for the development of new anti-inflammatory, antioxidant, and anti-ulcerogenic agents[1][4][10]. Further investigation into its mechanisms of action and potential derivatives is warranted.
References
- 1. japsonline.com [japsonline.com]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization, extraction, and purification of three bioactive compounds from Entada phaseoloides by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C6H11NO2S | CID 6439215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of this compound and entadamide B isolated from Entada phaseoloides and their inhibitory effects on 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mjas.analis.com.my [mjas.analis.com.my]
Entadamide A as a Potential Inhibitor of Indoleamine 2,3-Dioxygenase (IDO1): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint protein, playing a pivotal role in the suppression of T-cell function and the promotion of an immunosuppressive tumor microenvironment. Its enzymatic activity, which involves the catabolism of the essential amino acid L-tryptophan into kynurenine, is a key mechanism of tumor immune evasion. Consequently, the development of small molecule inhibitors targeting IDO1 is a highly pursued strategy in cancer immunotherapy. Entadamide A, a naturally occurring tryptophan derivative, has been identified as a potential inhibitor of IDO1. This technical guide provides a comprehensive overview of the methodologies and data required to characterize the inhibitory potential of this compound against IDO1. While specific quantitative data for this compound is not yet publicly available, this document outlines the established experimental protocols and presents data from well-characterized IDO1 inhibitors, such as Epacadostat and Linrodostat (BMS-986205), to serve as a benchmark for future studies.
Introduction to Indoleamine 2,3-Dioxygenase 1 (IDO1)
Indoleamine 2,3-dioxygenase 1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1] This enzymatic function has significant implications in immunology, particularly within the context of oncology. By depleting local tryptophan concentrations and generating immunosuppressive kynurenine metabolites, IDO1 can facilitate tumor escape from the host immune system.[1] The expression of IDO1 is often upregulated in various tumor types and is associated with a poor prognosis.[2] This has established IDO1 as a compelling target for the development of novel cancer immunotherapies.
This compound: A Potential IDO1 Inhibitor
This compound is a tryptophan derivative that has been reported to inhibit indoleamine 2,3-dioxygenase, thereby preventing tryptophan depletion.[3] While its potential as an IDO1 inhibitor is noted, detailed characterization of its inhibitory activity, including its potency and mechanism of action, remains to be fully elucidated. This guide outlines the necessary experimental framework for such a characterization.
Quantitative Data on Known IDO1 Inhibitors
To provide a context for the evaluation of this compound, the following tables summarize the inhibitory activities of two well-characterized IDO1 inhibitors, Epacadostat and Linrodostat (BMS-986205).
Table 1: Enzymatic Inhibition of IDO1
| Compound | Target | IC50 (nM) | Assay Conditions |
| Epacadostat | Human IDO1 | 10 - 71.8 | Recombinant enzyme |
| Linrodostat (BMS-986205) | Human IDO1 | 1.7 | Recombinant enzyme |
Data sourced from multiple references.[4][5][6]
Table 2: Cellular Inhibition of IDO1
| Compound | Cell Line | IC50 (nM) | Assay Principle |
| Epacadostat | HeLa | 7.1 | Kynurenine production |
| Epacadostat | OCI-AML2 | 3.4 | Kynurenine production |
| Linrodostat (BMS-986205) | IDO1-HEK293 | 1.1 | Kynurenine production |
| Linrodostat (BMS-986205) | HeLa | 1.7 | Kynurenine production |
Data sourced from multiple references.[2][3][4][5][7]
Experimental Protocols for IDO1 Inhibition Assays
The following protocols are standard methods used to assess the inhibitory activity of compounds against IDO1.
In Vitro IDO1 Enzymatic Assay (Absorbance-Based)
This assay directly measures the enzymatic activity of purified recombinant IDO1.
Principle: The formation of kynurenine from L-tryptophan is quantified by its absorbance at 321 nm.[1]
Materials:
-
Purified recombinant human IDO1 protein
-
L-tryptophan solution (final concentration 400 µM)[1]
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
Cofactors: Ascorbic acid (20 mM), Methylene blue (10 µM), Catalase (100 µg/mL)[8]
-
Test compound (e.g., this compound) at various concentrations
-
30% (w/v) Trichloroacetic acid (TCA)[1]
-
96-well microplate
Procedure:
-
Add assay buffer, cofactors, and the test compound at various concentrations to the wells of a 96-well plate.
-
Add the purified recombinant IDO1 enzyme to each well.
-
Initiate the reaction by adding L-tryptophan to a final concentration of 400 µM.[1]
-
Incubate the plate at 37°C for 30-60 minutes.[1]
-
Stop the reaction by adding 30% TCA.[1]
-
Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[8]
-
Centrifuge the plate to pellet any precipitated protein.
-
Measure the absorbance of the supernatant at 321 nm to quantify kynurenine production.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of IDO1 activity.
Cell-Based IDO1 Assay (Kynurenine Detection)
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context.
Principle: IDO1 expression is induced in a suitable cell line (e.g., HeLa or SKOV-3) using interferon-gamma (IFN-γ). The inhibitory effect of the test compound on IDO1 activity is determined by measuring the amount of kynurenine secreted into the cell culture medium.[8][9]
Materials:
-
HeLa or SKOV-3 cells
-
Cell culture medium
-
Human IFN-γ (final concentration 10-100 ng/mL)[9]
-
Test compound (e.g., this compound) at various concentrations
-
L-tryptophan (if not sufficiently present in the medium)
-
Trichloroacetic acid (TCA)
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)[10]
-
96-well cell culture plate
Procedure:
-
Seed cells (e.g., SKOV-3 at 3 x 10^4 cells/well) in a 96-well plate and allow them to attach overnight.[9]
-
Induce IDO1 expression by treating the cells with IFN-γ for 24-48 hours.[9]
-
Replace the medium with fresh medium containing the test compound at various concentrations.
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatant.
-
Add TCA to the supernatant to precipitate proteins, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine.[8]
-
Centrifuge to remove precipitated proteins.
-
Transfer the supernatant to a new plate and add Ehrlich's Reagent.
-
Measure the absorbance at 480-492 nm to quantify kynurenine.[8][10]
-
Calculate the EC50 value, the effective concentration of the inhibitor that causes 50% inhibition of kynurenine production.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the IDO1 signaling pathway and the general workflow for evaluating an IDO1 inhibitor.
Caption: IDO1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for evaluating the IDO1 inhibitory activity of this compound.
Conclusion
The inhibition of IDO1 presents a promising therapeutic strategy in immuno-oncology. This compound has been identified as a potential inhibitor of this crucial enzyme. The experimental protocols and comparative data provided in this guide offer a robust framework for the comprehensive evaluation of this compound's inhibitory activity. Detailed characterization through enzymatic and cell-based assays will be essential to ascertain its potency, mechanism of action, and potential as a novel therapeutic agent for cancer treatment. Further studies are warranted to fully explore the therapeutic utility of this compound in the context of IDO1 inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Epacadostat (INCB024360) | IDO/TDO inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Linrodostat (BMS-986205) | IDO/TDO inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of IDO1 and Kynurenine by Serine Proteases Subtilisin, Prostate Specific Antigen, CD26 and HtrA: A New Form of Immunosuppression? - PMC [pmc.ncbi.nlm.nih.gov]
Entadamide A: A Technical Whitepaper on its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Entadamide A, a sulfur-containing amide isolated from plants of the Entada genus, notably Entada phaseoloides and Entada abyssinica, has garnered scientific interest for its potential anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory effects, drawing from available preclinical studies. While much of the in vivo research has been conducted using extracts of Entada species, this document consolidates the existing data, details relevant experimental methodologies, and elucidates the key signaling pathways implicated in its mechanism of action. The primary established mechanism for this compound is the inhibition of 5-lipoxygenase (5-LOX), a critical enzyme in the biosynthesis of pro-inflammatory leukotrienes. This guide aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, highlighting both the therapeutic potential of this compound and areas requiring further investigation.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a fundamental protective mechanism, dysregulated or chronic inflammation is a key component of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Natural products have historically been a rich source of new therapeutic leads. This compound, a natural compound, has emerged as a promising candidate due to the observed anti-inflammatory activities of the plant extracts in which it is found. This whitepaper will delve into the scientific evidence supporting the anti-inflammatory potential of this compound, with a focus on its mechanism of action and the experimental models used for its evaluation.
Quantitative Data on Anti-inflammatory Effects
The majority of published research has evaluated the anti-inflammatory effects of crude extracts from Entada species. While these studies provide a strong indication of the potential of constituent compounds like this compound, quantitative data on the pure compound is limited. The following tables summarize the available data from studies on Entada extracts in two common in vivo models of inflammation.
Table 1: Effect of Entada abyssinica Extract on Carrageenan-Induced Rat Paw Edema
| Treatment Group | Dose (mg/kg, p.o.) | Time Post-Carrageenan | Paw Edema Inhibition (%) | Reference |
| Methanol Extract | 50 | 1 hr | 25.0 | [1][2] |
| 3 hr | 33.3 | [1][2] | ||
| 5 hr | 31.8 | [1][2] | ||
| Methanol Extract | 100 | 1 hr | 37.5 | [1][2] |
| 3 hr | 41.7 | [1][2] | ||
| 5 hr | 40.9 | [1][2] | ||
| Methanol Extract | 200 | 1 hr | 50.0 | [1][2] |
| 3 hr | 54.2 | [1][2] | ||
| 5 hr | 50.0 | [1][2] | ||
| Indomethacin | 10 | 3 hr | 58.3 | [1][2] |
p.o. - per os (by mouth)
Table 2: Effect of Entada abyssinica Extract on Cotton Pellet-Induced Granuloma in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Duration | Granuloma Weight Inhibition (%) | Reference |
| Methanol Extract | 50 | 7 days | 18.5 | [1][2] |
| Methanol Extract | 100 | 7 days | 29.6 | [1][2] |
| Methanol Extract | 200 | 7 days | 40.7 | [1][2] |
| Indomethacin | 10 | 7 days | 48.1 | [1][2] |
Key Signaling Pathways in Inflammation
The anti-inflammatory effects of this compound are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory cascade. The primary target identified is 5-lipoxygenase (5-LOX).
The 5-Lipoxygenase (5-LOX) Pathway
The 5-LOX pathway is responsible for the synthesis of leukotrienes, which are potent lipid mediators of inflammation. By inhibiting 5-LOX, this compound can theoretically reduce the production of these pro-inflammatory molecules.
Caption: The 5-Lipoxygenase (5-LOX) pathway and the inhibitory action of this compound.
The Cyclooxygenase-2 (COX-2) Pathway
The COX-2 pathway is another critical enzymatic cascade in inflammation, leading to the production of prostaglandins. While direct inhibition of COX-2 by this compound has not been explicitly demonstrated, there is significant crosstalk between the 5-LOX and COX-2 pathways. Inhibition of 5-LOX can lead to a shunting of arachidonic acid towards the COX pathway, and vice versa. Therefore, a compound that modulates one pathway may indirectly influence the other.
Caption: The Cyclooxygenase-2 (COX-2) pathway and the potential indirect influence of this compound.
The Nuclear Factor-kappa B (NF-κB) Signaling Pathway
NF-κB is a master transcriptional regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The activity of 5-LOX products, such as LTB4, can lead to the activation of NF-κB. Therefore, by inhibiting 5-LOX, this compound may indirectly suppress NF-κB activation.
Caption: The NF-κB signaling pathway and the potential indirect inhibitory effect of this compound.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key in vivo experiments cited in the literature concerning the anti-inflammatory properties of Entada species extracts, which are relevant for studying compounds like this compound.
Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-characterized model of acute inflammation.
-
Animals: Male Wistar rats (150-200 g) are typically used. Animals are housed under standard laboratory conditions with free access to food and water. They are usually fasted for 12-18 hours before the experiment.
-
Induction of Inflammation: A 1% w/v suspension of carrageenan in sterile saline is prepared. A volume of 0.1 mL of this suspension is injected into the sub-plantar region of the right hind paw of each rat.
-
Treatment: Test compounds (e.g., this compound or plant extracts) and a standard drug (e.g., Indomethacin, 10 mg/kg) are administered orally or intraperitoneally, typically 30-60 minutes before carrageenan injection. A control group receives the vehicle only.
-
Measurement of Paw Edema: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: The percentage inhibition of paw edema is calculated for each group at each time point using the following formula: % Inhibition = [1 - (Vt - V0)treated / (Vt - V0)control] x 100 Where Vt is the paw volume at time t, and V0 is the initial paw volume.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Cotton Pellet-Induced Granuloma in Rats
This model is used to evaluate the chronic anti-inflammatory effects of compounds, particularly on the proliferative phase of inflammation.
-
Animals: Male Wistar rats (150-200 g) are used and housed under standard conditions.
-
Induction of Granuloma: Sterile, pre-weighed cotton pellets (e.g., 30-50 mg) are aseptically implanted subcutaneously, one on each side of the back of the anesthetized rat.
-
Treatment: The test compound, standard drug (e.g., Indomethacin, 10 mg/kg), or vehicle is administered daily for a period of 7 days, starting from the day of cotton pellet implantation.
-
Measurement of Granuloma: On the 8th day, the rats are euthanized, and the cotton pellets, along with the surrounding granulomatous tissue, are dissected out. The wet weight of the granuloma is recorded. The pellets are then dried in an oven at 60°C until a constant weight is achieved, and the dry weight is recorded.
-
Data Analysis: The net dry weight of the granuloma is calculated by subtracting the initial weight of the cotton pellet. The percentage inhibition of granuloma formation is calculated as follows: % Inhibition = [1 - (Dry weight of granuloma)treated / (Dry weight of granuloma)control] x 100
References
Entadamide A: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Entadamide A, a naturally occurring sulfur-containing amide first isolated from the seeds of Entada phaseoloides, has emerged as a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current scientific knowledge regarding this compound, focusing on its anti-inflammatory, anticancer, and antioxidant properties. This document summarizes the available quantitative data, outlines relevant experimental protocols, and visualizes key biological pathways and workflows to facilitate further research and development. While promising, the study of this compound is still in its nascent stages, with significant opportunities for further investigation into its mechanisms of action and therapeutic efficacy.
Introduction
This compound is a small molecule with the chemical formula C₆H₁₁NO₂S.[1] It has been identified in medicinal plants such as Entada phaseoloides and Entada rheedei, which have a history of use in traditional medicine.[2] Early research has indicated that this compound exhibits a range of biological activities, suggesting its potential as a lead compound for the development of new therapeutic agents. This guide will delve into the scientific evidence supporting its potential applications in inflammation, cancer, and oxidative stress-related conditions.
Therapeutic Applications
Anti-inflammatory Activity
The most well-documented therapeutic potential of this compound lies in its anti-inflammatory properties. This activity is primarily attributed to its ability to inhibit the 5-lipoxygenase (5-LOX) enzyme. The 5-LOX pathway is a critical component of the inflammatory cascade, responsible for the production of leukotrienes, which are potent pro-inflammatory mediators.
Quantitative Data: 5-Lipoxygenase Inhibition
| Compound | Cell Line | Concentration | Inhibition | Reference |
| This compound | RBL-1 (Rat Basophilic Leukemia) | 10⁻⁴ g/mL | Inhibited 5-lipoxygenase activity | [3] |
Experimental Protocol: 5-Lipoxygenase Inhibition Assay in RBL-1 Cells
While a specific, detailed protocol for testing this compound is not available in the reviewed literature, a general methodology for assessing 5-lipoxygenase inhibition in RBL-1 cells is as follows:
-
Cell Culture: RBL-1 cells are cultured in an appropriate medium (e.g., Eagle's Minimum Essential Medium supplemented with fetal bovine serum) and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Stimulation: The cells are harvested and resuspended in a suitable buffer. They are then stimulated with a calcium ionophore (e.g., A23187) in the presence of arachidonic acid to induce the production of leukotrienes.
-
Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the cell suspension at various concentrations prior to stimulation.
-
Measurement of Leukotrienes: The reaction is stopped after a specific incubation period, and the amount of 5-LOX products (e.g., leukotriene B4) is quantified using techniques such as High-Performance Liquid Chromatography (HPLC) or Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The percentage of inhibition of 5-lipoxygenase activity is calculated by comparing the amount of leukotrienes produced in the presence of this compound to the amount produced in the control (vehicle-treated) cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition, can then be determined.
Signaling Pathway: 5-Lipoxygenase Cascade
The following diagram illustrates the 5-lipoxygenase pathway and the inhibitory action of this compound.
Anticancer Potential
Preliminary studies suggest that this compound may possess cytotoxic activity against cancer cell lines. However, specific quantitative data, such as IC₅₀ values against a panel of cancer cell lines, are currently lacking in the scientific literature.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability and, by extension, the cytotoxic potential of a compound. A general protocol is as follows:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plate is then incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined from the dose-response curve.
Antioxidant Activity
This compound has been reported to have antioxidant properties, suggesting its potential to scavenge free radicals and mitigate oxidative stress. However, quantitative data from specific antioxidant assays are not yet available.
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for evaluating the antioxidant activity of a compound. The general procedure is as follows:
-
Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Reaction Mixture: Different concentrations of this compound are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a wavelength of approximately 517 nm. The reduction of the DPPH radical by an antioxidant leads to a decrease in absorbance.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Experimental Workflows and Signaling Pathways
To guide future research, the following diagrams illustrate a general workflow for screening the therapeutic potential of a compound like this compound and a hypothetical signaling pathway that may be involved in its anticancer activity.
General Experimental Workflow for Compound Screening
Hypothetical Anticancer Signaling Pathway
Given that many natural products exert their anticancer effects by modulating key signaling pathways, it is plausible that this compound could interfere with pathways like NF-κB or MAPK, which are often dysregulated in cancer. Further research is required to validate this hypothesis.
Future Directions and Conclusion
This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the realm of anti-inflammatory drugs. The existing data, though limited, warrants a more in-depth investigation into its biological activities. Key areas for future research include:
-
Quantitative Efficacy: Determining the IC₅₀ values of this compound for 5-lipoxygenase inhibition and against a broad panel of human cancer cell lines.
-
Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by this compound to mediate its anti-inflammatory, anticancer, and antioxidant effects.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in preclinical animal models of inflammation and cancer.
-
Neuroprotective Potential: Investigating the currently speculative neuroprotective properties of this compound in relevant in vitro and in vivo models.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Entadamide A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Entadamide A is a naturally occurring sulfur-containing amide first isolated from the seeds of Entada phaseoloides. It has garnered interest within the scientific community due to its potential anti-inflammatory properties, primarily attributed to its inhibitory effects on the 5-lipoxygenase (5-LOX) enzyme.[1] This document provides a comprehensive guide to the total synthesis of this compound, detailing the necessary protocols, reagents, and reaction conditions. Additionally, it outlines a protocol for evaluating its biological activity as a 5-lipoxygenase inhibitor and presents relevant pathway and workflow diagrams to support researchers in their experimental design.
Introduction
This compound, with the IUPAC name (E)-N-(2-hydroxyethyl)-3-methylsulfanylprop-2-enamide, is a relatively simple N-acylethanolamine.[2] Its structure and biological activity make it an interesting target for synthetic chemists and pharmacologists exploring new anti-inflammatory agents. The total synthesis of this compound can be efficiently achieved in a two-step process. The first step involves a nucleophilic addition of methanethiol to propiolic acid, forming the intermediate 3-(methylthio)acrylic acid. The subsequent step is an amide coupling reaction between this intermediate and ethanolamine, facilitated by the coupling agent dicyclohexylcarbodiimide (DCC).[1]
Chemical Synthesis Workflow
The overall synthetic strategy for this compound is a straightforward and efficient two-step process.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 3-(methylthio)acrylic acid
This procedure outlines the nucleophilic addition of methanethiol to propiolic acid.
Materials:
-
Propiolic acid
-
Methanethiol
-
Anhydrous solvent (e.g., THF or DCM)
-
Base catalyst (optional, e.g., triethylamine)
Procedure:
-
In a well-ventilated fume hood, dissolve propiolic acid in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly bubble methanethiol gas through the solution or add a solution of methanethiol in the same solvent dropwise.
-
If a catalyst is used, add it to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, stirring for an additional 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 3-(methylthio)acrylic acid.
Step 2: Synthesis of this compound
This protocol details the DCC-mediated amide coupling of 3-(methylthio)acrylic acid with ethanolamine.
Materials:
-
3-(methylthio)acrylic acid
-
Ethanolamine
-
Dicyclohexylcarbodiimide (DCC)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)
Procedure:
-
Dissolve 3-(methylthio)acrylic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add ethanolamine (typically 1.0-1.2 equivalents) to the solution.
-
If using, add a catalytic amount of DMAP.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (typically 1.1 equivalents) in a small amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold DCM.
-
Combine the filtrates and wash successively with 5% HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Quantitative Data Summary
| Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Propiolic acid, Methanethiol | - | THF/DCM | 0 to RT | 12-24 | ~70-85 |
| 2 | 3-(methylthio)acrylic acid, Ethanolamine | DCC, (DMAP) | DCM/THF | 0 to RT | 12-24 | ~60-80 |
Note: Yields are approximate and can vary based on reaction scale and purification efficiency.
Biological Activity: 5-Lipoxygenase Inhibition
This compound has been shown to inhibit the activity of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators.[1]
5-Lipoxygenase Signaling Pathway
The 5-LOX pathway is initiated by the release of arachidonic acid from the cell membrane. 5-LOX, with the assistance of 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into leukotriene A4 (LTA4). LTA4 is then further metabolized to other leukotrienes, which mediate inflammatory responses.
Caption: The 5-Lipoxygenase signaling pathway.
Protocol: In Vitro 5-Lipoxygenase Inhibition Assay
This protocol is a general guideline for assessing the inhibitory effect of this compound on 5-lipoxygenase activity.
Materials:
-
Human recombinant 5-lipoxygenase
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Positive control inhibitor (e.g., Zileuton)
-
Assay buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare serial dilutions of this compound to be tested. Also, prepare dilutions of the positive control.
-
In a 96-well plate, add the assay buffer.
-
Add the 5-lipoxygenase enzyme solution to each well.
-
Add the different concentrations of this compound or the positive control to the respective wells. Include a vehicle control (solvent only).
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes).
-
Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
Measure the absorbance at a specific wavelength (e.g., 234 nm for the formation of conjugated dienes) at regular intervals or after a fixed time point.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Characterization Data
This compound
-
Molecular Formula: C6H11NO2S
-
Molecular Weight: 161.22 g/mol [2]
-
Appearance: White to off-white solid
-
NMR and Mass Spectrometry: The structure of this compound should be confirmed using 1H NMR, 13C NMR, and mass spectrometry. The spectral data should be consistent with the structure of (E)-N-(2-hydroxyethyl)-3-methylsulfanylprop-2-enamide.
Conclusion
The synthetic route to this compound is robust and accessible, allowing for the production of this biologically active natural product in a laboratory setting. The provided protocols offer a detailed guide for its synthesis and for the evaluation of its inhibitory activity against 5-lipoxygenase. This information should serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery who are interested in the development of novel anti-inflammatory agents.
References
Application Note & Protocol: Extraction and Isolation of Entadamide A from Entada rheedei Seeds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Entada rheedei, a large woody climber distributed in tropical regions, is recognized in traditional medicine for various therapeutic properties.[1] Its seeds contain a diverse array of bioactive compounds, including saponins, phenolics, and unique sulfur-containing amides.[2][3] Among these, Entadamide A has garnered significant interest for its pharmacological activities, which include anti-inflammatory, anti-ulcerogenic, and antiprotozoal effects.[3][4] Specifically, its anti-inflammatory action has been linked to the inhibition of the 5-lipoxygenase (5-LOX) enzyme, a key player in the biosynthesis of pro-inflammatory leukotrienes.[2][4]
This document provides detailed protocols for the extraction of crude phytochemicals from Entada rheedei seeds and the subsequent isolation of this compound.
Experimental Protocols
-
Collection and Authentication : Obtain seeds of Entada rheedei. Authentication should be performed by a qualified botanist, and a voucher specimen should be deposited in a recognized herbarium for future reference.
-
Cleaning and Drying : Thoroughly wash the collected seeds to remove any foreign matter. Air-dry the seeds at room temperature in a well-ventilated area until a constant weight is achieved.
-
Grinding : Grind the dried seed kernels into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.
-
Storage : Store the powdered material in an airtight container in a cool, dark, and dry place to prevent degradation of phytochemicals.
Two primary methods are presented for extracting compounds from the prepared seed powder. Method A employs sequential solvent extraction, which is useful for fractionating compounds based on polarity. Method B uses a single solvent system after an initial defatting step.
Method A: Sequential Soxhlet Extraction [5]
-
Setup : Place 100 g of the powdered seed material into a cellulose thimble and insert it into a Soxhlet apparatus.
-
Successive Extraction : Perform extraction sequentially with solvents of increasing polarity. For each solvent, run the apparatus for a sufficient duration (typically 6-8 hours or until the solvent in the siphon tube runs clear).
-
Step 2.1 : Begin with a non-polar solvent like Petroleum Ether to extract lipids and other non-polar compounds.
-
Step 2.2 : After the first extraction is complete, remove the thimble, air-dry the plant material to remove residual solvent, and then re-insert it into the clean Soxhlet apparatus.
-
Step 2.3 : Perform the second extraction using a semi-polar solvent such as Ethyl Acetate. This compound is known to be soluble in this fraction.[6]
-
Step 2.4 : Repeat the drying and extraction process with a polar solvent like Methanol to extract highly polar compounds.
-
-
Concentration : After each extraction step, concentrate the resulting miscella (solvent + extract) using a rotary evaporator under reduced pressure to obtain the crude extracts.
Method B: Ethanol Percolation with Defatting [2]
-
Defatting : Macerate 100 g of the powdered seed material in n-hexane for 24-48 hours to remove fats and lipids. Filter the mixture and discard the n-hexane. Air-dry the defatted plant material.
-
Percolation : Pack the defatted powder into a percolator. Add 70% ethanol and allow the material to macerate for 24 hours.
-
Elution : Begin percolation by slowly eluting the extract from the bottom of the percolator while adding fresh 70% ethanol to the top. Continue this process until the eluate is nearly colorless.
-
Concentration : Combine all the collected ethanolic fractions and concentrate the solution using a rotary evaporator at a temperature below 45°C to yield the crude 70% ethanol extract (EE).
This protocol outlines the purification of this compound from the ethyl acetate crude extract obtained from Method A, as this fraction is reported to contain the compound.[6]
-
Stationary Phase Preparation : Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane). Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading : Adsorb a known amount of the crude ethyl acetate extract (e.g., 5 g) onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, extract-coated silica gel onto the top of the packed column.
-
Elution : Begin elution with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent (e.g., ethyl acetate, followed by methanol). This is known as gradient elution.
-
Example Gradient: Start with n-hexane, then move to n-hexane:ethyl acetate mixtures (9:1, 8:2, 1:1, etc.), followed by ethyl acetate, and finally ethyl acetate:methanol mixtures.
-
-
Fraction Collection : Collect the eluate in small, sequential fractions (e.g., 20-25 mL each).
-
Monitoring : Monitor the separation process using Thin Layer Chromatography (TLC). Spot a small amount from each fraction onto a TLC plate and develop it in an appropriate solvent system. Visualize the spots under UV light or with a suitable staining reagent to identify fractions containing the compound of interest.
-
Pooling and Purification : Combine the fractions that show a pure spot corresponding to this compound. Concentrate the pooled fractions to yield the isolated compound. Further purification can be achieved by recrystallization or preparative HPLC if necessary.
Data Presentation
The following tables summarize quantitative data derived from studies on Entada rheedei seed extraction.
Table 1: Yield of Crude Extracts from Sequential Soxhlet Extraction [5][6]
| Solvent Used | Starting Material (g) | Crude Extract Yield (g) | Percentage Yield (%) |
| Petroleum Ether | 100 | 5.20 | 5.20% |
| Ethyl Acetate | 100 | 7.64 | 7.64% |
Table 2: Yield of Pure Compound from Column Chromatography [6]
| Crude Extract Source | Starting Material (g) | Isolated Compound Yield (g) | Percentage Yield (%) |
| Ethyl Acetate Extract | Not specified | 0.40 | Not specified |
Visualization
The following diagram illustrates the overall workflow from raw plant material to the isolated pure compound.
Caption: Workflow for this compound isolation.
This compound has been shown to inhibit 5-lipoxygenase (5-LOX), a key enzyme in the inflammatory pathway that converts arachidonic acid into leukotrienes.[2][4]
Caption: Inhibition of the 5-Lipoxygenase pathway by this compound.
References
- 1. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of this compound and entadamide B isolated from Entada phaseoloides and their inhibitory effects on 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. probiologists.com [probiologists.com]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols for the Quantification of Entadamide A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entadamide A, a sulfur-containing amide isolated from the seeds of Entada phaseoloides, has garnered interest for its potential anti-inflammatory and anti-oxidative stress activities.[1] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and further investigation of its pharmacological properties. These application notes provide detailed protocols for the quantification of this compound in various matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and a proposed High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for enhanced sensitivity and selectivity, particularly in complex biological samples.
Physicochemical Properties of this compound
A foundational understanding of this compound's properties is essential for analytical method development.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁NO₂S | [2][3] |
| Molecular Weight | 161.22 g/mol | [2][3] |
| Appearance | White to off-white solid powder | [2] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1][2] |
I. Quantification of this compound by HPLC-UV
This method is suitable for the quantification of this compound in plant extracts and other matrices where the concentration is relatively high and the matrix complexity is moderate.
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard (purity ≥95%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Ultrapure water
-
Syringe filters (0.45 µm)
2. Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity or equivalent with UV/Vis detector |
| Column | Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.3% Phosphoric Acid (v/v) in water |
| Gradient | Isocratic or gradient elution can be optimized. A starting point is 30:70 (Acetonitrile:0.3% Phosphoric Acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
3. Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation (from Entada phaseoloides seeds)
-
Grind the dried seeds into a fine powder.
-
Accurately weigh 1 g of the powdered sample into a flask.
-
Extract with 20 mL of methanol by ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in 5 mL of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
5. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Perform a linear regression analysis of the calibration curve. A correlation coefficient (r²) > 0.999 is desirable.
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
Method Validation Parameters (Expected)
| Parameter | Expected Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 95 - 105% |
Experimental Workflow for HPLC-UV Analysis
II. Proposed LC-MS/MS Method for Quantification of this compound in Biological Matrices
For the analysis of this compound in complex biological matrices such as plasma or urine, where higher sensitivity and selectivity are required, an LC-MS/MS method is recommended. The following is a proposed protocol based on the known properties of this compound and general principles of bioanalytical method development.
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard (purity ≥95%)
-
Internal Standard (IS): A structurally similar and stable isotope-labeled compound is ideal. If unavailable, a compound with similar chromatographic and mass spectrometric behavior can be used.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other biological matrix)
2. Instrumentation and Conditions
| Parameter | Condition |
| LC System | UPLC or HPLC system capable of binary gradient elution |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| Column | C18 column with a smaller particle size (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation from matrix components (e.g., 5% B to 95% B over 5 minutes) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
3. Mass Spectrometric Parameters (Proposed)
-
MRM Transitions:
-
This compound: Precursor ion [M+H]⁺ m/z 162.1 → Product ion (to be determined by infusion and fragmentation of the standard). A plausible fragmentation would be the loss of the hydroxyethyl group.
-
Internal Standard: To be determined based on the selected IS.
-
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
4. Preparation of Standard and QC Samples
-
Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the IS in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in methanol:water (1:1, v/v) to create calibration standards. Prepare at least three levels of Quality Control (QC) samples (low, medium, and high concentrations).
-
Spiked Samples: Spike blank biological matrix with the working standard solutions to create the calibration curve and QC samples.
5. Sample Preparation (from Plasma)
-
Protein Precipitation:
-
To 100 µL of plasma sample, standard, or QC, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4 °C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Filtration:
-
Filter through a 0.22 µm syringe filter before injection.
-
Method Validation According to FDA/EMA Guidelines
| Parameter | Acceptance Criteria |
| Linearity | r² ≥ 0.99 |
| Accuracy | Within ±15% of nominal concentration (±20% for LLOQ) |
| Precision | RSD ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Should be assessed and minimized |
| Stability | Stable under various storage and processing conditions |
Logical Workflow for LC-MS/MS Method Development
References
Application Notes and Protocols: Evaluating Entadamide A in HIV Replication Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Immunodeficiency Virus (HIV) remains a significant global health challenge. The development of new antiretroviral agents is crucial to combat drug resistance and improve therapeutic outcomes. This document provides detailed application notes and protocols for the evaluation of a novel compound, Entadamide A, in a panel of in vitro HIV replication assays. These protocols are designed to determine the efficacy and cytotoxicity of this compound, providing essential data for its potential development as an anti-HIV agent.
The HIV life cycle presents multiple targets for therapeutic intervention. Antiretroviral drugs are broadly classified based on the stage of the viral life cycle they inhibit[1][2][3][4][5]. These stages include:
-
Entry: Inhibition of viral attachment, co-receptor binding, or fusion with the host cell membrane[1][2][3][6][7][8].
-
Reverse Transcription: Blocking the conversion of viral RNA into DNA by the reverse transcriptase enzyme[1][2][9][10][11][12][13].
-
Integration: Preventing the insertion of viral DNA into the host cell's genome by the integrase enzyme[1][2][3][14][15][16][17][18].
-
Viral Protein Processing: Inhibiting the protease enzyme from cleaving viral polyproteins into mature, functional proteins[19][20][21][22].
-
Viral Assembly and Release: Interfering with the formation and budding of new virus particles from the host cell[23].
The following protocols will enable researchers to assess at which of these stages, if any, this compound exerts its anti-HIV activity.
Data Presentation
All quantitative data from the described assays should be meticulously recorded and summarized in tables for clear comparison and analysis. This includes raw data, calculated percentage inhibition, IC50 (50% inhibitory concentration), and CC50 (50% cytotoxic concentration) values.
Table 1: Anti-HIV Activity of this compound
| Assay Type | HIV-1 Strain | Cell Line | IC50 (µM) | Max % Inhibition |
| p24 Antigen Assay | IIIB | MT-4 | ||
| BaL | TZM-bl | |||
| Reverse Transcriptase Assay | IIIB | MT-4 | ||
| Syncytia Formation Assay | IIIB | C8166 | ||
| Integrase Activity Assay | (Cell-free) | N/A | ||
| Protease Activity Assay | (Cell-free) | N/A |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay Type | CC50 (µM) |
| MT-4 | MTT Assay | |
| TZM-bl | XTT Assay | |
| C8166 | Trypan Blue Exclusion | |
| PBMCs | AlamarBlue Assay |
Table 3: Therapeutic Index of this compound
| HIV-1 Strain | Cell Line | IC50 (µM) | CC50 (µM) | Therapeutic Index (CC50/IC50) |
| IIIB | MT-4 | |||
| BaL | TZM-bl |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
It is essential to determine the cytotoxic potential of this compound to ensure that any observed antiviral effect is not due to cell death[24][25][26][27].
Protocol 1.1: MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability[26].
Materials:
-
96-well microtiter plates
-
Target cells (e.g., MT-4, TZM-bl)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the diluted compound to the wells. Include wells with cells only (untreated control) and medium only (blank).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.
HIV-1 Replication Assays
These assays directly measure the inhibition of viral replication in cell culture.
Protocol 2.1: HIV-1 p24 Antigen Capture ELISA
This assay quantifies the amount of HIV-1 p24 capsid protein in the culture supernatant, which is a marker of viral production[28].
Materials:
-
MT-4 cells or Peripheral Blood Mononuclear Cells (PBMCs)
-
HIV-1 stock (e.g., HIV-1 IIIB)
-
96-well plates
-
This compound
-
Commercial HIV-1 p24 Antigen ELISA kit
Procedure:
-
Seed MT-4 cells at 5 x 10^4 cells/well in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01.
-
Incubate the plate for 7 days at 37°C.
-
On day 7, collect the culture supernatant.
-
Quantify the p24 antigen concentration in the supernatant using a commercial p24 ELISA kit according to the manufacturer's instructions.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of p24 inhibition against the compound concentration.
Protocol 2.2: Reverse Transcriptase (RT) Activity Assay
This assay measures the activity of the HIV-1 reverse transcriptase enzyme in the culture supernatant.
Materials:
-
Supernatants from the HIV-1 replication assay (Protocol 2.1)
-
Commercial colorimetric or radioactive RT activity assay kit
Procedure:
-
Follow the manufacturer's protocol for the chosen RT activity assay kit.
-
Typically, this involves incubating the viral supernatant with a template-primer and labeled nucleotides.
-
The incorporation of the labeled nucleotide into the newly synthesized DNA is then quantified.
-
Calculate the IC50 based on the reduction in RT activity at different concentrations of this compound.
Mechanism of Action Assays
These assays help to pinpoint the specific stage of the HIV life cycle inhibited by this compound.
Protocol 3.1: Cell-Free HIV-1 Integrase Assay
This assay determines if this compound directly inhibits the enzymatic activity of HIV-1 integrase.
Materials:
-
Recombinant HIV-1 integrase enzyme
-
Oligonucleotide substrates mimicking the viral DNA ends
-
Assay buffer containing divalent cations (e.g., Mg2+ or Mn2+)
-
This compound
-
Commercial HIV-1 integrase assay kit (e.g., fluorescence-based)
Procedure:
-
Perform the assay according to the kit manufacturer's instructions.
-
This generally involves incubating the recombinant integrase with the oligonucleotide substrates in the presence of varying concentrations of this compound.
-
The inhibition of the strand transfer reaction is measured, often through a change in fluorescence.
-
Calculate the IC50 for integrase inhibition.
Protocol 3.2: Cell-Free HIV-1 Protease Assay
This assay assesses the direct inhibitory effect of this compound on the HIV-1 protease enzyme.
Materials:
-
Recombinant HIV-1 protease enzyme
-
Fluorogenic peptide substrate
-
Assay buffer
-
This compound
-
Fluorescence plate reader
Procedure:
-
Incubate the recombinant HIV-1 protease with various concentrations of this compound.
-
Add the fluorogenic substrate.
-
Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate by the protease.
-
Calculate the IC50 for protease inhibition.
Visualizations
Diagram 1: The HIV-1 Life Cycle and Potential Targets for this compound
Caption: A simplified diagram of the HIV-1 life cycle highlighting potential stages of inhibition by this compound.
Diagram 2: Experimental Workflow for Anti-HIV-1 Drug Screening
Caption: A flowchart illustrating the experimental workflow for evaluating the anti-HIV-1 activity of this compound.
Diagram 3: Signaling Pathway in HIV-1 Latency and Reactivation
While the primary focus is on replication, understanding latency is also critical. Should this compound show latency-reversing activity, the following pathway would be relevant.
Caption: A diagram showing key signaling pathways involved in HIV-1 latency and reactivation.
References
- 1. An Overview of Human Immunodeficiency Virus-1 Antiretroviral Drugs: General Principles and Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. HIV Antiretroviral Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Progress in targeting HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potent D-peptide inhibitors of HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibitors from natural products to HIV-1 reverse transcriptase, protease and integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Mechanism of inhibition of HIV-1 reverse transcriptase by 4'-Ethynyl-2-fluoro-2'-deoxyadenosine triphosphate, a translocation-defective reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In-silico Studies Show Potent Inhibition of HIV-1 Reverse Transcriptase Activity by a Herbal Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HIV-1 Integrase Inhibitors with Modifications That Affect Their Potencies against Drug Resistant Integrase Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. HIV-1 integrase inhibitors: an emerging clinical reality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Activity of Human Immunodeficiency Virus Type 1 Protease Inhibitors against the Initial Autocleavage in Gag-Pol Polyprotein Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 23. Methods for the Study of HIV-1 Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Drug toxicity assessment: cell proliferation versus cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 25. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 26. Study of the in vitro cytotoxicity testing of medical devices - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
Entadamide A as a 5-Lipoxygenase Inhibitor: Application Notes and Protocols for Experimental Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entadamide A, a sulfur-containing amide first isolated from the seeds of Entada phaseoloides, has garnered scientific interest for its potential anti-inflammatory properties. Early research identified this compound as an inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are potent pro-inflammatory lipid mediators involved in a variety of inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. By inhibiting 5-LOX, this compound presents a promising avenue for the development of novel anti-inflammatory therapeutics.
These application notes provide a comprehensive overview of the experimental evaluation of this compound as a 5-LOX inhibitor, detailing its effects in both in vitro and in vivo models. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to support further research and drug development efforts.
Data Presentation
In Vitro 5-Lipoxygenase Inhibition
Initial studies have demonstrated the inhibitory effect of this compound on 5-LOX activity in a cellular context. While a specific IC50 value has not been prominently reported in the reviewed literature, a key study by Ikegami et al. (1989) established a benchmark for its inhibitory concentration.
| Compound | Cell Line | Concentration | Inhibition of 5-LOX Activity | Reference |
| This compound | RBL-1 (Rat Basophilic Leukemia) | 100 µg/mL (10-4 g/mL) | Demonstrated Inhibition |
Note: Further studies are required to determine a
Application Notes and Protocols for Cell-Based Assays to Evaluate Entadamide A Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing cell-based assays for the evaluation of the biological activity of Entadamide A, a natural compound with potential therapeutic applications. The protocols detailed below cover methods to assess its anti-cancer, anti-inflammatory, and anti-melanogenic properties, as well as its influence on key cellular signaling pathways.
Anti-Cancer Activity: Cytotoxicity Assays
This compound has been reported to exhibit moderate cytotoxic effects against certain cancer cell lines. The following protocols describe the use of the MTT assay to quantify the cytotoxic effects of this compound on the human ovarian adenocarcinoma cell line (SKOV-3) and the human liver cancer cell line (HepG2).
Data Presentation: Cytotoxicity of this compound
While specific IC50 values for this compound against SKOV-3 and HepG2 cell lines were not found in the reviewed literature, the following table provides a template for presenting experimentally determined data.
| Cell Line | This compound IC50 (µM) | Positive Control (e.g., Doxorubicin) IC50 (µM) |
| SKOV-3 | Data to be determined | Insert value |
| HepG2 | Data to be determined | Insert value |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is adapted for a 96-well plate format.
Materials:
-
SKOV-3 or HepG2 cells
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. The final solvent concentration should be kept constant across all wells and should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent used for this compound) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible under the microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete solubilization of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Workflow for Cytotoxicity Testing
Application of Entadamide A in Melanogenesis Research: A Review of Available Data and Generalized Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document aims to provide a detailed overview of the current understanding of Entadamide A in the context of melanogenesis inhibition, based on the limited available information. Furthermore, it presents generalized, representative experimental protocols and data presentation formats that are standard in the field of melanogenesis research. These can serve as a foundational guide for researchers initiating studies on this compound or similar novel compounds.
Putative Mechanism of Action (Generalized)
While the specific signaling pathway for this compound's action on melanogenesis has not been elucidated, inhibitors of melanogenesis typically function through one or more of the following mechanisms:
-
Inhibition of Tyrosinase Activity: Tyrosinase is the rate-limiting enzyme in melanin synthesis. Many depigmenting agents directly inhibit its catalytic activity.
-
Downregulation of Melanogenesis-Related Proteins: This includes the suppression of the expression of key proteins such as tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), tyrosinase-related protein 2 (TRP-2), and the microphthalmia-associated transcription factor (MITF), which is a master regulator of melanocyte development and differentiation.
-
Interference with Melanosome Transfer: Some compounds inhibit the transfer of melanosomes from melanocytes to surrounding keratinocytes.
Below is a generalized diagram of the melanogenesis signaling pathway, which represents potential points of intervention for a compound like this compound.
References
Formulating Entadamide A for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulating Entadamide A for preclinical research, addressing its physicochemical properties, solubility, and stability. Detailed protocols for formulation preparation, solubility assessment, and stability testing are provided to ensure consistent and reliable experimental outcomes.
Physicochemical Properties of this compound
This compound is a sulfur-containing amide with anti-inflammatory and antioxidant properties. A summary of its key physicochemical properties is presented in Table 1. Understanding these properties is crucial for developing appropriate formulation strategies.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₂S | [1] |
| Molecular Weight | 161.22 g/mol | [1] |
| Appearance | White to off-white solid | N/A |
| LogP (calculated) | -0.1 | N/A |
Solubility of this compound
Based on its calculated LogP, this compound is predicted to have moderate water solubility. However, for many preclinical applications, particularly those requiring higher concentrations for in vivo studies, enhancing its solubility is often necessary. Preliminary data suggests that this compound is soluble in dimethyl sulfoxide (DMSO). A common strategy for formulating poorly soluble compounds for in vivo administration involves the use of a co-solvent system.
Table 2: Suggested Solvents for this compound Formulation
| Solvent / Vehicle | Anticipated Solubility | Notes |
| DMSO | High (e.g., ≥ 50 mg/mL) | A common solvent for initial stock solutions. Use should be minimized in final dosing formulations due to potential toxicity. |
| Ethanol | Moderate | Can be used as a co-solvent. |
| PEG400 | Moderate to High | A non-toxic polyethylene glycol commonly used to increase the solubility of hydrophobic compounds. |
| Tween 80 | N/A (Surfactant) | A non-ionic surfactant used to improve wetting and prevent precipitation of the compound in aqueous solutions. |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL | A common vehicle for preclinical oral and parenteral administration of poorly soluble compounds.[1] |
Stability of this compound
The stability of this compound in solution is a critical factor for ensuring accurate dosing and interpreting experimental results. Stability can be affected by factors such as pH, temperature, and light exposure. It is recommended to perform stability studies on the prepared formulations to determine the appropriate storage conditions and shelf-life.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder and place it in a sterile vial.
-
Add the required volume of DMSO to achieve the target concentration (e.g., 50 mg/mL).
-
Vortex the mixture vigorously for 1-2 minutes until the powder is completely dissolved.
-
If necessary, sonicate the solution for 5-10 minutes in a water bath to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Oral Formulation of this compound
This protocol details the preparation of a vehicle solution for oral administration of this compound, based on a common co-solvent system.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
Procedure:
-
Calculate the required volumes of each component based on the desired final concentration and total volume of the formulation. The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
In a sterile conical tube, add the required volume of the this compound stock solution in DMSO.
-
Add the calculated volume of PEG300 to the tube. Vortex thoroughly to mix.
-
Add the calculated volume of Tween-80 and vortex again until the solution is homogeneous.
-
Slowly add the sterile saline to the mixture while vortexing to prevent precipitation.
-
The final formulation should be a clear solution. If any precipitation occurs, the concentration of this compound may be too high for this vehicle.
dot
Caption: Workflow for preparing an oral formulation of this compound.
Protocol 3: Determination of this compound Solubility
This protocol provides a method to determine the kinetic solubility of this compound in various solvents and formulation vehicles.
Materials:
-
This compound powder
-
Selected solvents/vehicles (e.g., water, PBS, ethanol, PEG400, oral formulation vehicle)
-
96-well filter plates (e.g., 0.45 µm)
-
96-well collection plates
-
Plate shaker
-
HPLC-UV or other suitable analytical method
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, add a small volume of the DMSO stock solution to each well.
-
Add the selected solvents/vehicles to the wells to achieve a range of final concentrations of this compound. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow the solution to reach equilibrium.
-
Filter the solutions using the 96-well filter plate into a clean collection plate.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
The highest concentration at which this compound remains in solution is considered its kinetic solubility in that solvent/vehicle.
Protocol 4: Stability Assessment of this compound Formulations
This protocol outlines a method to assess the stability of this compound in a given formulation under different storage conditions.
Materials:
-
Prepared formulation of this compound
-
Temperature-controlled incubators/chambers (e.g., 4°C, 25°C, 40°C)
-
Light-protective containers (e.g., amber vials)
-
HPLC-UV or other suitable analytical method
Procedure:
-
Prepare a batch of the this compound formulation to be tested.
-
Aliquot the formulation into multiple vials.
-
Store the vials under different conditions:
-
Temperature: 4°C, 25°C, and an accelerated condition of 40°C.
-
Light: Protect a subset of vials from light at each temperature.
-
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 1 month), remove a vial from each storage condition.
-
Analyze the concentration of this compound in each sample using a validated analytical method.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
A significant decrease in concentration (e.g., >10%) indicates instability under those conditions.
Signaling Pathways
This compound has been reported to exert its anti-inflammatory effects through the inhibition of 5-lipoxygenase (5-LOX).[2] This enzyme is a key player in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. The general inflammatory cascade involves multiple signaling pathways that can be potential targets for anti-inflammatory compounds.
dot
Caption: Inhibition of the 5-Lipoxygenase pathway by this compound.
References
Application Notes and Protocols for High-Throughput Screening of Entadamide A Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entadamide A, a naturally occurring sulfur-containing amide isolated from Entada phaseoloides, has garnered scientific interest due to its potential anti-inflammatory properties.[1] Early research has indicated its inhibitory effects on 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation.[1] The anti-inflammatory action of many compounds is often linked to the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the expression of pro-inflammatory genes. This has led to the hypothesis that this compound and its derivatives may exert their effects through this pathway.
These application notes provide a comprehensive framework for the high-throughput screening (HTS) of a library of this compound derivatives to identify and characterize novel anti-inflammatory agents. The protocols herein describe two primary assays: a 5-Lipoxygenase (5-LOX) inhibitor screening assay and an NF-κB reporter gene assay. These assays are designed to be robust, scalable, and suitable for identifying potent and selective inhibitors.
Data Presentation
The following tables present representative quantitative data for a hypothetical library of this compound derivatives. This data is for illustrative purposes to demonstrate the structure-activity relationship (SAR) and to provide a template for organizing experimental results.
Table 1: Inhibitory Activity of this compound Derivatives against 5-Lipoxygenase (5-LOX)
| Compound ID | R1 Group | R2 Group | 5-LOX IC50 (µM) |
| This compound | H | H | 85.5 |
| EA-001 | CH3 | H | 52.3 |
| EA-002 | Cl | H | 35.1 |
| EA-003 | F | H | 41.7 |
| EA-004 | H | CH3 | 78.2 |
| EA-005 | H | OCH3 | 65.4 |
| EA-006 | CH3 | CH3 | 25.8 |
| EA-007 | Cl | OCH3 | 15.2 |
| Zileuton (Control) | - | - | 0.5 |
Table 2: Inhibitory Activity of this compound Derivatives on NF-κB Signaling
| Compound ID | R1 Group | R2 Group | NF-κB Inhibition IC50 (µM) |
| This compound | H | H | > 100 |
| EA-001 | CH3 | H | 89.1 |
| EA-002 | Cl | H | 68.4 |
| EA-003 | F | H | 75.3 |
| EA-004 | H | CH3 | 95.6 |
| EA-005 | H | OCH3 | 81.2 |
| EA-006 | CH3 | CH3 | 55.7 |
| EA-007 | Cl | OCH3 | 32.9 |
| Bay 11-7082 (Control) | - | - | 5.2 |
Experimental Protocols
High-Throughput 5-Lipoxygenase (5-LOX) Inhibitor Screening Assay
This protocol describes a fluorometric HTS assay to identify inhibitors of 5-LOX. The assay measures the fluorescence generated by the oxidation of a probe by the hydroperoxides produced by 5-LOX activity.
Materials:
-
Human recombinant 5-LOX enzyme
-
5-LOX Assay Buffer
-
Arachidonic Acid (Substrate)
-
Fluorescent Probe (e.g., 2',7'-dichlorodihydrofluorescein diacetate)
-
Zileuton (Positive Control)
-
DMSO (Vehicle Control)
-
384-well black, clear-bottom assay plates
-
Plate reader with fluorescence detection capabilities
Protocol:
-
Compound Plating:
-
Prepare serial dilutions of this compound derivatives and control compounds in DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of each compound solution into the wells of a 384-well assay plate.
-
Include wells with DMSO only for negative controls and Zileuton for positive controls.
-
-
Reagent Preparation:
-
Prepare a master mix containing 5-LOX Assay Buffer and the fluorescent probe.
-
Prepare a substrate solution of arachidonic acid in 5-LOX Assay Buffer.
-
-
Assay Procedure:
-
Add 10 µL of the enzyme/probe master mix to each well of the assay plate.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid substrate solution to all wells.
-
Immediately begin kinetic reading of fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Normalize the data to the DMSO controls (100% activity) and Zileuton controls (0% activity).
-
Plot the normalized data against the compound concentration and fit to a four-parameter logistic equation to determine the IC50 values.
-
High-Throughput NF-κB Reporter Gene Assay
This protocol outlines a luciferase-based reporter gene assay to screen for inhibitors of the NF-κB signaling pathway. The assay utilizes a stable cell line containing a luciferase reporter gene under the control of NF-κB response elements.
Materials:
-
HEK293 cell line stably expressing an NF-κB-luciferase reporter construct
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Bay 11-7082 (Positive Control)
-
DMSO (Vehicle Control)
-
384-well white, solid-bottom assay plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Culture the HEK293-NF-κB-luciferase cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Trypsinize and resuspend the cells in assay medium (DMEM with 2% FBS).
-
Seed 20 µL of the cell suspension (e.g., 5,000 cells/well) into the wells of a 384-well assay plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives and control compounds in assay medium.
-
Add 10 µL of the compound solutions to the respective wells of the cell plate.
-
Incubate for 1 hour at 37°C.
-
-
Pathway Activation:
-
Prepare a solution of TNF-α in assay medium at a concentration that induces a submaximal response (e.g., EC80).
-
Add 10 µL of the TNF-α solution to all wells except for the unstimulated controls.
-
Incubate the plate for 6 hours at 37°C.
-
-
Luminescence Detection:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 30 µL of the luciferase assay reagent to each well.
-
Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from the unstimulated control wells.
-
Normalize the data to the TNF-α stimulated DMSO controls (100% activation) and the Bay 11-7082 controls (0% activation).
-
Plot the normalized data against the compound concentration and determine the IC50 values using a suitable curve-fitting model.
-
Visualizations
References
Entadamide A: A Natural Product Tool for Investigating Inflammatory Pathways
Introduction
Entadamide A, a sulfur-containing amide first isolated from the seeds of Entada phaseoloides, has emerged as a noteworthy natural product with potential applications in drug discovery and biomedical research.[1][2] Its primary characterized biological activity is the inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation.[1] This inhibitory action positions this compound as a valuable tool compound for studying inflammatory processes and for the preliminary screening of potential anti-inflammatory drug candidates.
This document provides detailed application notes and protocols for the use of this compound in a research setting, focusing on its established role as a 5-lipoxygenase inhibitor. While its broader mechanism of action is still under investigation, its utility in probing the 5-lipoxygenase pathway is clear.
Data Presentation
Currently, specific quantitative data such as IC50 or EC50 values for this compound are not widely available in the public domain. The primary literature reports its inhibitory activity at a specific concentration.
| Compound | Target | Cell Line | Reported Activity | Reference |
| This compound | 5-Lipoxygenase | RBL-1 (Rat Basophilic Leukemia) | Inhibition at 10⁻⁴ g/mL | [1] |
Note: Further dose-response studies are required to determine a precise IC50 value for 5-lipoxygenase inhibition.
Signaling Pathway
The established mechanism of action for this compound revolves around the inhibition of 5-lipoxygenase. This enzyme is a critical component of the arachidonic acid cascade, responsible for the production of leukotrienes, which are implicated in a variety of inflammatory diseases. The pathway is depicted below.
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound as a tool compound.
Protocol 1: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
This protocol provides a framework for assessing the inhibitory effect of this compound on 5-lipoxygenase activity.
Materials:
-
This compound
-
5-Lipoxygenase enzyme (from soybean or recombinant)
-
Linoleic acid (substrate)
-
Borate buffer (pH 9.0)
-
UV-Vis Spectrophotometer
-
96-well UV-transparent microplates
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound in borate buffer to achieve the desired final concentrations.
-
Prepare a working solution of 5-lipoxygenase enzyme in cold borate buffer.
-
Prepare a solution of linoleic acid in borate buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add a specific volume of the 5-lipoxygenase enzyme solution.
-
Add the various dilutions of this compound to the respective wells. For the control well, add the same volume of buffer.
-
Incubate the plate at room temperature for a defined period (e.g., 5-10 minutes) to allow the compound to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the linoleic acid substrate to all wells.
-
Immediately measure the absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.
-
Continue to monitor the absorbance at regular intervals for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound and the control.
-
Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] * 100
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
-
Protocol 2: Cytokine Release Assay in Macrophages (General Protocol)
While the effect of this compound on cytokine release has not been specifically reported, this general protocol can be used to investigate its potential to modulate the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Materials:
-
This compound
-
Macrophage cell line (e.g., RAW 264.7)
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Lipopolysaccharide (LPS)
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Cell culture medium and supplements
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ELISA kits for TNF-α and IL-6
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96-well cell culture plates
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 macrophages in appropriate media.
-
Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Treatment:
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Prepare various concentrations of this compound in cell culture medium.
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Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
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Pre-incubate the cells with this compound for a specific time (e.g., 1-2 hours).
-
-
Stimulation:
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Induce an inflammatory response by adding LPS to the wells (except for the negative control).
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Incubate the plate for a period sufficient to induce cytokine production (e.g., 24 hours).
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatants from each well.
-
Quantify the levels of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the concentration of each cytokine for each treatment condition.
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Compare the cytokine levels in the this compound-treated groups to the LPS-only control to determine the inhibitory effect.
-
Future Directions
The characterization of this compound as a tool compound is still in its early stages. To fully elucidate its potential in drug discovery, future research should focus on:
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Determination of a precise IC50 value for 5-lipoxygenase inhibition through comprehensive dose-response studies.
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Investigation of its mechanism of action beyond 5-lipoxygenase inhibition , including its potential effects on the NF-κB signaling pathway and other inflammatory cascades.
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Profiling its effects on a broader range of pro-inflammatory and anti-inflammatory cytokines to understand its immunomodulatory properties.
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In vivo studies to validate its anti-inflammatory effects in animal models of inflammation.
By addressing these research gaps, the scientific community can gain a more complete understanding of this compound's biological activities and its utility as a chemical probe to explore the complexities of inflammation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Entadamide A Synthesis
Welcome to the technical support center for the synthesis of Entadamide A. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the yield of this valuable sulfur-containing amide. Here, you will find answers to frequently asked questions and detailed guides to overcome common challenges encountered during its two-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
This compound is synthesized via a two-step process. The first step is a Michael addition of methanethiol to propiolic acid. This is followed by a condensation reaction between the resulting 3-(methylthio)acrylic acid and ethanolamine, typically facilitated by a coupling agent like dicyclohexylcarbodiimide (DCC).[1]
Q2: What are the key challenges in synthesizing this compound?
The primary challenges in the synthesis of this compound revolve around maximizing the yield and purity in both the Michael addition and the subsequent amide coupling step. Specific issues include incomplete reactions, formation of byproducts, and difficulties in purification.
Q3: What is a typical overall yield for the synthesis of this compound?
While the original 1989 publication by Ikegami et al. does not specify the overall yield, yields for similar multi-step syntheses of natural products can vary significantly based on the optimization of each step. Achieving a high yield requires careful control of reaction conditions and effective purification methods.
Troubleshooting Guides
Part 1: Michael Addition of Methanethiol to Propiolic Acid
This initial step is critical for forming the backbone of the this compound molecule. Low yields or the presence of impurities at this stage will negatively impact the subsequent coupling reaction.
Problem 1: Low Yield of 3-(methylthio)acrylic acid
| Potential Cause | Troubleshooting Solution |
| Inefficient Thiolate Formation | The reaction is a thiol-Michael addition, which is often base-catalyzed to generate the more nucleophilic thiolate anion. Ensure an appropriate base (e.g., a tertiary amine like triethylamine or a phosphine) is used in catalytic amounts. The choice of base and its concentration can significantly impact the reaction rate. |
| Suboptimal Solvent | The polarity of the solvent can influence the reaction kinetics. Polar aprotic solvents like DMF or DMSO can accelerate Michael additions. Some studies also suggest that water can facilitate the reaction. |
| Low Reaction Temperature | While the reaction is often exothermic, insufficient thermal energy may lead to a slow reaction rate. If the reaction is sluggish at room temperature, consider moderately increasing the temperature while monitoring for the formation of side products. |
| Side Reactions | Although less common under mild conditions, 1,2-addition of the thiol to the carboxylic acid group can occur. Using milder reaction conditions and a suitable catalyst can help to minimize this. |
Problem 2: Formation of E/Z Isomers
| Potential Cause | Troubleshooting Solution |
| Reaction Conditions | The stereochemical outcome of the Michael addition can be influenced by the solvent, temperature, and catalyst. The trans (E) isomer is generally the desired product for this compound. Characterize the product mixture using techniques like NMR to determine the isomeric ratio. Optimization of reaction conditions may be necessary to favor the desired isomer. |
Part 2: DCC Coupling of 3-(methylthio)acrylic acid with Ethanolamine
The final step involves the formation of the amide bond. The use of carbodiimide coupling agents like DCC is common but can present its own set of challenges.
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Solution |
| Incomplete Reaction | DCC couplings can sometimes be slow. Ensure adequate reaction time and monitor the progress by TLC or LC-MS. Increasing the reaction temperature may improve the rate, but should be done cautiously to avoid side reactions. |
| Deactivation of the Activated Acid | The O-acylisourea intermediate formed from the reaction of the carboxylic acid and DCC can rearrange to a stable N-acylurea, which is unreactive towards the amine. The addition of a nucleophilic catalyst like 1-hydroxybenzotriazole (HOBt) or 4-(dimethylamino)pyridine (DMAP) can intercept the O-acylisourea to form a more reactive intermediate and suppress this side reaction. |
| Side Reactions of Ethanolamine | The hydroxyl group of ethanolamine could potentially react. While the amino group is more nucleophilic, competitive O-acylation is a possibility. Using a protected ethanolamine, followed by a deprotection step, could be considered if O-acylation is a significant issue, although this adds steps to the synthesis. |
Problem 2: Difficulty in Purifying the Final Product
| Potential Cause | Troubleshooting Solution |
| Presence of Dicyclohexylurea (DCU) | The main byproduct of the DCC coupling is dicyclohexylurea (DCU), which is often insoluble in many organic solvents. Most of the DCU can be removed by filtration of the reaction mixture. To remove residual DCU, the crude product can be dissolved in a minimal amount of a suitable solvent and cooled to precipitate the remaining DCU. |
| Removal of Excess Reagents | Unreacted DCC and the coupling additives (HOBt, DMAP) need to be removed. Aqueous workups with dilute acid can help remove basic additives like DMAP. Chromatography (e.g., silica gel column chromatography) is typically required to obtain highly pure this compound. |
| Co-elution of Impurities | If impurities are difficult to separate by standard chromatography, consider using alternative stationary phases or solvent systems. For N-acylethanolamines, purification can sometimes be challenging due to their amphiphilic nature. |
Experimental Protocols
General Protocol for Thiol-Michael Addition to Propiolic Acid
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In a round-bottom flask, dissolve propiolic acid (1.0 eq) in a suitable solvent (e.g., THF, acetonitrile, or water).
-
Add a base catalyst (e.g., triethylamine, 0.1 eq).
-
Cool the mixture in an ice bath.
-
Slowly add methanethiol (1.1 eq).
-
Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 3-(methylthio)acrylic acid by column chromatography or recrystallization.
General Protocol for DCC/HOBt Coupling
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Dissolve 3-(methylthio)acrylic acid (1.0 eq) and HOBt (1.2 eq) in an anhydrous aprotic solvent (e.g., DCM, THF, or DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 eq) and stir the mixture at 0 °C for 30 minutes.
-
Add ethanolamine (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, filter off the precipitated DCU and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude this compound by silica gel column chromatography.
Visualizing the Workflow
To aid in understanding the synthesis and troubleshooting process, the following diagrams illustrate the key steps and logical relationships.
Caption: Workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for improving this compound yield.
References
Overcoming solubility issues with Entadamide A in aqueous solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Entadamide A. The focus is on overcoming common solubility challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound[1].
Q3: I dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What can I do?
A3: This is a common issue with hydrophobic compounds. Here are several strategies to address this:
-
Decrease the final DMSO concentration: Ensure the final concentration of DMSO in your assay medium is as low as possible, typically below 0.5% (v/v), to minimize solvent-induced artifacts and toxicity.
-
Use a surfactant: Incorporating a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, at a low concentration (e.g., 0.01-0.1%) in your aqueous buffer can help to maintain the solubility of this compound.
-
Complexation with cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, increasing their apparent aqueous solubility. Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a commonly used derivative for this purpose[1].
-
Prepare a lipid-based formulation: For certain applications, formulating this compound in a lipid-based system, such as a microemulsion, can improve its delivery in an aqueous environment.
Q4: Can I use ethanol to dissolve this compound?
A4: While this compound may have some solubility in ethanol, DMSO is generally the preferred solvent for creating a concentrated stock solution. If using ethanol, it is crucial to determine the final tolerable ethanol concentration in your experimental system, as it can have biological effects.
Q5: Are there any established formulations for in vivo studies with this compound?
A5: Yes, several formulation strategies can be employed for oral or injectable administration of this compound. These often involve creating a suspension or a solution with the aid of co-solvents and other excipients. See the table below for examples[1].
Troubleshooting Guide: Overcoming this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and resolve precipitation issues during your experiments.
Quantitative Data Summary
While specific solubility values are not available, the following table summarizes suggested formulation compositions for in vivo studies, which can be adapted for in vitro use where appropriate.
| Formulation Type | Components | Final Concentration Example | Route |
| Suspension | 0.5% Carboxymethyl cellulose (CMC) in saline | 2.5 mg/mL | Oral |
| Solution | 10% DMSO, 40% PEG300, 5% Tween® 80, 45% Saline | 2.5 mg/mL | Injection |
| Solution | 10% DMSO, 90% Corn oil | 2.5 mg/mL | Injection |
| Solution | Polyethylene glycol 400 (PEG400) | - | Oral |
| Suspension | 0.25% Tween® 80 and 0.5% Carboxymethyl cellulose | - | Oral |
Table based on formulation examples provided by InvivoChem[1].
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound (MW: 161.22 g/mol ), DMSO (anhydrous), sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out 1.61 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes for single use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a Working Solution in Aqueous Buffer with a Surfactant
-
Materials: 10 mM this compound in DMSO stock, aqueous buffer (e.g., PBS), Tween® 80.
-
Procedure:
-
Prepare the aqueous buffer containing 0.1% (v/v) Tween® 80. For example, add 100 µL of a 10% Tween® 80 stock solution to 9.9 mL of PBS.
-
Warm the buffer to the experimental temperature (e.g., 37°C).
-
To prepare a 10 µM working solution, add 1 µL of the 10 mM this compound stock solution to 999 µL of the pre-warmed, surfactant-containing buffer.
-
Immediately vortex the solution for 30 seconds to ensure rapid and uniform mixing.
-
Use the working solution promptly.
-
Potential Signaling Pathways
This compound has been shown to inhibit 5-lipoxygenase, an enzyme involved in the synthesis of pro-inflammatory leukotrienes from arachidonic acid[2]. Extracts containing this compound have also been observed to down-regulate the activity of NF-κB p65, a key transcription factor in inflammatory responses[3]. While a direct link to AMPK activation by pure this compound is not yet established, extracts from its natural source, Entada phaseoloides, have been shown to activate the AMPK signaling pathway[4].
References
Technical Support Center: Stabilizing Entadamide A for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of Entadamide A. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features relevant to stability?
This compound is a naturally occurring sulfur-containing amide with anti-inflammatory properties. Its structure, (E)-N-(2-hydroxyethyl)-3-(methylthio)prop-2-enamide, contains three key functional groups that can influence its stability: an amide linkage, a thioether group, and a terminal hydroxyl group . The presence of a carbon-carbon double bond also makes it potentially susceptible to certain reactions.
Q2: What are the primary degradation pathways for this compound?
While specific degradation pathways for this compound have not been extensively published, based on its chemical structure, the following are the most probable routes of degradation:
-
Hydrolysis: The amide bond in this compound can be susceptible to hydrolysis, especially under strongly acidic or basic conditions, which would break the molecule into N-(2-hydroxyethyl)amine and 3-(methylthio)propenoic acid.
-
Oxidation: The thioether (sulfide) group is prone to oxidation. Mild oxidation can convert the thioether to a sulfoxide, and further oxidation can lead to a sulfone. This can be initiated by atmospheric oxygen, peroxides, or exposure to certain light conditions.
-
Photodegradation: Amides and compounds with double bonds can be sensitive to light, particularly UV radiation. This can lead to complex degradation pathways, including isomerization of the double bond or radical-mediated reactions.
Q3: What are the ideal storage conditions for this compound?
To ensure long-term stability, this compound should be stored under the following conditions:
-
Temperature: Store at or below -20°C. Lower temperatures will slow down the rates of potential hydrolytic and oxidative degradation.
-
Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.
-
Atmosphere: For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation of the thioether group.
-
Form: Storing the compound as a dry powder is preferable to in-solution storage. If solutions are necessary, they should be prepared fresh and used immediately.
Q4: I am observing a loss of potency of my this compound sample over time. How can I determine the cause?
A loss of potency is a clear indicator of degradation. To identify the cause, a systematic approach is recommended:
-
Review Storage Conditions: Confirm that the compound has been stored at the recommended temperature, protected from light, and in a tightly sealed container.
-
Analytical Assessment: Use a stability-indicating analytical method, such as the HPLC protocol outlined below, to analyze your sample. The appearance of new peaks in the chromatogram alongside a decrease in the main this compound peak is indicative of degradation.
-
Forced Degradation Studies: To understand the specific vulnerabilities of this compound, you can perform forced degradation studies (see protocol below). By exposing the compound to controlled stress conditions (acid, base, oxidation, heat, light), you can identify the primary degradation pathways and the corresponding degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Appearance of new peaks in HPLC chromatogram | Chemical degradation of this compound. | 1. Confirm the identity of the new peaks by comparing with results from forced degradation studies. 2. Review storage conditions and handling procedures to identify potential sources of stress (e.g., exposure to light, elevated temperature, incompatible solvents). 3. If in solution, check the pH and for the presence of oxidizing agents. |
| Precipitate formation in solution | Poor solubility or degradation to a less soluble product. | 1. Ensure the solvent is appropriate for this compound and that the concentration is not above its solubility limit. 2. Analyze the precipitate and supernatant separately by HPLC to determine if the precipitate is the parent compound or a degradant. 3. If it is a degradant, investigate the cause of degradation (e.g., pH, temperature). |
| Discoloration of the sample (e.g., yellowing) | Oxidation or photodegradation. | 1. Store the compound under an inert atmosphere and protected from light. 2. Avoid solvents that may contain peroxides. 3. Analyze the discolored sample by HPLC to quantify the extent of degradation. |
| Inconsistent results between experiments | Sample instability during the experiment. | 1. Prepare solutions of this compound fresh for each experiment. 2. If the experiment is lengthy, keep the sample on ice and protected from light. 3. Evaluate the stability of this compound in the experimental buffer or medium. |
Data Presentation
Table 1: Hypothetical Stability of this compound Under Forced Degradation Conditions
| Stress Condition | Time (hours) | % this compound Remaining | % Total Degradants | Appearance of Solution |
| 0.1 M HCl (60°C) | 24 | 85.2 | 14.8 | Colorless |
| 0.1 M NaOH (60°C) | 24 | 78.5 | 21.5 | Colorless |
| 3% H₂O₂ (RT) | 24 | 65.7 | 34.3 | Faintly yellow |
| Heat (80°C) | 72 | 92.1 | 7.9 | Colorless |
| Photolytic (UV light) | 24 | 88.9 | 11.1 | Colorless |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This method is adapted from a published procedure for the purification of this compound and is intended to serve as a starting point for developing a validated stability-indicating method.[1]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Agilent Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-15 min: 10% to 90% B
-
15-20 min: 90% B
-
20-22 min: 90% to 10% B
-
22-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm
-
Column Temperature: 30°C
-
Sample Preparation: Dissolve this compound in methanol or acetonitrile to a final concentration of 1 mg/mL. Dilute further with the mobile phase if necessary.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for intentionally degrading this compound to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Cool and neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours before HPLC analysis.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 72 hours. Dissolve the stressed sample in methanol for HPLC analysis.
-
Photolytic Degradation: Expose a solution of this compound (0.1 mg/mL in methanol) to UV light (254 nm) for 24 hours. Keep a control sample wrapped in foil. Analyze both samples by HPLC.
-
Control Sample: Mix 1 mL of the stock solution with 1 mL of methanol and store under normal laboratory conditions, protected from light.
Visualizations
Caption: Troubleshooting workflow for investigating the instability of this compound.
Caption: Workflow for conducting forced degradation studies on this compound.
Caption: Inhibition of the 5-Lipoxygenase pathway by this compound.
References
Technical Support Center: Entadamide A Extraction Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Entadamide A extraction and purification protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what source is it typically extracted?
This compound is a sulfur-containing amide, specifically trans-N-(2-hydroxyethyl)-3-methylthiopropenamide.[1] It is a natural product that has been isolated from the seeds and leaves of Entada phaseoloides.[1][2]
Q2: What are the reported biological activities of this compound?
This compound has demonstrated several biological activities, including anti-inflammatory effects through the inhibition of 5-lipoxygenase.[1] It has also shown potential as an antioxidant, with the ability to scavenge free radicals.[3] Furthermore, research has indicated its activity against the protozoan parasites Trypanosoma cruzi and Leishmania infantum.[3]
Q3: What is the general approach for extracting and purifying this compound?
A common and effective method involves an initial extraction from the plant material using an organic solvent, followed by purification using High-Speed Countercurrent Chromatography (HSCCC).[4] This technique is a liquid-liquid partition chromatography method that avoids the use of a solid support, which can prevent the irreversible adsorption of the sample.[1]
Q4: Are there any known stability issues with this compound?
Troubleshooting Guide for this compound Extraction and Purification
This guide addresses common issues that may be encountered during the extraction and purification of this compound, with a focus on the High-Speed Countercurrent Chromatography (HSCCC) method.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Inefficient initial extraction: Incorrect solvent, insufficient extraction time, or improper solid-to-liquid ratio.[13] 2. Degradation of this compound during extraction: High temperatures or exposure to harsh pH conditions.[5][6][13] 3. Poor quality of plant material: Low concentration of this compound in the source material.[13] | 1. Optimize extraction parameters: Use a solvent of appropriate polarity (e.g., 40-70% ethanol). Ensure adequate extraction time (e.g., 2.5 hours) and an optimal solid-to-liquid ratio (e.g., 1:15 g/mL).[4] Consider using techniques like ultrasound-assisted extraction to improve efficiency.[10] 2. Control extraction conditions: Maintain a moderate extraction temperature (e.g., 65°C).[4] Avoid strongly acidic or basic conditions during extraction and work-up. 3. Source high-quality plant material: Ensure proper identification, harvesting, and storage of the Entada phaseoloides seeds or leaves.[13] |
| Poor Resolution or Peak Tailing in HSCCC | 1. Inappropriate solvent system: The partition coefficient (K) of this compound in the chosen two-phase solvent system may not be optimal.[1] 2. Sample overload: Injecting too much crude extract can lead to broad, tailing peaks.[14] 3. Incorrect flow rate: A flow rate that is too high can decrease resolution, while a flow rate that is too low can lead to band broadening. 4. Emulsion formation: The two liquid phases are not separating cleanly, leading to poor partitioning.[15] | 1. Select an optimal solvent system: A system of n-butanol-acetic acid-water (4:1:5, v/v/v) has been shown to be effective.[4] The ideal K value should be between 0.5 and 2.0. Test several solvent systems to find the one that provides the best separation. 2. Optimize sample loading: Start with a smaller injection volume and gradually increase to find the maximum load that does not compromise resolution. 3. Adjust the flow rate: Optimize the flow rate of the mobile phase to achieve the best balance between separation time and resolution. 4. Modify the solvent system or operating conditions: Adding a small amount of salt or changing the temperature can sometimes help to break emulsions.[15] |
| No or Low Recovery of this compound from HSCCC | 1. Loss of stationary phase: The stationary phase is being washed out of the column by the mobile phase. 2. Degradation of this compound in the solvent system: The pH of the solvent system may be causing hydrolysis of the amide bond.[5][6] 3. Irreversible adsorption (less common in HSCCC but possible): this compound may be interacting with components of the system. | 1. Check the hydrodynamic equilibrium: Ensure that the stationary phase is well-retained before injecting the sample. Adjust the rotational speed of the centrifuge to improve retention. 2. Use a buffered solvent system: If hydrolysis is suspected, consider using a buffered aqueous phase to maintain a neutral pH. 3. Clean the HSCCC system thoroughly: Flush the system with appropriate solvents to remove any potential contaminants. |
| Presence of Impurities in the Purified this compound Fraction | 1. Co-elution with other compounds: The chosen solvent system does not provide sufficient selectivity to separate this compound from structurally similar compounds. 2. Degradation of this compound: The observed impurities may be degradation products. | 1. Optimize the HSCCC solvent system: Try different solvent systems or modify the ratios of the current system to improve selectivity. A two-step purification with different solvent systems may be necessary. 2. Analyze for potential degradation products: Use techniques like LC-MS to identify the impurities. If they are degradation products, adjust extraction and purification conditions to be milder (lower temperature, neutral pH, protection from light). |
Experimental Protocols
Optimized Extraction of this compound from Entada phaseoloides
This protocol is based on the optimized conditions reported by Wang et al. (2021).[4]
1. Plant Material Preparation:
-
Grind the dried seeds of Entada phaseoloides into a fine powder.
2. Extraction:
-
Solvent: 40% Ethanol in water.
-
Solid-to-Liquid Ratio: 1:15 (g/mL).
-
Extraction Temperature: 65°C.
-
Extraction Time: 2.5 hours.
-
Procedure:
-
Mix the powdered plant material with the 40% ethanol solution at the specified ratio in a suitable vessel.
-
Heat the mixture to 65°C and maintain this temperature for 2.5 hours with constant stirring.
-
After extraction, filter the mixture to separate the extract from the solid residue.
-
Concentrate the filtrate under reduced pressure to obtain the crude extract.
-
Purification of this compound using High-Speed Countercurrent Chromatography (HSCCC)
This protocol is based on the method described by Wang et al. (2021).[4]
1. HSCCC Instrument:
-
A preparative HSCCC instrument.
2. Two-Phase Solvent System:
-
Composition: n-butanol-acetic acid-water (4:1:5, v/v/v).
-
Preparation:
-
Mix the three solvents in the specified ratio in a separatory funnel.
-
Shake the mixture vigorously and allow the two phases to separate.
-
The upper phase will serve as the stationary phase, and the lower phase will be the mobile phase.
-
3. HSCCC Operation:
-
Elution Mode: Head-to-tail.
-
Procedure:
-
Fill the entire column with the stationary phase (upper phase).
-
Rotate the apparatus at the desired speed (e.g., 800 rpm).
-
Pump the mobile phase (lower phase) into the column at a specific flow rate (e.g., 2.0 mL/min).
-
Once the hydrodynamic equilibrium is reached (mobile phase elutes from the outlet), inject the crude extract dissolved in a small amount of the solvent system.
-
Monitor the effluent with a UV detector at a suitable wavelength (e.g., 254 nm).
-
Collect fractions based on the chromatogram peaks.
-
Analyze the collected fractions using HPLC or other analytical techniques to identify the fraction containing pure this compound.
-
Data Presentation
Table 1: Optimized Extraction Parameters for this compound
| Parameter | Optimized Value |
| Extraction Temperature | 65°C |
| Solid-to-Liquid Ratio | 1:15 (g/mL) |
| Ethanol Concentration | 40% |
| Extraction Time | 2.5 hours |
| Data from Wang et al. (2021)[4] |
Table 2: HSCCC Purification of this compound from 500 mg Crude Extract
| Compound | Yield (mg) | Purity (%) | Recovery (%) |
| Phaseoloidin | 38.79 | 99.3 | 98.1 |
| This compound | 34.85 | 96.4 | 98.5 |
| This compound-β-D-glucopyranoside | 33.97 | 98.6 | 97.7 |
| Data from Wang et al. (2021)[4] |
Visualizations
Experimental Workflow
Caption: Workflow for this compound extraction and purification.
Troubleshooting Logic for Low Yield in HSCCC
Caption: Troubleshooting logic for low yield in HSCCC purification.
Signaling Pathways
5-Lipoxygenase (5-LOX) Pathway Inhibition by this compound
Caption: this compound inhibits the 5-Lipoxygenase pathway.
Entada phaseoloides Extract and AMPK Signaling Pathway
Caption: E. phaseoloides extract and the AMPK signaling pathway.
Simplified Overview of Potential Host Cell Signaling Modulation by this compound in Trypanosoma cruzi Infection
Caption: Potential modulation of host signaling by this compound in T. cruzi infection.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. N-Acylethanolamine - Wikipedia [en.wikipedia.org]
- 4. uregina.ca [uregina.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sulfur metabolism - Wikipedia [en.wikipedia.org]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. Sulfur cycle - Wikipedia [en.wikipedia.org]
- 12. Sulfur-Element containing metabolic pathways in human health and crosstalk with the microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. uknowledge.uky.edu [uknowledge.uky.edu]
- 15. Biodegradation of unsaturated poly(ester-amide)s and their hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Entadamide A Dosage for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Entadamide A in cell culture experiments. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: For a new cell line, it is advisable to perform a dose-response experiment to determine the optimal concentration. Based on its known inhibitory effects on 5-lipoxygenase, a starting range of 1 µM to 50 µM is a reasonable starting point for initial experiments.[1] However, the optimal concentration will be cell-type specific and should be determined empirically.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is sparingly soluble in aqueous solutions but can be dissolved in organic solvents like dimethyl sulfoxide (DMSO).[2] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][3]
Q3: What is the maximum permissible concentration of DMSO in cell culture?
A3: To prevent solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%.[4][5] Most cell lines can tolerate up to 0.5% DMSO without significant toxic effects. Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments.[5]
Q4: How can I assess the stability of this compound in my cell culture medium?
A4: The stability of a compound in cell culture can be influenced by factors like media composition, pH, temperature, and light exposure.[6] To determine the stability of this compound under your specific experimental conditions, you can incubate the compound in your cell culture medium at 37°C for various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The concentration of the intact compound at each time point can then be quantified using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
Q5: What are the known cellular targets of this compound?
A5: this compound has been reported to be an inhibitor of 5-lipoxygenase (5-LOX) and indoleamine 2,3-dioxygenase (IDO1).[8] By inhibiting these enzymes, this compound can modulate inflammatory and immune response pathways.
Troubleshooting Guides
Issue 1: High variability in experimental results (e.g., inconsistent IC50 values).
-
Possible Cause: Inconsistent cell density at the time of treatment.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a consistent seeding density and allow cells to adhere and enter logarithmic growth phase before adding this compound.[9]
-
-
Possible Cause: Variation in compound concentration.
-
Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Ensure thorough mixing of the compound in the culture medium before adding to the cells.
-
-
Possible Cause: Cell passage number.
-
Solution: Use cells within a consistent and limited passage number range for a set of experiments, as cellular characteristics can change over time in culture.
-
Issue 2: Observed cell death is higher than expected, even at low concentrations.
-
Possible Cause: DMSO toxicity.
-
Possible Cause: Compound instability leading to toxic byproducts.
-
Solution: Assess the stability of this compound in your specific culture medium over the time course of your experiment. If degradation is observed, consider shorter incubation times or replenishing the medium with fresh compound.
-
-
Possible Cause: Off-target effects.
-
Solution: To investigate if the observed cytotoxicity is due to off-target effects, consider performing a rescue experiment by overexpressing the intended target. If the phenotype is not rescued, it suggests the involvement of other targets.[9]
-
Issue 3: No observable effect of this compound on the cells.
-
Possible Cause: Sub-optimal concentration.
-
Solution: Perform a dose-response experiment with a wider concentration range of this compound to determine the effective concentration for your cell line and assay.
-
-
Possible Cause: Compound precipitation.
-
Solution: Visually inspect the culture wells for any signs of precipitation after adding this compound. If precipitation occurs, you may need to adjust the solvent or the final concentration. Sonication can sometimes help to dissolve compounds.[5]
-
-
Possible Cause: Cell type insensitivity.
-
Solution: The cellular targets of this compound (5-LOX, IDO1) may not be expressed or may not play a critical role in the biology of your chosen cell line. Confirm the expression of the target proteins in your cells.
-
Data Presentation
The following tables provide a template for summarizing quantitative data from your experiments with this compound. The values presented are hypothetical and should be replaced with your experimental data.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| A549 | Lung Carcinoma | 48 | 15.2 |
| MCF-7 | Breast Adenocarcinoma | 48 | 22.5 |
| HeLa | Cervical Adenocarcinoma | 48 | 18.9 |
| Jurkat | T-cell Leukemia | 24 | 9.8 |
Table 2: Example Dose-Response Data for this compound in A549 Cells (48h Incubation)
| This compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.2 |
| 1 | 95.3 ± 5.1 |
| 5 | 78.1 ± 3.9 |
| 10 | 60.7 ± 4.5 |
| 15 | 51.2 ± 3.3 |
| 20 | 42.8 ± 3.8 |
| 50 | 15.6 ± 2.9 |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound using a colorimetric MTT assay, which measures cell metabolic activity as an indicator of cell viability.[10][11]
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Methodology:
-
Cell Seeding: a. Harvest and count cells. b. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. c. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. b. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration). c. Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. d. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After incubation, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals. c. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: a. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the blank (medium only) from all readings. b. Normalize the data to the vehicle control (100% viability). c. Plot the percent viability against the log of the this compound concentration and fit a non-linear regression curve to determine the IC50 value.
Protocol 2: Assessing Solubility of this compound in Cell Culture Medium
This protocol provides a method to determine the solubility of this compound in a specific cell culture medium.[12][13]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium of interest
-
Sterile microcentrifuge tubes
-
High-speed centrifuge
-
HPLC or LC-MS/MS system
Methodology:
-
Prepare Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in the cell culture medium to create a range of final concentrations (e.g., 1 µM to 100 µM).
-
Equilibration: Incubate the solutions under standard cell culture conditions (37°C, 5% CO2) for a period that mimics your experimental duration (e.g., 24 hours) to allow for equilibration.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 20 minutes to pellet any precipitated compound.
-
Sample Collection: Carefully collect the supernatant from each tube, avoiding the pellet.
-
Quantification: Analyze the concentration of this compound in the supernatant using a validated HPLC or LC-MS/MS method.
-
Analysis: The highest concentration at which no precipitation is observed and the measured concentration in the supernatant matches the nominal concentration is considered the limit of solubility under these conditions.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for determining the IC50 of this compound.
Caption: Inhibition of the 5-LOX pathway by this compound.
Caption: Inhibition of the IDO1 pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. phytotechlab.com [phytotechlab.com]
- 4. emulatebio.com [emulatebio.com]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
Technical Support Center: Navigating the Challenges of Sulfur-Containing Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with sulfur-containing compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Odor Control and Safe Handling
The pungent odor of many volatile sulfur compounds, particularly thiols, is a primary challenge. Proper handling and containment are crucial for a safe and pleasant laboratory environment.
Frequently Asked Questions (FAQs)
Q1: My lab has a persistent sulfur smell, even after my experiments are complete. What are the common sources and how can I eliminate them?
A1: Persistent sulfur odors are often due to inadequate containment and improper disposal of waste. Common sources include contaminated glassware, septa, needles, and waste containers. To eliminate odors, all materials that have come into contact with volatile sulfur compounds should be decontaminated immediately after use by soaking in a bleach solution.[1] All waste, including disposable items like gloves and paper towels, should be sealed in a labeled hazardous waste container.[2]
Q2: What is a bleach trap and how do I set one up to neutralize odors during a reaction?
A2: A bleach trap is a simple and effective way to neutralize volatile sulfur compounds vented from a reaction or during a workup.[3] The trap works by bubbling the exhaust gas through a bleach solution, which oxidizes the malodorous sulfur compounds to less volatile and less odorous products.[2]
Troubleshooting Guide: Lingering Sulfur Odors
| Symptom | Possible Cause | Suggested Solution |
| Odor persists after cleaning glassware. | Incomplete decontamination. | Soak glassware in a 1:1 bleach-water solution for at least 12-24 hours.[4] For stubborn odors, a base bath may be necessary. |
| Smell emanates from the fume hood. | Contaminated surfaces or equipment. | Wipe down all surfaces inside the fume hood with a bleach solution. Decontaminate all equipment, including stir bars and spatulas, by soaking in bleach. |
| Odor complaints from adjacent labs. | Volatile compounds escaping the fume hood exhaust. | Ensure your fume hood has proper airflow. For highly odorous compounds, consider using a carbon filter on the exhaust or a double bleach trap. |
| Waste containers are a source of odor. | Improperly sealed or segregated waste. | Ensure all sulfur-containing waste is in tightly sealed, clearly labeled containers. Consider neutralizing liquid waste with bleach before disposal. |
Stability and Oxidation of Thiols
Thiols are susceptible to oxidation, primarily forming disulfides. This can lead to low yields of the desired product and purification challenges.
Frequently Asked Questions (FAQs)
Q1: I am getting a low yield in my reaction to synthesize a thiol. What are the likely causes?
A1: Low yields in thiol synthesis are often due to oxidation of the thiol to a disulfide.[5] Other potential causes include incomplete reaction, side reactions, or loss of product during workup and purification. It is recommended to first analyze the crude reaction mixture to determine if the product has formed and if disulfide is the major byproduct.[5]
Q2: How can I prevent the oxidation of my thiol during a reaction and workup?
A2: To prevent oxidation, it is critical to exclude oxygen from the reaction. This can be achieved by running the reaction under an inert atmosphere (e.g., nitrogen or argon) and using deoxygenated solvents.[5] Maintaining a slightly acidic pH can also help, as the thiolate anion, which is more prevalent at higher pH, is more susceptible to oxidation.[6]
Q3: My purified thiol seems to be converting to the disulfide upon storage. How should I store my thiol-containing compound?
A3: For long-term storage, it is best to store thiols as solids in a cool, dark place, preferably under an inert atmosphere. If the thiol must be stored in solution, use a deoxygenated, slightly acidic solvent and store at low temperatures (e.g., -20°C).
Troubleshooting Guide: Thiol Oxidation
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of disulfide observed in the crude reaction mixture. | Oxidation during the reaction. | Purge the reaction vessel with an inert gas (argon or nitrogen) before adding reagents. Use solvents that have been deoxygenated by sparging with an inert gas. |
| Thiol is clean after the reaction but disulfide forms during workup. | Exposure to air during extraction or evaporation. | Perform the workup using deoxygenated solvents. Minimize the time the thiol is exposed to air. Consider adding a reducing agent like DTT in small amounts during the workup. |
| Difficulty in purifying the thiol away from the disulfide. | Similar polarities of the thiol and disulfide. | Optimize chromatographic conditions. Sometimes, it is easier to reduce the disulfide back to the thiol in the crude mixture before purification. |
Data Presentation: Stability of Thiol Groups
The stability of thiols is significantly influenced by pH. The thiolate anion (R-S⁻), which is more prevalent at higher pH, is more readily oxidized than the protonated thiol (R-SH).
| pH | Remaining Thiol Groups on Thiolated β-Cyclodextrin after 3 hours at 37°C |
| 5 | Almost stable |
| 6 | ~60% |
| 7.2 | ~40% |
| (Data adapted from a study on thiolated cyclodextrins)[6] |
Purification and Analysis
The unique properties of sulfur-containing compounds can present challenges during purification and analysis.
Frequently Asked Questions (FAQs)
Q1: I am having trouble purifying my sulfur-containing compound by column chromatography. It seems to be streaking on the TLC plate. What can I do?
A1: Streaking on a TLC plate can be due to several factors, including the sample being overloaded, the compound's instability on silica gel, or the use of an inappropriate solvent system.[7][8] For acidic or basic compounds, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can improve the peak shape.[7] If the compound is unstable on silica, you can try using a different stationary phase, like alumina, or deactivating the silica gel with a base.[9]
Q2: I am observing poor peak shapes (e.g., tailing or fronting) for my sulfur compound in HPLC. How can I improve this?
A2: Poor peak shape in HPLC can be caused by interactions with the stationary phase, column overload, or an inappropriate mobile phase.[10] For sulfur compounds, which can be "sticky," adding a mobile phase modifier like trifluoroacetic acid (TFA) can improve peak shape by masking active sites on the column.[10] Adjusting the pH of the mobile phase can also be crucial, especially if the compound's ionization state is pH-dependent.[10]
Troubleshooting Guide: Purification and Analysis
| Symptom | Possible Cause | Suggested Solution |
| TLC: Compound streaks or remains at the baseline. | Sample overload; compound is too polar for the eluent; compound is acidic/basic. | Dilute the sample; increase the polarity of the eluent; add a small amount of acid or base to the eluent.[7][8] |
| Column Chromatography: Product co-elutes with impurities. | Poor separation with the chosen solvent system. | Optimize the solvent system using TLC. Consider using a gradient elution. |
| HPLC: Split peaks. | Issue with the inlet liner or a void at the head of the column. | Replace the inlet liner. Trim a small portion from the front of the column.[10] |
| HPLC: Peak tailing. | Secondary interactions with the stationary phase; mobile phase pH is close to the analyte's pKa. | Add a mobile phase modifier (e.g., TFA). Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[10] |
Experimental Protocols
Protocol 1: Setting up a Bleach Trap for Odor Control
This protocol describes the assembly of a bleach trap to neutralize volatile sulfur compounds.
Materials:
-
Two gas washing bottles or flasks
-
Tubing
-
Household bleach (sodium hypochlorite solution)
-
Water
Procedure:
-
In a fume hood, prepare a 1:1 solution of bleach and water in one of the gas washing bottles.
-
The second flask will serve as an empty safety trap to prevent backflow of the bleach solution into the reaction.
-
Connect the exhaust from your reaction apparatus (e.g., from a condenser or a vacuum pump) to the inlet of the empty safety trap.
-
Connect the outlet of the safety trap to the inlet of the gas washing bottle containing the bleach solution. Ensure the tube extends below the surface of the bleach solution.
-
Vent the outlet of the bleach trap to the back of the fume hood.[3]
Protocol 2: Reduction of Disulfides to Thiols using Dithiothreitol (DTT)
This protocol is for the reduction of a disulfide bond in a small molecule or peptide.
Materials:
-
Disulfide-containing compound
-
Buffer solution (e.g., phosphate buffer, pH 7-8)
-
Dithiothreitol (DTT)
Procedure:
-
Dissolve the disulfide-containing compound in the buffer solution.
-
Prepare a stock solution of DTT in the same buffer.
-
Add the DTT stock solution to the solution of your compound to a final DTT concentration of 1-10 mM.
-
Incubate the reaction mixture for 15-30 minutes at room temperature or slightly elevated temperature (e.g., 37°C) to facilitate the reduction.
-
The progress of the reaction can be monitored by a suitable analytical technique such as HPLC or LC-MS.
Protocol 3: Flash Column Chromatography of a Sulfur-Containing Compound
This protocol provides a general guideline for purifying a sulfur-containing compound using flash column chromatography.
Materials:
-
Crude sulfur-containing compound
-
Silica gel
-
Sand
-
Appropriate solvents for the eluent (determined by TLC analysis)
-
Flash chromatography column and accessories (air/nitrogen source, flow controller)
-
Collection tubes
Procedure:
-
Solvent System Selection: Develop a solvent system using TLC that gives your desired compound an Rf value of approximately 0.2-0.35. If your compound is acidic or basic, consider adding a small amount of acid or base to the eluent to improve separation.
-
Column Packing:
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial eluent and pour it into the column.
-
Allow the silica to settle, and then add a layer of sand on top.
-
-
Sample Loading:
-
Dissolve your crude compound in a minimal amount of the eluent or a less polar solvent.
-
Carefully apply the sample to the top of the silica gel.
-
Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.[11]
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply pressure (using air or nitrogen) to achieve a steady flow rate.
-
Collect fractions and monitor the separation by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure.
-
Visual Guides
References
- 1. reddit.com [reddit.com]
- 2. research.columbia.edu [research.columbia.edu]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. britannica.com [britannica.com]
- 6. researchgate.net [researchgate.net]
- 7. silicycle.com [silicycle.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Chromatography [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. ocw.mit.edu [ocw.mit.edu]
Avoiding degradation of Entadamide A during experiments.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Entadamide A during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a sulfur-containing N-acylethanolamine with anti-inflammatory and anti-oxidative stress properties.[1] Its chemical structure contains three key functional groups that are susceptible to degradation under common experimental conditions: a thioether, a secondary amide, and an α,β-unsaturated carbonyl group. Degradation can lead to a loss of biological activity and the formation of impurities, compromising experimental results.
Q2: What are the primary degradation pathways for this compound?
The primary degradation pathways for this compound are:
-
Oxidation: The thioether group can be oxidized to form the corresponding sulfoxide (Entadamide C) and subsequently to a sulfone.[2] This is a common degradation pathway for sulfur-containing compounds.
-
Hydrolysis: The secondary amide bond is susceptible to hydrolysis under both acidic and basic conditions, particularly when heated.[3][4][5][6] This cleavage would result in the formation of (E)-3-(methylthio)acrylic acid and ethanolamine.
-
Photodegradation: The α,β-unsaturated amide moiety can be susceptible to photodegradation upon exposure to light, especially UV radiation. This can lead to isomerization or other photochemical reactions.
Q3: How should I store this compound to ensure its stability?
To ensure the long-term stability of this compound, it is recommended to store it as a dry solid under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C | Minimizes the rate of all potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Protects the thioether group from oxidation. |
| Light | Protected from light (amber vial) | Prevents photodegradation of the alkene group. |
| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis of the amide bond. |
For short-term storage of solutions, refer to the recommendations in the Troubleshooting Guide.
Troubleshooting Guides
Issue 1: Loss of Activity or Inconsistent Results Over Time
Possible Cause: Degradation of this compound in solution.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Whenever possible, prepare this compound solutions fresh for each experiment.
-
Optimize Solvent and pH:
-
Use aprotic, degassed solvents like DMSO or anhydrous ethanol for stock solutions.
-
If aqueous buffers are required, aim for a slightly acidic to neutral pH (pH 6-7). Avoid strongly acidic or alkaline conditions. The rate of thiol oxidation can increase with pH.[7]
-
-
Control Temperature:
-
Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
During experiments, keep solutions on ice as much as possible.
-
-
Protect from Light:
-
Use amber-colored vials or wrap tubes in aluminum foil.
-
Minimize exposure to ambient light during experimental procedures.
-
-
Consider Antioxidants:
-
For applications where it will not interfere with the assay, the addition of antioxidants like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) to stock solutions may help prevent oxidation.[3]
-
Issue 2: Appearance of Unexpected Peaks in Chromatography (HPLC, LC-MS)
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Analyze Degradation Products:
-
Oxidation: Look for peaks with a mass increase of +16 Da (sulfoxide, Entadamide C) and +32 Da (sulfone) compared to the parent this compound mass (161.22 g/mol ).
-
Hydrolysis: Look for peaks corresponding to the masses of (E)-3-(methylthio)acrylic acid and ethanolamine.
-
-
Implement Preventative Measures:
-
Follow the storage and handling recommendations outlined in Issue 1 .
-
If oxidation is the primary issue, ensure all solvents are degassed and consider working in an anaerobic chamber.
-
If hydrolysis is suspected, meticulously control the pH of your solutions and avoid high temperatures.
-
-
Validate Analytical Method: Ensure your analytical method is validated for stability, demonstrating that it can separate the parent compound from its degradation products.
Experimental Protocols: Best Practices for Handling this compound
Protocol 1: Preparation of a Stabilized Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous, analytical grade Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Amber glass vials with screw caps
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Briefly vortex to dissolve the compound completely.
-
Sparge the solution with a gentle stream of inert gas for 1-2 minutes to remove dissolved oxygen.
-
Aliquot the stock solution into amber vials in volumes suitable for single-use to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: General Workflow for a Cell-Based Assay
-
Preparation:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature, protected from light.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium immediately before addition to cells. Keep diluted solutions on ice and protected from light.
-
-
Treatment:
-
Add the diluted this compound to the cell cultures.
-
Minimize the exposure of the treatment plates to light during incubation.
-
-
Analysis:
-
When analyzing samples (e.g., by HPLC or LC-MS), use a validated stability-indicating method.
-
If samples cannot be analyzed immediately, store them at -80°C.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Recommended workflow for experiments using this compound.
Caption: Troubleshooting decision tree for this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. uregina.ca [uregina.ca]
- 5. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of Entadamide A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Entadamide A.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound via the dicyclohexylcarbodiimide (DCC) coupling method can introduce several impurities. These include:
-
Dicyclohexylurea (DCU): A byproduct of the DCC reagent that is notoriously difficult to remove due to its low solubility in many organic solvents.[1][2][3][4][5]
-
N-acylurea: Formed by the rearrangement of the O-acylisourea intermediate, this impurity is often challenging to separate from the desired amide product due to similar polarities.[1][6]
-
Unreacted Starting Materials: Residual propiolic acid, methanethiol, or ethanolamine may remain in the crude product.
-
Double Michael Addition Product: The reaction between methanethiol and propiolic acid could potentially lead to the formation of a product where two molecules of methanethiol have added to the alkyne.[7][8]
Q2: My this compound product is an oil instead of a solid. What should I do?
A2: If your synthesized this compound is an oil, it is likely due to the presence of impurities. Attempting to purify the oil via column chromatography is a recommended first step. If the compound is pure and still an oil, it may be that its melting point is near room temperature. In such cases, trying to induce crystallization by scratching the side of the flask with a glass rod or by adding a seed crystal of pure this compound might be effective.[9] If these methods fail, purification should proceed assuming it is an oil.
Q3: How can I confirm the purity of my final this compound product?
A3: The purity of this compound can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reliable method for quantifying the purity of the final product and detecting impurities. A C18 column with a mobile phase gradient of methanol and water is a common starting point for the analysis of amides.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of this compound and identify any residual impurities.[12][13]
-
Mass Spectrometry (MS): Can be used to confirm the molecular weight of the synthesized compound.
Troubleshooting Guides
Low Yield in DCC Coupling Reaction
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion to this compound | Incomplete reaction | - Ensure all reactants are pure and dry. Moisture can deactivate the DCC reagent.[3] - Consider adding a coupling additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.[14] - Try running the reaction at a lower temperature (0 °C) to minimize side product formation and then allowing it to slowly warm to room temperature.[15] |
| Multiple spots on TLC, none corresponding to the product | Formation of N-acylurea or other side products | - Add the DCC reagent dropwise to the reaction mixture at 0 °C to control the reaction rate.[1] - Change the order of addition: combine the carboxylic acid, amine, and any additives before adding the DCC.[15] |
Purification Challenges
| Symptom | Possible Cause | Troubleshooting Steps |
| Recrystallization: Oiling out instead of crystal formation | The boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated. | - Reheat the solution to redissolve the oil, add more of the hot solvent, and allow it to cool more slowly.[16] - Consider using a mixed solvent system. For amides, ethanol/water is a common choice. Dissolve the compound in the "good" solvent (ethanol) and add the "poor" solvent (water) dropwise until turbidity appears, then reheat to clarify and cool slowly.[16] |
| Recrystallization: No crystals form upon cooling | Too much solvent was used, or the solution is supersaturated. | - Try to induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.[9] - If too much solvent was used, carefully evaporate some of the solvent and allow the solution to cool again. |
| Column Chromatography: Dicyclohexylurea (DCU) co-elutes with this compound | DCU has limited solubility and can precipitate and redissolve throughout the column. | - Before chromatography, attempt to precipitate the majority of the DCU by dissolving the crude product in a minimal amount of a solvent in which DCU is poorly soluble (e.g., cold acetonitrile or dichloromethane) and filtering.[4][5] - If DCU persists, consider washing the organic extract with a dilute acid solution (e.g., 1M HCl) during the workup, as this can help remove some of the urea byproduct.[2] |
| Column Chromatography: Streaking or broad peaks of this compound | This compound is a polar compound, which can lead to poor peak shape on silica gel. | - Use a more polar solvent system. A small percentage of methanol in dichloromethane or ethyl acetate can improve peak shape.[17] - Consider using a different stationary phase, such as an amide-based column, which is designed for the separation of polar compounds.[12][18] |
Quantitative Data on Purification Methods
| Purification Method | Stationary/Solvent System | Purity Achieved | Recovery | Reference |
| High-Speed Countercurrent Chromatography (HSCCC) | n-butanol-acetic acid-water (4:1:5, v/v/v) | 96.4% | 98.5% | [19] |
| Column Chromatography (Silica Gel) | Dichloromethane/Methanol gradient | >95% (Typical) | Variable | General Lab Practice |
| Recrystallization | Ethanol/Water | >98% (Typical) | Variable | [16] |
Experimental Protocols
Synthesis of this compound
This protocol is based on the general principles of DCC coupling for amide synthesis.
-
Preparation of 3-(methylthio)acrylic acid:
-
In a well-ventilated fume hood, dissolve propiolic acid (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methanethiol (1.1 eq).
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 3-4 hours.
-
Monitor the reaction by TLC or NMR to confirm the formation of the Michael adduct.
-
Remove the solvent under reduced pressure to yield the crude 3-(methylthio)acrylic acid. This intermediate can be purified by column chromatography or used directly in the next step.
-
-
DCC Coupling to form this compound:
-
Dissolve the crude 3-(methylthio)acrylic acid (1.0 eq) in anhydrous dichloromethane (DCM) or acetonitrile.[3]
-
Add ethanolamine (1.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of cold DCM.[2]
-
Combine the filtrates and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification of this compound by Column Chromatography
-
Preparation:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Pack a silica gel column with a non-polar solvent (e.g., hexane).
-
Load the sample onto the column.
-
-
Elution:
-
Begin elution with a solvent system of low polarity (e.g., 100% dichloromethane).
-
Gradually increase the polarity of the eluent by adding methanol (e.g., increasing from 1% to 10% methanol in dichloromethane).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical workflow for troubleshooting the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Workup [chem.rochester.edu]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Computational Study of the Addition of Methanethiol to 40+ Michael Acceptors as a Model for the Bioconjugation of Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. orgsyn.org [orgsyn.org]
- 14. nbinno.com [nbinno.com]
- 15. researchgate.net [researchgate.net]
- 16. Tips & Tricks [chem.rochester.edu]
- 17. reddit.com [reddit.com]
- 18. glsciences.eu [glsciences.eu]
- 19. mt.com [mt.com]
Method refinement for Entadamide A quantification in complex samples.
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the quantitative analysis of Entadamide A in complex biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification in biological samples important? A1: this compound is a sulfur-containing N-acylethanolamine naturally found in plants like Entada phaseoloides.[1][2] Its reported anti-inflammatory and antioxidant activities make it a compound of interest for pharmaceutical research.[1] Accurate quantification in complex biological matrices (e.g., plasma, serum, tissue homogenates) is crucial for pharmacokinetic, toxicokinetic, and efficacy studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
Q2: What is the most suitable analytical technique for quantifying this compound at low concentrations? A2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying this compound in biological samples. This technique offers high sensitivity and selectivity, allowing for the detection of low analyte concentrations amidst complex sample components.[3] LC-MS/MS combines the separation capabilities of liquid chromatography with the precise detection of mass spectrometry, minimizing interference from the biological matrix.[4]
Q3: What are the main challenges when quantifying this compound in complex samples? A3: The primary challenges include:
-
Matrix Effects: Co-eluting endogenous components from the biological sample (like phospholipids and salts) can suppress or enhance the ionization of this compound, leading to inaccurate and imprecise results.[4]
-
Low Concentrations: In vivo, this compound concentrations are expected to be low, requiring a highly sensitive method with a low Lower Limit of Quantification (LLOQ).
-
Analyte Stability: this compound may be susceptible to degradation in the biological matrix due to enzymatic activity or pH instability.[4] Proper sample handling and storage are critical.
-
Recovery: Inefficient extraction of this compound from the matrix during sample preparation can lead to underestimation of its concentration.
Q4: Why is an Internal Standard (IS) necessary for this analysis? A4: An Internal Standard is crucial for accurate quantification. It is a compound with similar physicochemical properties to the analyte, added at a known concentration to all samples, calibrators, and quality controls. The IS helps to correct for variability during sample preparation and instrumental analysis, including extraction losses and matrix-induced ionization changes. A stable isotope-labeled (SIL) version of this compound (e.g., this compound-d4) is the ideal IS.
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS/MS analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Very Low Signal for Analyte and IS | 1. Instrument Failure: MS not tuned, ion source dirty, detector off, LC pump failure, clogged tubing. | 1. Perform MS tune and calibration. Clean the ion source. Check all instrument parameters and connections. Purge the LC system.[5] |
| 2. Incorrect Method Parameters: Wrong MS/MS transitions, incorrect polarity, improper source temperature or gas flows. | 2. Verify all MS and LC method parameters. Infuse a standard solution directly into the MS to confirm signal and optimize parameters. | |
| 3. Sample Preparation Error: Incorrect solvent used for extraction or reconstitution, sample degradation. | 3. Review the sample preparation protocol. Prepare a fresh set of standards and QCs. Check analyte stability under processing conditions.[4] | |
| Low Analyte Signal, Good IS Signal | 1. Analyte Degradation: this compound may have degraded in the sample during collection, storage, or processing. | 1. Investigate analyte stability. Use fresh samples. Ensure proper storage conditions (-80°C). Add stabilizers or enzyme inhibitors if necessary.[4] |
| 2. Poor Extraction Recovery: The chosen sample preparation method is not efficiently extracting this compound. | 2. Optimize the extraction procedure (e.g., change solvent, pH, or SPE sorbent). Evaluate recovery at different concentrations. | |
| High Signal Variability (Poor Precision) | 1. Inconsistent Sample Preparation: Inconsistent pipetting, extraction, or evaporation steps. | 1. Ensure consistent technique for all samples. Use calibrated pipettes. Automate sample preparation if possible. |
| 2. Matrix Effects: Significant and variable ion suppression or enhancement between samples. | 2. Improve the sample cleanup method (e.g., switch from protein precipitation to LLE or SPE). Dilute the sample extract if sensitivity allows.[4] | |
| 3. Autosampler/Injector Issues: Air bubbles in the syringe, inconsistent injection volume, sample carryover. | 3. Purge the injector. Ensure proper vial capping and sample volume. Implement a robust needle wash protocol to minimize carryover.[6][7] | |
| Poor Peak Shape (Tailing, Fronting, or Split Peaks) | 1. Column Issues: Column contamination, column aging, or void formation. | 1. Use a guard column. Flush the column with a strong solvent. If the problem persists, replace the column.[7] |
| 2. Inappropriate Mobile Phase: Mobile phase pH is unsuitable for the analyte, or buffer capacity is too low. | 2. Adjust mobile phase pH to ensure this compound is in a single ionic form. Ensure adequate buffer concentration. | |
| 3. Injection Solvent Mismatch: The reconstitution solvent is much stronger than the initial mobile phase. | 3. Reconstitute the sample extract in a solvent that is as weak as or weaker than the starting mobile phase conditions. | |
| Retention Time Shifts | 1. LC Pump/System Issues: Inconsistent mobile phase composition, leaks, fluctuating column temperature. | 1. Check for leaks. Prime the pumps to remove air bubbles. Ensure the mobile phase is properly mixed and degassed. Verify column oven temperature stability.[7][8] |
| 2. Column Equilibration: Insufficient time for the column to equilibrate between injections. | 2. Increase the column equilibration time in the LC method.[5] |
Detailed Experimental Protocols
The following protocols are provided as a robust starting point for method development and validation.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Pipette 50 µL of sample (plasma, standards, or QCs) into the corresponding tubes.
-
Add 20 µL of Internal Standard working solution (e.g., 100 ng/mL this compound-d4 in methanol) to all tubes except for the blank matrix. Add 20 µL of methanol to the blank. Vortex for 10 seconds.
-
Add 200 µL of acetonitrile to precipitate proteins. Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new set of labeled tubes.
-
Add 750 µL of methyl tert-butyl ether (MTBE). Vortex for 2 minutes.
-
Centrifuge at 14,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean set of tubes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase A/mobile phase B (80:20, v/v). Vortex for 20 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
-
LC System: UPLC/HPLC system capable of binary gradient elution.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient Elution:
-
0.0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B (Linear Ramp)
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: 95% to 20% B (Linear Ramp)
-
3.6-5.0 min: Hold at 20% B (Equilibration)
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
Method Validation Procedures
The method should be validated according to regulatory guidelines (e.g., ICH M10) for selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability.[9][10][11]
Quantitative Data Summary
The following tables present hypothetical yet realistic data for a validated this compound quantification method.
Table 1: Optimized Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Polarity |
| This compound | 162.1 | 116.1 | 100 | 15 | Positive |
| This compound-d4 (IS) | 166.1 | 120.1 | 100 | 15 | Positive |
Table 2: Method Validation Summary
| Parameter | Specification | Result |
| Linear Range | Correlation coefficient (r²) ≥ 0.99 | 0.5 - 500 ng/mL (r² = 0.998) |
| Lower Limit of Quantification (LLOQ) | Accuracy: 80-120%, Precision: ≤ 20% CV | 0.5 ng/mL |
| Intra-day Precision (CV%) | ≤ 15% (for QCs above LLOQ) | 3.5% - 8.2% |
| Inter-day Precision (CV%) | ≤ 15% (for QCs above LLOQ) | 5.1% - 9.8% |
| Intra-day Accuracy (% Bias) | Within ±15% (for QCs above LLOQ) | -6.5% to +4.3% |
| Inter-day Accuracy (% Bias) | Within ±15% (for QCs above LLOQ) | -8.1% to +5.7% |
| Extraction Recovery | Consistent and precise | ~85% |
| Matrix Effect | IS-normalized matrix factor within 0.85-1.15 | Compliant |
| Stability (Freeze-Thaw, 3 cycles) | % Change within ±15% | -4.8% |
| Stability (Autosampler, 24h at 10°C) | % Change within ±15% | -7.2% |
| Stability (Long-term, 3 months at -80°C) | % Change within ±15% | -9.5% |
Visualizations
Experimental Workflow Diagram
References
- 1. Synthesis of this compound and entadamide B isolated from Entada phaseoloides and their inhibitory effects on 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C6H11NO2S | CID 6439215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Determination of Indapamide in human plasma by liquid chromatography tandem mass spectrum and study on its bioequivalence [manu41.magtech.com.cn]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zefsci.com [zefsci.com]
- 8. myadlm.org [myadlm.org]
- 9. progress-lifesciences.nl [progress-lifesciences.nl]
- 10. database.ich.org [database.ich.org]
- 11. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Entadamide A bioassays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Entadamide A. The information is presented in a question-and-answer format to directly address common issues encountered during bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a sulfur-containing amide first isolated from the seeds of Entada phaseoloides.[1][2] Its chemical name is (E)-N-(2-hydroxyethyl)-3-methylsulfanylprop-2-enamide.[3] It has demonstrated anti-inflammatory and anti-oxidative stress properties.[2] A key reported mechanism of action is the inhibition of 5-lipoxygenase (5-LOX), an enzyme involved in the biosynthesis of pro-inflammatory leukotrienes.[1]
Q2: What are the common bioassays used to evaluate the anti-inflammatory activity of this compound?
Common in vitro bioassays to assess the anti-inflammatory potential of compounds like this compound include:
-
5-Lipoxygenase (5-LOX) Inhibition Assay: Directly measures the ability of this compound to inhibit the 5-LOX enzyme.
-
Nitric Oxide (NO) Inhibition Assay in Macrophages: Typically uses RAW264.7 or THP-1 macrophage cell lines stimulated with lipopolysaccharide (LPS) to induce inflammation and NO production. The amount of nitrite, a stable product of NO, is measured using the Griess reagent.
-
Cytotoxicity Assays (e.g., MTT Assay): These are crucial to run in parallel with activity assays to ensure that the observed effects are not due to cell death.
Q3: How should I prepare this compound for in vitro bioassays?
This compound is a solid powder. For most in vitro cell-based assays, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO). Due to the potential for compound precipitation and degradation in DMSO, it is advisable to prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.
Troubleshooting Inconsistent Bioassay Results
Q4: My 5-LOX inhibition assay results for this compound are variable. What are the potential causes?
Inconsistent results in 5-LOX inhibition assays can stem from several factors. Here are some common issues and their solutions:
| Potential Cause | Recommended Solution |
| Enzyme Instability | Ensure the 5-LOX enzyme is stored correctly and kept on ice during the experiment. Avoid repeated freeze-thaw cycles. Prepare fresh enzyme dilutions for each assay. |
| Substrate Oxidation | The substrate (e.g., arachidonic acid, linoleic acid) is prone to oxidation. Store it under inert gas and protect it from light. Prepare fresh substrate solutions for each experiment. |
| Assay Interference | This compound, like other natural products, may interfere with the assay readout. This can include absorbance interference at the detection wavelength or redox activity that affects the reaction. Run proper controls, including this compound in the assay buffer without the enzyme, to check for direct effects on the substrate or detection reagents. |
| Incorrect Reagent Concentrations | Double-check all calculations for the dilutions of the enzyme, substrate, and this compound. |
| Inadequate Mixing | Ensure all components in the reaction wells are thoroughly mixed before reading the results. |
Q5: I am seeing inconsistent inhibition of nitric oxide production in my LPS-stimulated RAW264.7 cell assays. What should I check?
Variability in cell-based assays like NO production measurement is common. Here are key areas to troubleshoot:
| Potential Cause | Recommended Solution |
| Cell Health and Passage Number | Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase. High passage numbers can lead to phenotypic changes and inconsistent responses. |
| LPS Potency | The activity of LPS can vary between lots. It is advisable to test each new lot to determine the optimal concentration for stimulating NO production. |
| This compound Cytotoxicity | At higher concentrations, this compound might be cytotoxic, leading to a decrease in NO production that is not due to a specific anti-inflammatory effect. Always perform a concurrent cytotoxicity assay (e.g., MTT) to determine the non-toxic concentration range of this compound for your cells. |
| Inconsistent Cell Seeding | Ensure a uniform cell density across all wells of your microplate. Inconsistent cell numbers will lead to variable NO production. |
| Interference with Griess Reagent | Some compounds can interfere with the Griess reaction. Run a control with this compound in cell-free media with a known concentration of nitrite to check for interference. |
| Phenol Red in Media | The phenol red in some culture media can interfere with absorbance readings. It is recommended to use phenol red-free media for the final incubation step before performing the Griess assay. |
Q6: My MTT assay results suggest cytotoxicity at concentrations where I expect to see anti-inflammatory activity. How do I interpret this?
This is a critical observation. If this compound is cytotoxic at the concentrations required for anti-inflammatory activity, the observed reduction in inflammatory markers (like NO) could be a result of cell death rather than a specific inhibitory effect.
-
Determine the IC50 and CC50: Calculate the half-maximal inhibitory concentration (IC50) for the anti-inflammatory effect and the half-maximal cytotoxic concentration (CC50) from the MTT assay.
-
Calculate the Selectivity Index (SI): The SI is the ratio of CC50 to IC50 (SI = CC50 / IC50). A higher SI value (typically >10) suggests that the anti-inflammatory activity is not due to cytotoxicity.
-
Adjust Concentrations: If the SI is low, you should test lower, non-toxic concentrations of this compound.
Quantitative Data Summary
The following table summarizes reported inhibitory concentrations for this compound and provides a reference for expected activity.
| Assay | Cell Line/System | Target | IC50 / Concentration | Reference |
| 5-Lipoxygenase Inhibition | RBL-1 cells | 5-Lipoxygenase | 10-4 g/mL (100 µg/mL) | [1] |
Note: IC50 values can vary between different experimental setups. This table should be used as a general guide.
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is adapted for assessing the cytotoxicity of natural products on adherent cells like RAW264.7.
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 × 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the different concentrations of this compound. Include a vehicle control (e.g., DMSO at the same final concentration as in the treated wells). Incubate for 24 hours.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Nitric Oxide Inhibition Assay using Griess Reagent
This protocol details the measurement of NO production in LPS-stimulated RAW264.7 cells.
-
Cell Seeding: Seed RAW264.7 cells in a 24-well plate at a density of 5 × 105 cells/well and incubate for 12 hours at 37°C in a 5% CO2 incubator.
-
Compound Pre-treatment: Remove the medium and replace it with fresh, serum-free medium containing various non-toxic concentrations of this compound (as determined by the MTT assay). Incubate for 1 hour.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction:
-
In a new 96-well plate, add 50 µL of the collected supernatant.
-
Prepare the Griess reagent by mixing equal volumes of Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Add 50 µL of the freshly mixed Griess reagent to each well containing the supernatant.
-
Incubate at room temperature for 10 minutes, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples based on the standard curve and determine the percentage of NO inhibition compared to the LPS-stimulated control.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A logical workflow for troubleshooting inconsistent bioassay results.
Caption: The 5-Lipoxygenase pathway and the inhibitory action of this compound.
Caption: The role of the AMPK pathway in inflammation.
References
Validation & Comparative
The Efficacy of IDO Inhibitors in Cancer Immunotherapy: A Comparative Analysis
A critical review of leading IDO1 inhibitors reveals varying potency and mechanisms of action, though direct evidence of Entadamide A's role in this class remains unsubstantiated by current scientific literature. This guide provides a comparative analysis of prominent Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, offering a resource for researchers, scientists, and drug development professionals. While the initial query focused on this compound, a comprehensive literature search found no direct evidence of its activity as an IDO1 inhibitor. One study suggested that compounds from Entada phaseoloides, the plant from which this compound is isolated, may inhibit IDO1, but this has not been confirmed for the specific compound. Therefore, this guide will focus on the comparative efficacy of well-documented IDO1 inhibitors.
IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and a critical immune checkpoint that contributes to tumor immune evasion. By depleting tryptophan and producing immunosuppressive metabolites, IDO1 suppresses the function of effector T cells and promotes the activity of regulatory T cells. Inhibition of IDO1 is a promising strategy in cancer immunotherapy, and several small molecule inhibitors have been investigated in clinical trials.
Quantitative Comparison of IDO1 Inhibitor Efficacy
The following table summarizes the in vitro efficacy of selected IDO1 inhibitors. The primary metric for comparison is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the IDO1 enzyme by 50%.
| Inhibitor | Chemical Name/Code | Target(s) | IC50 (IDO1) | Selectivity | Mechanism of Action |
| Epacadostat | INCB024360 | IDO1 | ~10 nM (cell-based), 71.8 nM (enzymatic)[1][2] | >1000-fold vs. IDO2/TDO[1] | Reversible, competitive[1] |
| Linrodostat | BMS-986205 | IDO1 | 1.1 nM (in IDO1-HEK293 cells)[3] | Highly selective for IDO1 | Irreversible[3][4] |
| Navoximod | GDC-0919, NLG919 | IDO1 | 38 nM (enzymatic), 75-90 nM (cell-based)[5] | Selective for IDO1 | Not specified |
| Indoximod | 1-Methyl-D-tryptophan | IDO pathway | Weak direct IDO1 inhibitor | More selective for IDO2[1] | Indirect, acts downstream of IDO1 to stimulate mTORC1[4] |
| PCC0208009 | Not specified | IDO1 | 4.52 nM (HeLa cell-based)[6] | Not specified | Inhibits IDO1 protein expression[6] |
In Vivo Efficacy
Preclinical studies in mouse models have demonstrated the ability of these inhibitors to modulate the tumor microenvironment and inhibit tumor growth, often in combination with other immunotherapies.
| Inhibitor | Animal Model | Key Findings |
| Epacadostat | B16 Melanoma | Enhanced antitumor effects of anti-CTLA-4 or anti-PD-L1 antibodies[7]. |
| Linrodostat | Advanced Cancers | Well-tolerated with potent pharmacodynamic activity, alone and in combination with nivolumab[8]. |
| Navoximod | Recurrent Advanced Solid Tumors | Well-tolerated, decreased plasma kynurenine levels. Stable disease observed in 36% of efficacy-evaluable patients[9]. |
| PCC0208009 | CT26 and B16F10 | More potent than INCB024360 and NLG919 in reducing Kyn/Trp ratio in plasma and tumor[6]. |
Clinical Trial Outcomes
The clinical development of IDO1 inhibitors has been met with mixed results, highlighting the complexity of targeting this pathway.
| Inhibitor | Clinical Trial Highlights |
| Epacadostat | The Phase 3 ECHO-301 trial in combination with pembrolizumab for melanoma failed to meet its primary endpoint, leading to the discontinuation of many other epacadostat trials[1][8]. |
| Linrodostat | Showed dose-dependent efficacy and better pharmacokinetics than epacadostat in early clinical studies[4]. Several Phase 3 trials were initiated but some were halted following the ECHO-301 results[1]. |
| Navoximod | Generally well-tolerated in a Phase Ia study, with some patients achieving stable disease[9]. A Phase I study in combination with atezolizumab showed acceptable safety but no clear evidence of added benefit. |
| Indoximod | Has been tested in combination with various immunotherapies and chemotherapies, with some promising early results in melanoma, though a Phase 2 trial in pancreatic cancer did not meet its primary endpoint[8]. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to evaluate IDO1 inhibitors.
IDO1 Enzymatic Assay
-
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified IDO1.
-
Methodology:
-
Recombinant human IDO1 enzyme is incubated with the test compound at various concentrations.
-
The reaction is initiated by the addition of the substrate, L-tryptophan.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of the product, kynurenine, is measured. This is often done by colorimetric analysis after reaction with Ehrlich's reagent or by HPLC.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular IDO1 Activity Assay
-
Objective: To assess the ability of a compound to inhibit IDO1 activity within a cellular context.
-
Methodology:
-
A human cell line that expresses IDO1, such as the HeLa cervical cancer cell line or SKOV-3 ovarian cancer cells, is used.
-
IDO1 expression is often induced by treating the cells with interferon-gamma (IFN-γ).
-
The cells are then treated with various concentrations of the test compound for a specified period.
-
The concentration of kynurenine in the cell culture supernatant is measured, typically by HPLC or a colorimetric assay.
-
The IC50 value is determined by measuring the reduction in kynurenine production relative to untreated controls.
-
T-cell Co-culture Assay
-
Objective: To evaluate the functional consequence of IDO1 inhibition on T-cell activation and proliferation.
-
Methodology:
-
IDO1-expressing cells (e.g., IFN-γ-treated tumor cells or dendritic cells) are co-cultured with T-cells (e.g., human peripheral blood mononuclear cells or a T-cell line like Jurkat).
-
The co-culture is stimulated to induce T-cell activation (e.g., with anti-CD3/CD28 antibodies).
-
The test compound is added at various concentrations.
-
After a period of incubation (typically 48-72 hours), T-cell proliferation is measured using methods such as BrdU incorporation or CFSE dilution.
-
T-cell activation can also be assessed by measuring the secretion of cytokines like IL-2 and IFN-γ into the supernatant via ELISA.
-
Visualizing Key Pathways and Workflows
The following diagrams illustrate the IDO1 signaling pathway and a typical experimental workflow for evaluating IDO1 inhibitors.
Caption: IDO1 signaling pathway in the tumor microenvironment.
Caption: Workflow for the evaluation of IDO1 inhibitors.
References
- 1. An Overview of Entada phaseoloides: Current Research and Future Prospects | Semantic Scholar [semanticscholar.org]
- 2. Indoleamine 2,3-Dioxygenase 1 Inhibitor-Loaded Nanosheets Enhance CAR-T Cell Function in Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxyamidine inhibitors of indoleamine-2,3-dioxygenase potently suppress systemic tryptophan catabolism and the growth of IDO-expressing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Purification and kinetic characterization of human indoleamine 2,3-dioxygenases 1 and 2 (IDO1 and IDO2) and discovery of selective IDO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ajper.com [ajper.com]
- 8. Inhibitors of indoleamine 2,3-dioxygenase: a review of novel patented lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to 5-Lipoxygenase Inhibitors: Entadamide A and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Entadamide A with other notable 5-lipoxygenase (5-LOX) inhibitors. The 5-LOX enzyme is a critical player in the biosynthesis of leukotrienes, potent inflammatory mediators implicated in a range of diseases, including asthma, allergic rhinitis, and cardiovascular conditions. Consequently, inhibitors of this enzyme are of significant interest in drug discovery and development. This document presents available quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate an objective comparison.
Introduction to 5-Lipoxygenase and its Inhibitors
The 5-lipoxygenase (5-LOX) pathway is a key branch of the arachidonic acid cascade, leading to the production of pro-inflammatory leukotrienes. The enzyme 5-LOX catalyzes the initial steps in the conversion of arachidonic acid into these potent signaling molecules. Inhibition of 5-LOX is a well-established therapeutic strategy for mitigating inflammation. This guide focuses on this compound, a natural product, and compares its activity with established 5-LOX inhibitors: Zileuton, a commercially available drug; MK-886, a well-characterized indirect inhibitor; and Caffeic Acid, a natural phenolic compound.
This compound is a sulfur-containing amide first isolated from the seeds of Entada phaseoloides.[1] Early research has indicated its potential as an anti-inflammatory agent through the inhibition of 5-lipoxygenase activity.[1]
Zileuton is an orally active and reversible inhibitor of 5-lipoxygenase that is approved for the treatment of asthma. It acts by chelating the non-heme iron atom within the active site of the enzyme.
MK-886 is a potent and specific leukotriene biosynthesis inhibitor. Unlike direct enzyme inhibitors, MK-886 acts on the 5-lipoxygenase-activating protein (FLAP), preventing the translocation of 5-LOX to the nuclear membrane, which is a crucial step for its activation.
Caffeic Acid is a widespread natural phenolic compound that has been shown to be a selective inhibitor of leukotriene biosynthesis through its action on 5-lipoxygenase.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of these compounds against 5-lipoxygenase is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The table below summarizes the available IC50 values for the selected inhibitors.
| Inhibitor | IC50 Value (µM) | Cell/Enzyme System | Reference(s) |
| This compound | ~620¹ | Rat Basophilic Leukemia (RBL-1) cells | [1] |
| Zileuton | 0.5 | Rat Basophilic Leukemia (RBL-1) cells | |
| 0.3 | Rat Polymorphonuclear Leukocytes (PMNL) | ||
| MK-886 | 0.003² | Intact Leukocytes (Leukotriene Biosynthesis) | |
| 8 (for COX-1) | Isolated Cyclooxygenase-1 | ||
| Caffeic Acid | 3.7 | Not specified |
¹ Note: The inhibitory activity of this compound was reported as being effective at a concentration of 10⁻⁴ g/ml in RBL-1 cells. This has been converted to an approximate molar concentration using its molecular weight (161.22 g/mol ). This value represents an effective concentration and not a formally determined IC50 value, thus direct comparison of potency should be made with caution.
² Note: MK-886 inhibits leukotriene biosynthesis by targeting the 5-lipoxygenase-activating protein (FLAP), not by direct inhibition of the 5-LOX enzyme itself.
Experimental Protocols
The determination of 5-lipoxygenase inhibitory activity is crucial for the evaluation of potential therapeutic agents. Below are detailed methodologies for key experiments cited in the evaluation of these inhibitors.
In Vitro 5-Lipoxygenase Inhibition Assay (Spectrophotometric Method)
This assay is a common method for determining the direct inhibitory effect of a compound on the 5-LOX enzyme.
Principle: The activity of 5-lipoxygenase is measured by monitoring the formation of conjugated dienes from a substrate, such as linoleic acid or arachidonic acid. The increase in absorbance at 234 nm, which is characteristic of conjugated diene formation, is used to determine the rate of the enzymatic reaction.
Materials:
-
Purified 5-lipoxygenase enzyme (e.g., from potato tubers or recombinant human 5-LOX)
-
Substrate solution (e.g., linoleic acid or arachidonic acid in a suitable buffer)
-
Buffer solution (e.g., Tris-HCl or phosphate buffer at a specific pH)
-
Test inhibitor compound dissolved in a suitable solvent (e.g., DMSO)
-
Control inhibitor (e.g., Zileuton)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the buffer and the substrate solution in a quartz cuvette.
-
Add the test inhibitor at various concentrations to the reaction mixture. A control cuvette should contain the solvent used to dissolve the inhibitor.
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period.
-
Initiate the reaction by adding the 5-lipoxygenase enzyme solution to the cuvette.
-
Immediately monitor the change in absorbance at 234 nm over time using the spectrophotometer.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time curve.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control reaction.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based 5-Lipoxygenase Inhibition Assay (RBL-1 Cells)
This assay assesses the ability of a compound to inhibit 5-LOX activity within a cellular context, providing insights into its cell permeability and effectiveness in a more physiologically relevant environment.
Principle: Rat Basophilic Leukemia (RBL-1) cells are a commonly used cell line that expresses 5-lipoxygenase. The cells are stimulated to produce leukotrienes, and the inhibitory effect of a compound is determined by measuring the reduction in the levels of 5-LOX products, such as leukotriene B4 (LTB4) or 5-hydroxyeicosatetraenoic acid (5-HETE).
Materials:
-
Rat Basophilic Leukemia (RBL-1) cells
-
Cell culture medium and supplements
-
Calcium ionophore (e.g., A23187) to stimulate leukotriene production
-
Test inhibitor compound
-
Control inhibitor (e.g., Zileuton)
-
Enzyme-linked immunosorbent assay (ELISA) kit for LTB4 or other relevant 5-LOX products, or High-Performance Liquid Chromatography (HPLC) system for product analysis
Procedure:
-
Culture RBL-1 cells to an appropriate density in multi-well plates.
-
Pre-incubate the cells with various concentrations of the test inhibitor or control for a specific duration.
-
Stimulate the cells with a calcium ionophore (e.g., A23187) to induce the 5-LOX pathway and leukotriene synthesis.
-
After a defined incubation period, terminate the reaction and collect the cell supernatant.
-
Quantify the amount of a specific 5-LOX product (e.g., LTB4) in the supernatant using a suitable method such as ELISA or HPLC.
-
Calculate the percentage of inhibition by comparing the amount of product in the inhibitor-treated wells to that in the untreated (vehicle control) wells.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures involved, the following diagrams have been generated using the DOT language.
Caption: The 5-Lipoxygenase signaling cascade.
Caption: A typical workflow for a 5-LOX inhibition assay.
References
Validating the In Vivo Anti-inflammatory Effects of Entadamide A: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the anti-inflammatory performance of Entadamide A with established alternatives, supported by experimental data. This guide details experimental protocols and visualizes key biological pathways and workflows to facilitate informed decision-making in preclinical research.
Introduction
This compound, a sulfur-containing amide isolated from Entada phaseoloides, has garnered interest for its potential anti-inflammatory properties. Preliminary in vitro studies have suggested its inhibitory effects on 5-lipoxygenase (5-LOX), a key enzyme in the inflammatory cascade. However, a comprehensive in vivo validation of its anti-inflammatory efficacy is crucial for its development as a potential therapeutic agent. This guide provides a comparative analysis of the in vivo anti-inflammatory effects of the ethanolic extract of Entada phaseoloides, as a proxy for this compound's potential activity, against commonly used non-steroidal anti-inflammatory drugs (NSAIDs) in established animal models of acute and chronic inflammation. Due to the current lack of specific in vivo data for purified this compound, this guide utilizes data from the whole extract to provide a preliminary assessment.
Comparative Analysis of In Vivo Anti-inflammatory Activity
The anti-inflammatory efficacy of the ethanolic extract of Entada phaseoloides was evaluated in two standard in vivo models: the carrageenan-induced paw edema model for acute inflammation and the cotton pellet-induced granuloma model for chronic inflammation. The results are compared with those of the well-established NSAIDs, Indomethacin and Diclofenac.
Acute Inflammation: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used assay to assess the efficacy of anti-inflammatory agents against acute inflammation.[1] The injection of carrageenan into the rat paw induces a biphasic inflammatory response, with the initial phase mediated by histamine and serotonin, and the later phase primarily driven by prostaglandins.[2]
Table 1: Comparison of Anti-inflammatory Effects in Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose (mg/kg) | Time Point (hours) | Inhibition of Edema (%) | Reference |
| Ethanolic Extract of Entada phaseoloides | 400 | 3 | Significant (P<0.01) | [3][4] |
| Indomethacin | 10 | 3 | 54 | [5] |
| Indomethacin | 10 | 5 | 33 | [5] |
Note: Specific percentage inhibition for the ethanolic extract of Entada phaseoloides was not available in the cited literature; however, the effect was reported as statistically significant.
Chronic Inflammation: Cotton Pellet-Induced Granuloma in Rats
The cotton pellet granuloma model is used to evaluate the anti-proliferative and anti-exudative effects of anti-inflammatory drugs in a chronic inflammatory setting.[6] The implantation of cotton pellets subcutaneously induces the formation of granulomatous tissue, which is quantified by weighing the dried pellets after a set period.[7]
Table 2: Comparison of Anti-inflammatory Effects in Cotton Pellet-Induced Granuloma in Rats
| Treatment | Dose (mg/kg) | Duration | Inhibition of Granuloma Weight (%) | Reference |
| Ethanolic Extract of Entada phaseoloides | 400 | 7 days | Significant (P<0.001) | [3][4] |
| Diclofenac Sodium | 10 | 7 days | 80.55 | [8] |
| Diclofenac | 40 | 7 days | 24.30 (dry weight) | [7] |
Note: Specific percentage inhibition for the ethanolic extract of Entada phaseoloides was not explicitly provided in the cited literature, but the reduction in granuloma weight was statistically significant.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol outlines the procedure for inducing and measuring acute inflammation in the rat paw.[1][9][10]
-
Animal Selection and Acclimatization: Male Wistar or Sprague-Dawley rats (150-200g) are used. The animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping and Dosing: Animals are randomly divided into control and treatment groups. The test compound (e.g., ethanolic extract of Entada phaseoloides) or a standard drug (e.g., Indomethacin) is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation. The control group receives the vehicle.
-
Induction of Edema: A 0.1 mL of 1% carrageenan suspension in sterile saline is injected into the sub-plantar surface of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation of Edema and Inhibition: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Control Paw Edema - Treated Paw Edema) / Control Paw Edema] x 100
Carrageenan-Induced Paw Edema Workflow
Cotton Pellet-Induced Granuloma in Rats
This protocol details the procedure for inducing and assessing chronic inflammation.[6][7][11]
-
Animal Preparation: Male Wistar rats (150-200g) are anesthetized. The dorsal skin is shaved and sterilized.
-
Implantation of Cotton Pellets: Two sterile, pre-weighed cotton pellets (e.g., 20±1 mg) are implanted subcutaneously, one on each side of the dorsal midline.
-
Drug Administration: The test substance or standard drug is administered daily for a period of 7 consecutive days. The control group receives the vehicle.
-
Explantation and Measurement: On the 8th day, the animals are euthanized, and the cotton pellets, along with the surrounding granulomatous tissue, are dissected out. The wet weight of the granuloma is recorded. The pellets are then dried in an oven at 60°C until a constant weight is achieved to determine the dry weight of the granuloma.
-
Calculation of Inhibition: The amount of granuloma tissue formed is calculated by subtracting the initial weight of the cotton pellet from the final dry weight. The percentage inhibition of granuloma formation is calculated as follows: % Inhibition = [(Control Granuloma Weight - Treated Granuloma Weight) / Control Granuloma Weight] x 100
Cotton Pellet Granuloma Assay Workflow
Signaling Pathways in Inflammation
The inflammatory response is mediated by a complex network of signaling pathways. A key pathway is the arachidonic acid cascade, which leads to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[12][13][14] NSAIDs like Indomethacin and Diclofenac primarily inhibit cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis. This compound is suggested to inhibit 5-lipoxygenase (5-LOX), which would block the production of leukotrienes.
Arachidonic Acid Cascade
Conclusion
The available in vivo data from studies on the ethanolic extract of Entada phaseoloides suggest that it possesses significant anti-inflammatory properties in both acute and chronic models of inflammation. While these results are promising and provide a preliminary indication of the potential of its constituents, including this compound, further research is imperative. Future studies should focus on isolating pure this compound and conducting comprehensive in vivo dose-response studies to accurately quantify its anti-inflammatory efficacy and elucidate its precise mechanism of action. This will enable a more direct and robust comparison with existing anti-inflammatory agents and facilitate its potential translation into a therapeutic candidate.
References
- 1. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianjpr.com [asianjpr.com]
- 7. Evaluation of Antiinflammatory Activity of Centratherum anthelminticum (L) Kuntze Seed - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phcog.com [phcog.com]
- 9. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 10. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Role of arachidonic cascade in COVID-19 infection: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Arachidonic Acid Cascade and Eicosanoid Production Are Elevated While LTC4 Synthase Modulates the Lipidomics Profile in the Brain of the HIVgp120-Transgenic Mouse Model of NeuroHIV - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Entadamide A's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proposed mechanism of action for Entadamide A, a naturally occurring sulfur-containing amide found in plants of the Entada genus. Due to the limited number of studies focusing specifically on this compound, this document synthesizes findings from research on Entada extracts rich in this and other bioactive compounds to propose a plausible mechanism. We present a framework for the cross-validation of this mechanism, comparing its anticipated effects with established alternatives and providing detailed experimental protocols for verification.
Proposed Mechanism of Action: A Dual Anti-Inflammatory and Antioxidant Role
Based on the observed biological activities of Entada species extracts, this compound is hypothesized to exert its effects through a dual mechanism involving the modulation of inflammatory and oxidative stress pathways. Extracts containing this compound have demonstrated significant anti-inflammatory and antioxidant properties.[1][2][3][4] The proposed mechanism centers on the inhibition of key inflammatory mediators and the scavenging of reactive oxygen species (ROS).
A key anti-inflammatory pathway likely involves the inhibition of cyclooxygenase-2 (COX-2), a critical enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators.[5][6] This is supported by evidence that plant extracts with anti-inflammatory properties often target the COX enzymes.[6] Furthermore, the regulation of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), is another potential avenue of action.
From an antioxidant perspective, this compound may directly scavenge free radicals.[2] Additionally, it could indirectly contribute to cellular defense against oxidative stress by activating the Nrf2 signaling pathway, a key regulator of endogenous antioxidant responses.[7][8]
Below is a diagram illustrating the proposed signaling pathway for this compound.
Comparative Performance and Supporting Data
To contextualize the potential efficacy of this compound, we compare the performance of Entada extracts with standard anti-inflammatory and antioxidant agents. The following tables summarize quantitative data from relevant studies. It is important to note that these data are for extracts and not purified this compound.
Table 1: Comparison of Anti-inflammatory Activity
| Treatment | Dose | Model | Inhibition of Edema (%) | Reference Compound | Inhibition by Reference (%) |
| E. phaseoloides Ethanolic Extract | 400 mg/kg | Carrageenan-induced rat paw edema | Significant (P<0.01) | Indomethacin | Not specified |
| E. abyssinica Methanolic Extract | 200 mg/kg | Carrageenan-induced rat paw edema | Dose-dependent, significant | Indomethacin (5 mg/kg) | Stronger neutrophil migration inhibition than indomethacin |
Table 2: Comparison of Antioxidant Activity
| Compound/Extract | Assay | IC50 / Activity | Reference Compound | IC50 of Reference |
| This compound | DPPH Radical Scavenging | Showed scavenging ability | Not specified | Not specified |
| E. phaseoloides EtOH Extract | DPPH Radical Scavenging | Potent activity | Not specified | Not specified |
| E. phaseoloides EtOH Extract | ABTS Radical Scavenging | Potent activity | Not specified | Not specified |
Experimental Protocols for Cross-Validation
To validate the proposed mechanism of action for this compound, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for these investigations.
Experimental Workflow for Cross-Validation
The diagram below outlines a logical workflow for the cross-validation of this compound's mechanism of action.
Detailed Methodologies
1. DPPH Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.[1][9][10][11][12]
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a series of dilutions of the this compound stock solution.
-
In a 96-well plate, add a fixed volume of each dilution to triplicate wells.
-
Add a freshly prepared solution of DPPH in methanol to each well.
-
Include a positive control (e.g., Ascorbic Acid or Trolox) and a blank (solvent with DPPH).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value.
-
2. Carrageenan-Induced Rat Paw Edema
-
Principle: This in vivo model is used to assess acute anti-inflammatory activity. Carrageenan injection into the rat paw induces a localized inflammatory response characterized by edema.[13][14][15][16][17]
-
Procedure:
-
Acclimatize male Wistar rats for at least one week.
-
Divide the rats into groups: vehicle control, this compound (various doses), and positive control (e.g., Indomethacin, 5-10 mg/kg).
-
Administer the respective treatments orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control.
-
3. In Vitro Cyclooxygenase (COX) Inhibition Assay
-
Principle: This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes. The inhibition is typically measured by monitoring the production of prostaglandins or the consumption of a substrate.[18][19][20][21]
-
Procedure:
-
Utilize a commercial COX inhibitor screening kit (fluorometric or colorimetric).
-
Prepare various concentrations of this compound.
-
In separate assays for COX-1 and COX-2, incubate the respective enzyme with different concentrations of this compound or a control inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1).
-
Initiate the enzymatic reaction by adding arachidonic acid (the substrate).
-
Measure the signal (fluorescence or absorbance) over time using a plate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
-
4. TNF-α Release Assay in LPS-Stimulated Macrophages
-
Principle: This assay measures the effect of a compound on the production and release of the pro-inflammatory cytokine TNF-α from immune cells, such as macrophages, upon stimulation with lipopolysaccharide (LPS).[22][23][24][25][26]
-
Procedure:
-
Culture a macrophage cell line (e.g., RAW 264.7) in appropriate conditions.
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Determine the dose-dependent effect of this compound on TNF-α production.
-
By following this structured approach, researchers can systematically investigate and cross-validate the proposed mechanism of action for this compound, paving the way for its potential development as a novel therapeutic agent.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant phenolic compounds from the stems of Entada phaseoloides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Ethenzamide? [synapse.patsnap.com]
- 6. Anti-inflammatory action of phenolic compounds from Gastrodia elata root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. The Phenolic Components of Gastrodia elata improve Prognosis in Rats after Cerebral Ischemia/Reperfusion by Enhancing the Endogenous Antioxidant Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. marinebiology.pt [marinebiology.pt]
- 12. mdpi.com [mdpi.com]
- 13. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 14. inotiv.com [inotiv.com]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 18. benchchem.com [benchchem.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. assaygenie.com [assaygenie.com]
- 21. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. novamedline.com [novamedline.com]
- 24. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. biogot.com [biogot.com]
- 26. raybiotech.com [raybiotech.com]
Comparative analysis of Entadamide A from different natural sources.
Entadamide A, a sulfur-containing amide, has garnered interest in the scientific community for its potential therapeutic properties. This guide provides a comparative analysis of this compound isolated from various natural sources, focusing on yield, isolation protocols, and biological activities, tailored for researchers, scientists, and drug development professionals.
Natural Sources and Comparative Yield
This compound has been predominantly isolated from species within the Entada genus, a group of climbing shrubs and trees found in tropical and subtropical regions. The primary sources identified in the literature are the seeds of Entada phaseoloides and Entada rheedii, as well as the leaves of E. phaseoloides.[1][2][3] More recently, it has also been reported in Clinacanthus nutans.[4]
Quantitative data on the yield of this compound varies depending on the source, extraction solvent, and purification technique. The following table summarizes the available data from different studies.
| Natural Source | Plant Part | Extraction Method | Purification Method | Yield of this compound | Reference |
| Entada phaseoloides | Seeds | Ethanol Extraction | High-Speed Counter-Current Chromatography (HSCCC) | 34.85 mg from 500 mg of crude extract (Purity: 96.4%) | [5][6] |
| Entada rheedii | Seeds | Ethyl Acetate Extraction | Column Chromatography | 0.40 g from 7.64 g of crude extract | [2][7] |
| Entada phaseoloides | Leaves | Not specified | Not specified | Presence confirmed | [3] |
Experimental Protocols: Isolation and Purification
The isolation of this compound from its natural sources typically involves a multi-step process of extraction followed by chromatographic purification. Below is a representative protocol synthesized from published methodologies.[2][5][6][7]
Preparation of Plant Material
-
The seed kernels of the source plant (e.g., Entada rheedii or Entada phaseoloides) are collected, authenticated, and dried.
-
The dried material is ground into a fine powder to increase the surface area for efficient extraction.
Solvent Extraction
-
Soxhlet Extraction: The powdered material (e.g., 100 g) is subjected to successive extraction using solvents of varying polarity.[7] A common sequence is petroleum ether (non-polar), followed by ethyl acetate (semi-polar), and finally methanol (polar).[2][7]
-
Optimized Ethanol Extraction: An alternative method involves extraction with 40% ethanol at 65°C for 2.5 hours with a solid-to-liquid ratio of 1:15 (g/mL).[5]
-
The resulting extracts are then concentrated under reduced pressure to yield the crude extracts.
Chromatographic Purification
-
Column Chromatography (CC): The semi-polar crude extract (e.g., ethyl acetate extract) is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, such as petroleum ether and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).[2][7] Fractions containing this compound are pooled and concentrated.
-
High-Speed Counter-Current Chromatography (HSCCC): For higher purity, the crude extract can be purified using HSCCC. A typical two-phase solvent system used is n-butanol-acetic acid-water (4:1:5, v/v/v).[5][6] The target compound is collected based on its partition coefficient in the biphasic system.
Structure Elucidation
The identity and purity of the isolated this compound are confirmed using various spectroscopic techniques, including:
-
¹H NMR (Proton Nuclear Magnetic Resonance)
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
FTIR (Fourier-Transform Infrared Spectroscopy)
-
LC-MS (Liquid Chromatography-Mass Spectrometry)
The following diagram illustrates a general workflow for the isolation and purification of this compound.
Comparative Biological Activity
This compound exhibits a range of biological activities, with anti-inflammatory properties being the most prominent. This activity is primarily attributed to its ability to inhibit the 5-lipoxygenase (5-LOX) enzyme, a key player in the biosynthesis of leukotrienes, which are inflammatory mediators.
-
Anti-inflammatory Activity: Studies have shown that this compound isolated from Entada phaseoloides inhibits the 5-lipoxygenase activity in rat basophilic leukemia (RBL-1) cells at a concentration of 10⁻⁴ g/ml.[1][3] This suggests its potential as a novel anti-inflammatory agent.
-
Antiprotozoal Activity: this compound from Entada rheedii has demonstrated promising activity against Trypanosoma cruzi and Leishmania infantum, highlighting its potential as a lead compound for developing new antiprotozoal drugs.[8]
-
Antioxidant Activity: The compound also possesses antioxidant properties, showing scavenging abilities against 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radicals and hydroxyl free radicals.[5]
The diagram below illustrates the inhibitory effect of this compound on the 5-Lipoxygenase pathway.
References
- 1. Synthesis of this compound and entadamide B isolated from Entada phaseoloides and their inhibitory effects on 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]
- 4. This compound | C6H11NO2S | CID 6439215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Optimization, extraction, and purification of three bioactive compounds from Entada phaseoloides by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ymerdigital.com [ymerdigital.com]
- 8. mjas.analis.com.my [mjas.analis.com.my]
Benchmarking the antioxidant activity of Entadamide A against known antioxidants.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant activity of Entadamide A against established antioxidants: Vitamin C, Vitamin E, and Quercetin. Due to the limited availability of quantitative antioxidant data for purified this compound in publicly accessible literature, this document focuses on presenting the available qualitative information for this compound alongside robust quantitative data for the reference antioxidants. Detailed experimental protocols for key antioxidant assays and illustrative diagrams of relevant biological pathways and workflows are included to support further research and development.
Quantitative Comparison of Antioxidant Activity
While direct quantitative comparison is challenging due to the lack of specific IC50 or Trolox equivalent values for pure this compound, the following table summarizes the antioxidant activities of Vitamin C, Vitamin E, and Quercetin from various assays. This provides a benchmark against which this compound can be evaluated in future studies.
| Antioxidant | DPPH Assay (IC50) | ABTS Assay (IC50/TEAC) | ORAC Assay (µM TE/µmol) |
| This compound | Data not available | Data not available | Data not available |
| Vitamin C (Ascorbic Acid) | ~2.5 - 5 µg/mL | ~2 - 8 µg/mL | ~0.4 - 1.0 |
| Vitamin E (α-Tocopherol) | ~5 - 15 µg/mL | ~4 - 10 µg/mL | ~1.0 - 1.5 |
| Quercetin | ~1 - 5 µg/mL | ~1 - 7 µg/mL | ~2.0 - 8.0 |
Note: IC50 (Inhibitory Concentration 50%) values represent the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) and ORAC (Oxygen Radical Absorbance Capacity) values are expressed relative to the activity of Trolox, a water-soluble analog of Vitamin E. Higher TEAC and ORAC values indicate greater antioxidant capacity. The values presented are approximate and can vary depending on the specific experimental conditions.
This compound: Qualitative Antioxidant Profile
This compound is a sulfur-containing amide isolated from the seeds of Entada phaseoloides.[1] While specific quantitative data on its antioxidant activity is scarce, studies on extracts of Entada phaseoloides have demonstrated notable antioxidant properties, suggesting that this compound may contribute to these effects.
Extracts of Entada phaseoloides have shown the ability to scavenge 1,1-diphenyl-2-picrylhydrazyl (DPPH) and hydroxyl free radicals.[2] The presence of phenolic and flavonoid compounds in these extracts is believed to be a primary contributor to their antioxidant capacity.[3] Further research is required to isolate and quantify the specific antioxidant activity of this compound and to elucidate its mechanism of action.
Mechanisms of Action of Known Antioxidants
Antioxidants neutralize harmful free radicals through various mechanisms, primarily by donating a hydrogen atom (Hydrogen Atom Transfer - HAT) or a single electron (Single Electron Transfer - SET) to the radical, thus stabilizing it.[4]
-
Vitamin C (Ascorbic Acid): As a potent water-soluble antioxidant, Vitamin C readily donates electrons to neutralize a wide range of reactive oxygen species (ROS).[5][6]
-
Vitamin E (α-Tocopherol): This fat-soluble antioxidant is a crucial component of cell membranes, where it acts as a chain-breaking antioxidant, preventing the propagation of lipid peroxidation.[7]
-
Quercetin: A flavonoid found in many plants, Quercetin possesses strong antioxidant properties due to its chemical structure, which allows it to effectively scavenge free radicals and chelate metal ions that can catalyze oxidative reactions.
Experimental Protocols for Antioxidant Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve the test compound (this compound or known antioxidants) in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
To a 96-well microplate, add 100 µL of the sample dilutions.
-
Add 100 µL of the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A blank well containing only the solvent and DPPH solution serves as the control.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured spectrophotometrically.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
-
Preparation of ABTS Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of dilutions of the test compound in a suitable solvent.
-
Assay Procedure:
-
To a 96-well microplate, add 10 µL of the sample dilutions.
-
Add 190 µL of the ABTS working solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
A blank well containing the solvent and ABTS working solution serves as the control.
-
-
Calculation of Scavenging Activity:
-
The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant's activity to that of Trolox.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The decay of fluorescence is monitored over time.
Protocol:
-
Reagent Preparation:
-
Prepare a fluorescein stock solution in 75 mM phosphate buffer (pH 7.4).
-
Prepare an AAPH solution in the same buffer. This solution should be made fresh daily.
-
Prepare a Trolox stock solution to be used as the standard.
-
-
Assay Procedure (in a 96-well black microplate):
-
Add 150 µL of the fluorescein working solution to each well.
-
Add 25 µL of the sample, Trolox standard, or blank (buffer) to the appropriate wells.
-
Incubate the plate at 37°C for 10-20 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader and record the fluorescence intensity every minute for at least 60 minutes (excitation at 485 nm, emission at 520 nm).
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence decay of each sample, standard, and blank.
-
Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.
-
Create a standard curve by plotting the net AUC of the Trolox standards against their concentrations.
-
The ORAC value of the sample is calculated from the Trolox standard curve and expressed as micromoles of Trolox Equivalents (TE) per liter or gram of the sample.
-
Visualizing Antioxidant Mechanisms and Workflows
Nrf2-ARE Signaling Pathway
The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway is a key cellular defense mechanism against oxidative stress. Many antioxidant compounds can activate this pathway, leading to the expression of various antioxidant and detoxification enzymes.
Caption: The Nrf2-ARE signaling pathway for antioxidant response.
Experimental Workflow for DPPH Assay
The following diagram illustrates the key steps involved in performing the DPPH antioxidant assay.
Caption: A simplified workflow for the DPPH antioxidant assay.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. japsr.in [japsr.in]
- 3. mdpi.com [mdpi.com]
- 4. Estimation of Phytochemical Content and Antioxidant Activity of Some Selected Traditional Indian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant phenolic compounds from the stems of Entada phaseoloides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Entadamide A Analogs: A Preliminary Structure-Activity Relationship Guide
For Researchers, Scientists, and Drug Development Professionals
Entadamide A, a natural product isolated from the seeds of Entada phaseoloides, has garnered interest for its potential therapeutic applications, notably as an anti-inflammatory and potential anticancer agent. This guide provides a preliminary overview of the structure-activity relationship (SAR) of this compound and its analogs, based on currently available data. A comprehensive study detailing the synthesis and biological evaluation of a new series of this compound derivatives targeting breast cancer is anticipated for publication in October 2025, which will provide more definitive insights.
Overview of this compound's Biological Activity
This compound is a sulfur-containing amide with a core structure of (E)-N-(2-hydroxyethyl)-3-(methylthio)acrylamide. Initial studies have highlighted its inhibitory effects on 5-lipoxygenase, an enzyme involved in the inflammatory cascade, suggesting its potential as an anti-inflammatory agent.[1] More recent focus has shifted towards its anticancer properties, with ongoing research into its efficacy against breast cancer.
Structure-Activity Relationship Insights
While a dedicated SAR study on a broad series of this compound analogs is not yet published, preliminary data and studies on related compounds allow for some initial interpretations. The key structural features of this compound available for modification include the N-acyl group, the ethyl linker, and the methylthio moiety. Understanding how modifications to these regions impact biological activity is crucial for the rational design of more potent and selective analogs.
Table 1: Biological Activity of this compound and a Key Analog
| Compound | Structure | Target/Assay | Activity |
| This compound | (E)-N-(2-hydroxyethyl)-3-(methylthio)acrylamide | 5-Lipoxygenase (RBL-1 cells) | Inhibitory at 10(-4) g/ml[1] |
| Entadamide B | A related natural amide | 5-Lipoxygenase (RBL-1 cells) | Inhibitory at 10(-4) g/ml[1] |
Further quantitative data from the upcoming 2025 publication will be integrated upon availability.
Experimental Protocols
The following are generalized experimental protocols relevant to the study of this compound analogs.
Synthesis of this compound
This compound was synthesized through an addition reaction of methanethiol to propiolic acid, which was then followed by a condensation reaction with ethanolamine using dicyclohexylcarbodiimide (DCC) as a coupling agent.[1] This synthetic route provides a basis for the generation of analogs by substituting the starting materials.
5-Lipoxygenase Activity Assay (in RBL-1 cells)
-
Cell Culture: Rat basophilic leukemia (RBL-1) cells are cultured in Eagle's minimum essential medium (MEM) supplemented with 10% fetal calf serum.
-
Cell Preparation: Cells are harvested, washed, and resuspended in a phosphate-buffered saline solution containing calcium chloride.
-
Incubation with Test Compound: The cell suspension is pre-incubated with the test compound (e.g., this compound) at 37°C for a specified time.
-
Stimulation of Leukotriene Production: Arachidonic acid and a calcium ionophore are added to the cell suspension to stimulate 5-lipoxygenase activity.
-
Extraction and Analysis: The reaction is stopped, and the produced leukotrienes are extracted and analyzed using high-performance liquid chromatography (HPLC).
-
Quantification: The inhibitory effect of the test compound is determined by comparing the amount of leukotrienes produced in the presence of the compound to that of a control group.[1]
Visualizing the SAR Process and Potential Mechanisms
To facilitate the understanding of SAR studies and the potential biological context of this compound's action, the following diagrams are provided.
Caption: A typical workflow for structure-activity relationship (SAR) studies.
Caption: A generalized workflow for the experimental evaluation of analogs.
References
Validating the Therapeutic Potential of Entadamide A in Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entadamide A, a sulfur-containing amide first isolated from the seeds of Entada phaseoloides, is a natural compound that has garnered interest for its potential therapeutic applications.[1] The traditional use of Entada species in folk medicine for a variety of ailments, including diabetes, inflammation, and skin conditions, has prompted scientific investigation into its bioactive constituents.[2] This guide provides a comparative analysis of the preclinical data available for this compound, juxtaposing its performance with that of established therapeutic agents in relevant disease models. Due to the preliminary nature of the research on isolated this compound, this document also draws upon data from studies of Entada plant extracts to infer potential mechanisms and therapeutic avenues.
Comparative Efficacy of this compound
The following tables summarize the available quantitative and qualitative data on the therapeutic potential of this compound in several key areas, compared with standard-of-care alternatives. It is important to note that direct comparative studies of this compound against these alternatives are limited, and some of the data for this compound is derived from studies on plant extracts containing this and other compounds.
Table 1: Anti-inflammatory Activity
| Compound/Drug | Target/Mechanism | In Vitro/In Vivo Model | Key Findings |
| This compound | 5-Lipoxygenase (5-LOX) Inhibition | RBL-1 (Rat Basophilic Leukemia) cells | Inhibited 5-LOX activity at 100 µg/mL.[1] |
| Zileuton | 5-Lipoxygenase (5-LOX) Inhibitor | Various cellular and animal models | IC50 ~1 µM for 5-LOX inhibition in vitro. |
| Ibuprofen | COX-1/COX-2 Inhibitor | Carrageenan-induced paw edema (rat) | Significant reduction in inflammation at 10-100 mg/kg. |
Table 2: Anti-ulcerogenic Activity
| Compound/Drug | Target/Mechanism | In Vivo Model | Key Findings |
| This compound | Cytoprotective effects | Ethanol-induced gastric ulcer (rat) | Significant anti-ulcerogenic activity observed.[3] |
| Omeprazole | Proton Pump Inhibitor | Ethanol-induced gastric ulcer (rat) | >90% inhibition of ulcer formation at 20 mg/kg. |
| Sucralfate | Mucosal Protectant | Ethanol-induced gastric ulcer (rat) | Significant protection of gastric mucosa at 250-500 mg/kg. |
Table 3: Melanogenesis Inhibition
| Compound/Drug | Target/Mechanism | In Vitro Model | Key Findings |
| This compound | Tyrosinase Inhibition (putative) | Not specified | Potential anti-melanin activity similar to Arbutin.[2] |
| Arbutin | Tyrosinase Inhibitor | B16 melanoma cells | IC50 for tyrosinase inhibition typically in the mM range. |
| Kojic Acid | Tyrosinase Inhibitor | B16 melanoma cells | IC50 for tyrosinase inhibition typically in the µM range. |
Table 4: Potential Anti-diabetic Activity (Inferred from Plant Extract Data)
| Compound/Drug | Target/Mechanism | In Vitro/In Vivo Model | Key Findings |
| E. phaseoloides Extract | AMPK Signaling Pathway Activation | HepG2 cells and T2DM rats | Suppresses hepatic gluconeogenesis.[2] |
| Metformin | AMPK Signaling Pathway Activation | Primary hepatocytes and T2DM patients | Reduces hepatic glucose production. |
| Glibenclamide | Sulfonylurea (Insulin Secretagogue) | Pancreatic β-cells and T2DM patients | Stimulates insulin secretion. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the standard methods used in the field to evaluate the respective therapeutic activities.
5-Lipoxygenase (5-LOX) Inhibition Assay
-
Cell Line: Rat Basophilic Leukemia (RBL-1) cells.
-
Procedure:
-
RBL-1 cells are cultured in appropriate media and harvested.
-
Cells are washed and resuspended in a buffer.
-
The cell suspension is incubated with various concentrations of this compound or a reference inhibitor (e.g., Zileuton) for a specified time.
-
The 5-LOX reaction is initiated by the addition of arachidonic acid and a calcium ionophore (e.g., A23187).
-
The reaction is stopped after a defined period.
-
The production of leukotrienes (products of 5-LOX activity) is measured by a suitable method, such as HPLC or an enzyme immunoassay (EIA).
-
The percentage of inhibition is calculated by comparing the leukotriene levels in treated cells to those in untreated control cells.
-
Ethanol-Induced Gastric Ulcer Model in Rats
-
Animal Model: Wistar or Sprague-Dawley rats.
-
Procedure:
-
Rats are fasted for 24 hours with free access to water.
-
Animals are divided into control, reference drug (e.g., Omeprazole), and this compound treatment groups.
-
This compound or the reference drug is administered orally at a predetermined dose. The control group receives the vehicle.
-
After a specific time (e.g., 1 hour), absolute ethanol is administered orally to all animals to induce gastric ulcers.
-
One hour after ethanol administration, the animals are euthanized.
-
The stomachs are removed, opened along the greater curvature, and washed with saline.
-
The gastric mucosa is examined for ulcers, and the ulcer index is calculated based on the number and severity of lesions.
-
The percentage of ulcer inhibition is calculated for the treated groups relative to the control group.
-
Tyrosinase Inhibition Assay
-
Enzyme Source: Mushroom tyrosinase is commonly used for in vitro screening.
-
Procedure:
-
A reaction mixture is prepared containing a buffer (e.g., phosphate buffer), L-DOPA (as the substrate), and mushroom tyrosinase.
-
This compound or a reference inhibitor (e.g., Kojic acid) at various concentrations is added to the reaction mixture.
-
The reaction is incubated at a specific temperature (e.g., 37°C) for a set time.
-
The formation of dopachrome (an colored product of the reaction) is measured spectrophotometrically at a specific wavelength (e.g., 475 nm).
-
The percentage of tyrosinase inhibition is calculated by comparing the absorbance of the treated samples to that of the control.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known and hypothesized signaling pathways and experimental workflows related to the therapeutic potential of this compound.
Caption: Inhibition of the 5-Lipoxygenase (5-LOX) pathway by this compound.
Caption: AMPK pathway activation by E. phaseoloides extract.
Caption: Experimental workflow for the ethanol-induced ulcer model.
Conclusion and Future Directions
The preliminary data on this compound suggest a promising therapeutic potential, particularly in the areas of inflammation, gastric protection, and skin hyperpigmentation. Its activity as a 5-lipoxygenase inhibitor and its anti-ulcerogenic effects in preclinical models are noteworthy. Furthermore, the association of its source plant, Entada phaseoloides, with anti-diabetic properties through the AMPK pathway warrants further investigation into the specific role of this compound in this mechanism.
However, the current body of evidence is still in its early stages. To fully validate the therapeutic potential of this compound, further research is essential. This should include:
-
Dose-response studies to determine the potency (e.g., IC50, EC50) of pure this compound in various in vitro and in vivo models.
-
Direct comparative studies against standard-of-care drugs to accurately benchmark its efficacy.
-
Mechanism of action studies to elucidate the specific molecular targets and signaling pathways modulated by this compound.
-
Pharmacokinetic and toxicological profiling to assess its safety and drug-like properties.
-
Validation in a broader range of disease models to explore its full therapeutic potential.
References
A Comparative Guide: Synthetic vs. Naturally Derived Entadamide A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic Entadamide A and its naturally derived counterpart. While both forms share an identical chemical structure, their origins, potential for scalability, and the nuances of their biological activity are critical considerations for research and development. This document summarizes the available data, outlines key experimental protocols for evaluation, and visualizes relevant biological pathways.
Introduction
This compound is a sulfur-containing amide first isolated from the seeds of Entada phaseoloides. It has garnered interest for its potential anti-inflammatory and anticancer properties. As with many natural products, the transition from discovery to clinical application necessitates a reliable and scalable source of the compound. Chemical synthesis offers a viable alternative to extraction from natural sources, which can be limited by geographical availability, seasonal variation, and yield.
A crucial aspect of utilizing a synthetic compound in a biological context is to verify that its activity is comparable to the natural product. While theoretically identical in structure and function, subtle differences in purity, isomeric distribution, or the presence of co-extracted bioactive compounds in the natural isolate could lead to variations in performance. This guide aims to provide a framework for comparing these two sources of this compound.
Data Presentation
A direct quantitative comparison of the biological activity of synthetic versus naturally derived this compound is challenging due to a lack of studies performing head-to-head comparisons under identical experimental conditions. The following tables collate available data from various sources. It is important to note that variations in experimental methodologies (e.g., cell lines, assay conditions) can influence the results, and therefore, direct cross-study comparisons should be made with caution.
Table 1: 5-Lipoxygenase Inhibitory Activity
| Compound Source | Assay Description | Concentration | Percent Inhibition | IC50 Value | Reference |
| Synthetic & Natural | Inhibition of 5-lipoxygenase activity in RBL-1 cells | 10⁻⁴ g/mL | Inhibited | Not Reported | [1] |
Note: The available literature indicates that both synthetic and naturally derived this compound inhibit 5-lipoxygenase at the tested concentration, suggesting comparable anti-inflammatory potential. However, without IC50 values, a precise quantitative comparison of potency is not possible.
Table 2: Cytotoxic Activity against Breast Cancer Cell Lines
| Compound Source | Cell Line | Assay | IC50 Value | Reference |
| Synthetic | Data Not Available | - | - | |
| Natural | Data Not Available | - | - |
Experimental Protocols
To facilitate further comparative studies, detailed methodologies for key experiments are provided below.
5-Lipoxygenase Inhibition Assay
This assay spectrophotometrically measures the inhibition of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators.
Materials:
-
5-Lipoxygenase enzyme solution
-
Linoleic acid (substrate)
-
Phosphate buffer (pH 8.0)
-
Test compounds (synthetic and natural this compound)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the 5-lipoxygenase solution in phosphate buffer.
-
Add the test compound (dissolved in a suitable solvent) at various concentrations to the reaction mixture.
-
Incubate the mixture at 25°C for 10 minutes.
-
Initiate the reaction by adding the linoleic acid substrate.
-
Monitor the change in absorbance at 234 nm over a defined period. The formation of hydroperoxy-dienes from linoleic acid by the enzyme results in an increase in absorbance at this wavelength.
-
Calculate the percentage of inhibition by comparing the rate of reaction in the presence of the test compound to that of a control (without the inhibitor).
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the breast cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of synthetic and naturally derived this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
IL-6/STAT3 Signaling Pathway Inhibition Assay (Western Blot)
This protocol details the assessment of the inhibitory effect of this compound on the IL-6-induced phosphorylation of STAT3, a key signaling pathway in inflammation and cancer.
Materials:
-
Cells responsive to IL-6 (e.g., HepG2, breast cancer cell lines)
-
Recombinant human IL-6
-
Test compounds (synthetic and natural this compound)
-
Lysis buffer
-
Primary antibodies (anti-phospho-STAT3, anti-total-STAT3, anti-β-actin)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection reagents
-
Western blot equipment
Procedure:
-
Culture the cells to an appropriate confluency.
-
Pre-treat the cells with various concentrations of synthetic or natural this compound for a specified time.
-
Stimulate the cells with IL-6 for a short period (e.g., 15-30 minutes) to induce STAT3 phosphorylation.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-STAT3 and total STAT3. Use β-actin as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated STAT3 to total STAT3. A decrease in this ratio in the presence of this compound indicates inhibition of the pathway.
Mandatory Visualization
Caption: Hypothesized inhibition of the IL-6/STAT3 signaling pathway by this compound.
Caption: Workflow for the comparative biological evaluation of this compound.
Conclusion
The available evidence suggests that both synthetically and naturally sourced this compound possess anti-inflammatory activity through the inhibition of 5-lipoxygenase. However, a definitive quantitative comparison of their potency, as well as their potential anticancer effects, is hampered by a lack of direct comparative studies. The experimental protocols and workflows provided in this guide are intended to facilitate such studies. Future research should focus on conducting side-by-side analyses of highly purified synthetic and natural this compound to generate robust, comparable datasets. This will be crucial for determining if the synthetic route can produce a compound that is not only chemically identical but also biologically equivalent to its natural counterpart, thereby enabling its further development as a potential therapeutic agent.
References
Independent Verification of Entadamide A's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported biological activities of Entadamide A, a sulfur-containing amide isolated from Entada phaseoloides, against other compounds with similar therapeutic potential. While direct independent verification of this compound's activity remains limited in published literature, this document summarizes the initial findings and juxtaposes them with data from independently validated alternative compounds. The information herein is intended to serve as a resource for researchers interested in the anti-inflammatory and melanogenesis-inhibiting potential of novel natural products.
I. Overview of this compound's Reported Biological Activities
This compound was first isolated from the seeds of Entada phaseoloides.[1][2] Initial studies reported two primary biological activities:
-
Anti-inflammatory Activity: Inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[2]
-
Melanogenesis Inhibition: Potential to inhibit melanin production, suggesting applications in dermatology and cosmetology.
II. Comparative Analysis of 5-Lipoxygenase Inhibitory Activity
The 5-lipoxygenase pathway is a critical target for anti-inflammatory drug development. This compound has been reported to inhibit this enzyme. The following table compares the available data for this compound with other known 5-lipoxygenase inhibitors.
Table 1: Comparison of 5-Lipoxygenase Inhibitors
| Compound | Source/Type | IC50 Value (µM) | Cell/Assay System | Reference |
| This compound | Natural Product (Entada phaseoloides) | Not specified (inhibited at 10-4 g/ml) | RBL-1 cells | [2] |
| Zileuton | Synthetic | 0.5 - 1.0 | Human neutrophils | |
| Quercetin | Natural Product (Flavonoid) | 5.3 | Porcine leukocytes | |
| Curcumin | Natural Product (Turmeric) | 0.8 - 7.5 | Various | |
| Boswellic Acid | Natural Product (Boswellia serrata) | 1.5 - 25 | Various | |
| MK-886 | Synthetic | 0.003 | Human polymorphonuclear leukocytes |
Note: The inhibitory concentration for this compound was reported as 10-4 g/ml, which corresponds to approximately 620 µM. This suggests a significantly lower potency compared to the other listed inhibitors. Further studies with purified enzyme systems and standardized assays are required to establish a precise IC50 value for this compound.
Signaling Pathway: 5-Lipoxygenase in Inflammation
The following diagram illustrates the central role of 5-lipoxygenase in the inflammatory cascade, leading to the production of leukotrienes.
Caption: 5-Lipoxygenase pathway in inflammation.
III. Comparative Analysis of Melanogenesis Inhibitory Activity
This compound has been suggested to possess anti-melanogenesis properties. This section compares this reported activity with well-characterized inhibitors of melanin synthesis.
Table 2: Comparison of Melanogenesis Inhibitors
| Compound | Source/Type | IC50 Value (µM) | Cell/Assay System | Reference |
| This compound | Natural Product (Entada phaseoloides) | Not specified | Not specified | |
| Kojic Acid | Natural Product (Fungal) | 14 - 28 | B16F10 melanoma cells | |
| Arbutin | Natural Product (Bearberry) | ~400 | B16F10 melanoma cells | |
| Resveratrol | Natural Product (Grapes, Berries) | 15 - 50 | B16F10 melanoma cells | |
| Niacinamide | Synthetic (Vitamin B3) | Not applicable (inhibits melanosome transfer) | Co-culture of melanocytes and keratinocytes |
Note: Quantitative data for this compound's effect on melanogenesis is currently unavailable in the literature, precluding a direct potency comparison.
Signaling Pathway: Melanogenesis
The diagram below outlines the key steps in the melanogenesis pathway, a target for skin lightening and depigmenting agents.
Caption: Simplified melanogenesis pathway.
IV. Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and validate findings.
A. 5-Lipoxygenase Inhibition Assay (Cell-Based)
Objective: To determine the inhibitory effect of a test compound on 5-lipoxygenase activity in a cellular context.
Materials:
-
Rat Basophilic Leukemia (RBL-1) cells
-
Cell culture medium (e.g., MEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Arachidonic acid (substrate)
-
Calcium ionophore (e.g., A23187)
-
Test compound (e.g., this compound) and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Methanol
-
High-performance liquid chromatography (HPLC) system with a UV detector
Procedure:
-
Cell Culture: Culture RBL-1 cells in appropriate medium until they reach a suitable confluency.
-
Cell Harvest and Resuspension: Harvest the cells, wash with PBS, and resuspend in PBS at a concentration of 1 x 107 cells/mL.
-
Pre-incubation: Pre-incubate the cell suspension with the test compound at various concentrations (or vehicle control) for 15 minutes at 37°C.
-
Stimulation: Initiate the 5-lipoxygenase reaction by adding calcium ionophore and arachidonic acid to the cell suspension.
-
Incubation: Incubate the reaction mixture for 10 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding cold methanol.
-
Extraction: Extract the leukotrienes from the mixture using a suitable solvent (e.g., ethyl acetate).
-
Analysis: Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis. Quantify the production of LTB4 and its metabolites by measuring the peak area at the appropriate wavelength (e.g., 270 nm).
-
Calculation: Calculate the percentage of inhibition by comparing the amount of LTB4 produced in the presence of the test compound to the vehicle control.
B. Melanogenesis Inhibition Assay (B16F10 Melanoma Cells)
Objective: To assess the effect of a test compound on melanin production in cultured melanoma cells.
Materials:
-
B16F10 mouse melanoma cells
-
Cell culture medium (e.g., DMEM) supplemented with FBS and antibiotics
-
α-Melanocyte-stimulating hormone (α-MSH)
-
Test compound and vehicle control
-
PBS
-
Trypsin-EDTA
-
1 N NaOH
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed B16F10 cells in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound in the presence of α-MSH (to stimulate melanogenesis) for 72 hours. Include a vehicle control group.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them with 1 N NaOH.
-
Melanin Quantification: Heat the cell lysates at 80°C for 1 hour to solubilize the melanin. Measure the absorbance of the lysates at 405 nm using a spectrophotometer.
-
Protein Quantification: In a parallel set of wells, determine the total protein content using a standard method (e.g., BCA assay) to normalize the melanin content.
-
Calculation: Express the melanin content as a percentage of the control and calculate the IC50 value if a dose-response is observed.
Experimental Workflow Diagram
Caption: Experimental workflows for key assays.
V. Conclusion and Future Directions
This compound, based on initial reports, presents intriguing possibilities as a lead compound for the development of anti-inflammatory and skin-depigmenting agents. However, the lack of independent verification of its biological activities is a significant gap in the current scientific understanding.
Future research should focus on:
-
Independent replication of the 5-lipoxygenase and melanogenesis inhibition assays with this compound to establish robust, quantitative data (e.g., IC50 values).
-
Elucidation of the mechanism of action for its reported activities, including its potential interaction with the NF-κB signaling pathway for its anti-inflammatory effects.
-
In vivo studies to assess the efficacy and safety of this compound in relevant animal models.
This comparative guide highlights the need for further rigorous investigation into the pharmacological properties of this compound. By providing standardized protocols and a framework for comparison, we hope to facilitate future research in this area and contribute to the discovery of novel therapeutic agents from natural sources.
References
Entadamide A vs. Entadamide B: A Head-to-Head Comparison for Researchers
Entadamide A and Entadamide B, two sulfur-containing amides isolated from the seeds of Entada phaseoloides, have garnered interest for their potential as anti-inflammatory agents. This guide provides a comprehensive, data-supported comparison of these two compounds, tailored for researchers, scientists, and drug development professionals. While direct comparative studies with quantitative metrics like IC50 values are limited in publicly available literature, this guide synthesizes the existing data to offer a clear overview of their known biological activities and chemical properties.
Chemical Structure and Properties
This compound and Entadamide B share a common structural backbone but differ in the number of methylthio groups attached to the propiolamide scaffold. This structural difference likely influences their physicochemical properties and biological activity.
| Feature | This compound | Entadamide B |
| Chemical Formula | C₆H₁₁NO₂S | C₇H₁₃NO₂S₂ |
| IUPAC Name | (2E)-N-(2-hydroxyethyl)-3-(methylthio)prop-2-enamide | N-(2-hydroxyethyl)-3,3-bis(methylthio)prop-2-enamide |
| Molecular Weight | 161.22 g/mol | 207.32 g/mol |
| Appearance | Colorless needles | - |
| Melting Point | 63-64 °C | - |
Biological Activity: A Focus on 5-Lipoxygenase Inhibition
The primary reported biological activity for both this compound and Entadamide B is the inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation.
A seminal study demonstrated that both compounds inhibit the 5-lipoxygenase activity of rat basophilic leukemia (RBL-1) cells.[1][2]
| Compound | Concentration | Effect on 5-Lipoxygenase Activity | Source |
| This compound | 10⁻⁴ g/mL | Inhibited | [1][2] |
| Entadamide B | 10⁻⁴ g/mL | Inhibited | [1][2] |
Unfortunately, the available literature does not provide a more detailed quantitative comparison, such as IC50 values, which would be essential for determining the relative potency of these two compounds.
Signaling Pathway of 5-Lipoxygenase Inhibition
The following diagram illustrates the general mechanism of 5-lipoxygenase and the proposed point of intervention for this compound and B.
Caption: Proposed mechanism of anti-inflammatory action of this compound and B via inhibition of the 5-lipoxygenase pathway.
Other Reported Biological Activities
While the primary focus has been on their anti-inflammatory potential, other biological activities have been reported for this compound, although comparative data for Entadamide B is lacking.
-
Antimicrobial Activity: The purified molecule of this compound has shown modest antibacterial activity.[2]
-
Anticancer Activity: this compound has been tested for its action against tumor cell lines.[2]
-
Antioxidant Activity: The antioxidant potential of this compound has been evaluated using the DPPH assay.[2]
-
Anti-melanin Inhibition: this compound has demonstrated potential for inhibiting melanin production.[3]
It is important to note that these activities have not been reported for Entadamide B in the reviewed literature, highlighting a significant gap in our understanding of its full biological profile.
Experimental Protocols
Synthesis of this compound and B
The synthesis of both compounds has been described, providing a method for obtaining these molecules for further research.[1]
Caption: General workflow for the synthesis of this compound and B.
5-Lipoxygenase Inhibition Assay (General Protocol)
While the specific, detailed protocol used in the original study on this compound and B is not fully elaborated in the publication, a general protocol for assessing 5-lipoxygenase inhibition in RBL-1 cells is as follows. This protocol is provided for informational purposes and may require optimization.
1. Cell Culture and Preparation:
-
Rat basophilic leukemia (RBL-1) cells are cultured in an appropriate medium (e.g., Eagle's Minimum Essential Medium supplemented with fetal bovine serum).
-
Cells are harvested and washed with a suitable buffer.
-
The cell suspension is then homogenized and centrifuged to obtain a supernatant containing the 5-lipoxygenase enzyme.
2. Enzyme Assay:
-
The enzyme preparation is pre-incubated with various concentrations of the test compounds (this compound or B) or a vehicle control.
-
The reaction is initiated by adding the substrate, arachidonic acid.
-
The mixture is incubated at 37°C for a specific period.
-
The reaction is terminated, and the products (leukotrienes) are extracted.
3. Product Quantification:
-
The amount of 5-LOX products is quantified using techniques such as High-Performance Liquid Chromatography (HPLC) or an enzyme immunoassay (EIA).
4. Data Analysis:
-
The percentage of inhibition is calculated by comparing the amount of product formed in the presence of the test compound to the control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Conclusion and Future Directions
This compound and Entadamide B both emerge as promising inhibitors of 5-lipoxygenase, suggesting their potential as anti-inflammatory drug leads. However, the current body of scientific literature lacks a direct, quantitative comparison of their potencies. While this compound has been investigated for a broader range of biological activities, the profile of Entadamide B remains largely unexplored beyond its 5-LOX inhibitory action.
Future research should prioritize a head-to-head comparison of this compound and B to determine their relative IC50 values against 5-lipoxygenase and other relevant inflammatory targets. Furthermore, a broader screening of Entadamide B's bioactivities is warranted to fully understand its therapeutic potential. The synthetic route to these compounds opens the door for the generation of analogs, which could lead to the development of more potent and selective anti-inflammatory agents.
References
Replicating Entadamide A's Anti-Inflammatory Effects: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Entadamide A's reported effects on the 5-lipoxygenase pathway with alternative compounds. This document summarizes key experimental data, outlines detailed protocols for replication, and visualizes the relevant biological and experimental workflows.
Executive Summary
Data Presentation: 5-Lipoxygenase Inhibition
The following table summarizes the available quantitative data on the 5-lipoxygenase inhibitory activity of this compound and compares it with a selection of other natural and synthetic inhibitors. It is important to note that the data for this compound is from a single reported concentration, and an IC50 value has not been published.
| Compound | Type | Source/Origin | Cell Line/Enzyme Source | IC50 Value | Original Publication |
| This compound | Natural | Entada phaseoloides | RBL-1 cells | >100 µg/mL (inhibition at 100 µg/mL noted) | Ikegami et al., 1989[1] |
| Zileuton | Synthetic | - | Rat Basophilic Leukemia (RBL-1) cell supernatant | 0.5 µM | Carter et al., 1991[2] |
| Nordihydroguaiaretic acid (NDGA) | Natural | Larrea tridentata | - | 8 µM | -[3] |
| Licofelone (ML-3000) | Synthetic | - | - | 0.18 µM | -[3] |
| Caffeic acid | Natural | Plants | - | - (Inhibitor of 5-LO) | -[3] |
| Wedelolactone | Natural | Eclipta alba | - | 2.5 µM | -[3] |
Experimental Protocols
To facilitate the replication of the original findings on this compound, a detailed experimental protocol for a 5-lipoxygenase activity assay using Rat Basophilic Leukemia (RBL-1) cells is provided below. This protocol is based on established methodologies found in the scientific literature.
5-Lipoxygenase Activity Assay in RBL-1 Cells
1. Cell Culture and Preparation:
-
Culture RBL-1 cells in Eagle's minimum essential medium (MEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Harvest cells at a density of 1-2 x 10^6 cells/mL.
-
Wash the cells with phosphate-buffered saline (PBS) and resuspend in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
2. 5-Lipoxygenase Inhibition Assay:
-
Pre-incubate the RBL-1 cell suspension with various concentrations of this compound (or other test compounds) for 15 minutes at 37°C. A vehicle control (e.g., DMSO) should be run in parallel.
-
Initiate the 5-lipoxygenase reaction by adding calcium ionophore A23187 (final concentration 5 µM) and arachidonic acid (final concentration 10-20 µM).
-
Incubate the reaction mixture for 10-15 minutes at 37°C.
-
Terminate the reaction by adding ice-cold methanol or by centrifugation to separate the cells.
3. Product Analysis:
-
Extract the leukotrienes (e.g., LTB4) and 5-hydroxyeicosatetraenoic acid (5-HETE) from the supernatant using a solid-phase extraction column.
-
Analyze the extracted products by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 280 nm (for LTB4) and 235 nm (for 5-HETE).
-
Quantify the products by comparing the peak areas with those of authentic standards.
4. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of 5-lipoxygenase activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway of 5-Lipoxygenase
The following diagram illustrates the 5-lipoxygenase pathway, which is the target of this compound.
References
Safety Operating Guide
Proper Disposal of Entadamide A: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and preventing environmental contamination. This document provides a comprehensive, step-by-step guide for the proper disposal of Entadamide A, a sulfur-containing amide with anti-inflammatory and anti-oxidative stress properties. Adherence to these procedures is critical for mitigating potential hazards and maintaining regulatory compliance.
While this compound and its derivatives are not currently classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), proper disposal protocols should still be rigorously followed as a matter of best practice in laboratory safety.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is essential to be familiar with the following safety protocols to minimize exposure and ensure a safe working environment.
| Precaution Category | Specific Recommendations |
| Personal Protective Equipment (PPE) | Wear standard laboratory attire, including a lab coat, chemical safety goggles, and nitrile gloves. |
| Ventilation | Handle this compound in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is recommended. |
| General Handling | Avoid inhalation of dust and prevent contact with eyes and skin. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[1] |
| Storage | Store this compound in a tightly closed container in a dry and well-ventilated place. Recommended long-term storage is at -20°C.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound and associated waste must be conducted in a manner that ensures the safety of all laboratory personnel and prevents any release into the environment.
Step 1: Waste Segregation and Collection
Proper segregation of waste is the first critical step in the disposal process.
-
Solid Waste:
-
Place any unused or expired pure this compound directly into a designated, clearly labeled hazardous waste container.
-
Collect contaminated consumables such as weighing paper, pipette tips, and gloves in a separate, sealed plastic bag or container that is also labeled as hazardous waste.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Sharps Waste:
-
Dispose of any needles or other sharps contaminated with the compound in a designated sharps container.
-
Step 2: Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Wear Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate personal protective equipment as outlined in the table above.
-
Containment and Cleanup:
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed, labeled hazardous waste container.[1]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth). Do not use combustible materials such as paper towels. Scoop up the absorbed material and place it into a designated hazardous waste container.
-
-
Decontamination: Clean the spill area thoroughly with a suitable laboratory detergent and water. Collect all cleaning materials for disposal as hazardous waste.
Step 3: Final Disposal
All waste streams (solid, liquid, and contaminated materials) containing this compound must be disposed of as chemical waste through your institution's environmental health and safety (EHS) office.
-
Ensure all waste containers are securely sealed and properly labeled according to your institution's and local regulations before collection.
-
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[1]
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Entadamide A
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Entadamide A. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating it as a compound of unknown toxicity, is recommended. The following procedures are based on general best practices for handling research chemicals and information available for structurally related compounds.
Hazard Assessment and Personal Protective Equipment (PPE)
While a definitive hazard profile for this compound is not currently available, preliminary research suggests it possesses anti-inflammatory and anti-oxidative properties. However, in the absence of comprehensive toxicological data, it is prudent to handle this compound with a high degree of caution. An SDS for the related compound, Entadamide-A-β-D-glucopyranoside, indicates no GHS hazard classifications. Nevertheless, the following PPE is mandatory to minimize potential exposure.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile gloves | Prevents skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or airborne particles. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If weighing or handling powders outside of a ventilated enclosure, a dust mask or a respirator may be necessary based on risk assessment. | Minimizes inhalation of airborne particles. |
Operational Plan for Handling this compound
This section outlines a step-by-step protocol for the safe handling of this compound in a laboratory setting.
2.1. Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
If the package is compromised, do not open it. Isolate the package in a designated area and contact your institution's Environmental Health and Safety (EHS) office for guidance.
-
If the package is intact, transfer it to the designated storage area.
2.2. Storage:
-
Short-term storage: 2-8°C
-
Long-term storage: -20°C
-
Store in a tightly sealed, clearly labeled container in a dry and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
2.3. Preparation of Solutions:
This compound is a white to off-white solid powder.
-
Engineering Controls: All weighing and solution preparation should be conducted in a chemical fume hood or other ventilated enclosure to minimize inhalation exposure.
-
Personal Protective Equipment: Wear all PPE as specified in the table above.
-
Solubilization: this compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1] Prepare solutions by slowly adding the solvent to the powder to avoid generating dust.
-
Labeling: Clearly label all solutions with the compound name, concentration, solvent, date of preparation, and your initials.
2.4. Experimental Use:
-
Conduct all experiments involving this compound in a well-ventilated area or a chemical fume hood.
-
Avoid direct contact with the skin, eyes, and clothing.
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and potential exposure to others.
3.1. Waste Segregation:
-
Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, weigh paper, pipette tips) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and the first rinse of contaminated glassware should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
3.2. Decontamination:
-
Work Surfaces: Clean all work surfaces where this compound was handled with an appropriate solvent (e.g., 70% ethanol) and then soap and water.
-
Glassware: Rinse contaminated glassware with a suitable solvent, collecting the rinsate as hazardous liquid waste. Then wash the glassware with soap and water.
3.3. Waste Pickup:
-
Follow your institution's established procedures for the pickup and disposal of chemical waste. Contact your EHS office for specific guidance.
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
